Tralomethrin

Catalog No.
S545695
CAS No.
66841-25-6
M.F
C22H19Br4NO3
M. Wt
665.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tralomethrin

CAS Number

66841-25-6

Product Name

Tralomethrin

IUPAC Name

cis-[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate

Molecular Formula

C22H19Br4NO3

Molecular Weight

665.0 g/mol

InChI

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1

InChI Key

YWSCPYYRJXKUDB-KAKFPZCNSA-N

SMILES

Array

solubility

In water, 0.8 mg/L
In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L)

Synonyms

tralomethrin, tralomethrin, (1R-(1alpha(R*),3alpha(R*)))-isomer, tralomethrin, (1R-(1alpha(R*),3alpha(S*)))-isomer

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

The exact mass of the compound Tralomethrin is 660.8098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.20e-07 min water, 0.8 mg/lin acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/l). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

environmental fate and degradation of Tralomethrin

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of Tralomethrin

The following table summarizes key properties that influence this compound's environmental distribution and persistence [1] [2]:

Property Value Significance
Common Name This compound Insecticide; Veterinary substance
Chemical Formula C₂₂H₁₉Br₄NO₃ Synthetic pyrethroid ester insecticide
Molecular Mass 665.0 g/mol -
Water Solubility (at 20°C, pH 7) 0.08 mg/L Low solubility, indicating high potential to adsorb to soil and sediment [1]
Octanol-Water Partition Coefficient (Log P) 5 High lipophilicity, leading to bioaccumulation potential [1]
Vapour Pressure (at 20°C) 4.80 × 10⁻⁶ mPa Low volatility, unlikely to significantly volatilize [1]
Soil Degradation (DT₅₀, aerobic) 3 days (typical); 27 days (lab at 20°C) Ranges from non-persistent to moderately persistent depending on conditions [1]

| Hydrolysis Half-life (Varies by pH) | Acidic: 167 days Neutral: 15.5 days Alkaline: 38.9 days | Stability is highly dependent on environmental pH [3] |

Environmental Fate and Degradation Pathways

This compound enters aquatic environments primarily through spray drift and surface runoff [4]. Once in the environment, its fate is determined by several processes.

Abiotic Degradation
  • Advanced Oxidation Processes (AOPs): Recent research demonstrates the effectiveness of AOPs for degrading this compound in water. Key findings include [3] [5]:

    • O₃/UV Combined Treatment: This method showed the highest UV₂₅₄ removal efficiency at 51.72%, indicating effective breakdown of the parent compound.
    • UV Irradiation Alone: While its removal efficiency was lower (20.69%), it achieved the highest debromination efficiency (40.51%). Debromination is a critical detoxification step.
    • Detoxification Evidence: Toxicity assays with zebrafish embryos confirmed that degradation products from UV and O₃/UV treatments showed significantly reduced toxicity, with normal hatching rates and lower malformation.
  • Transformation to Deltamethrin: A key metabolic pathway is the rapid debromination of this compound to form deltamethrin, a similarly toxic pyrethroid. This reaction is mediated by tissue thiols like glutathione and occurs in both mammals and the environment [2].

Biotic Degradation
  • Microbial Biodegradation: Pyrethroids can be degraded by various bacterial and fungal strains (e.g., Bacillus, Pseudomonas, Aspergillus spp.) [6].
    • Initial Step: The primary mechanism is the hydrolysis of the ester bond, catalyzed by carboxylesterase enzymes.
    • Metabolic Outcome: Microbes can use pyrethroids as a carbon and nitrogen source, with 3-phenoxybenzoic acid being a common metabolic intermediate.

The workflow below illustrates the key degradation pathways and their outcomes:

G Start This compound in Environment Abiotic Abiotic Processes Start->Abiotic Biotic Biotic Processes Start->Biotic AOP Advanced Oxidation (O₃, UV, O₃/UV) Abiotic->AOP Hydrolysis Hydrolysis Abiotic->Hydrolysis Debromination Debromination Abiotic->Debromination LessToxic Less Toxic Compounds AOP->LessToxic High efficiency Reduced zebrafish toxicity Hydrolysis->LessToxic Deltamethrin Deltamethrin Debromination->Deltamethrin Microbial Microbial Degradation (e.g., Bacillus, Pseudomonas) Biotic->Microbial Esterase Esterase Enzyme Microbial->Esterase CO2 CO₂ + H₂O (Mineralization) Microbial->CO2 Esterase->LessToxic Products Degradation Products Deltamethrin->Microbial Further degradation LessToxic->CO2

Experimental Protocol: Degradation and Toxicity Assessment

For researchers, here is a detailed methodology for assessing this compound degradation and its toxicological impact, based on a recent study [3] [5].

Chemical Degradation Experiment
  • Materials:
    • Chemical: this compound (purity ≥ 95.70%)
    • Treatments:
      • UV: UV irradiation (wavelength 254 nm)
      • O₃: Ozone oxidation
      • O₃/UV: Combined ozone and UV irradiation
  • Procedure:
    • Prepare this compound stock solutions in dimethyl sulfoxide (DMSO).
    • Expose the solutions to the respective treatments for set durations (e.g., 10 minutes for UV).
    • Analyze samples using techniques like:
      • UV₂₅₄ absorbance to measure removal efficiency.
      • Debromination efficiency calculation.
      • Liquid Chromatography-Mass Spectrometry (LC-MS) to identify photodegradation products.
Toxicity Assessment using Zebrafish Embryos
  • Model Organism: Wild-type zebrafish (Danio rerio).
  • Procedure:
    • Exposure: Culture zebrafish embryos and expose them to the degradation products from the chemical experiments.
    • Endpoint Measurements:
      • Acute Toxicity: Record mortality, hatching rates, and malformation rates.
      • Behavioral Analysis: Assess locomotor activity and movement patterns.
      • Molecular Analysis:
        • Use whole-mount in situ hybridization (WISH) to examine the expression of neural development markers (e.g., slc6a3, th).
        • Perform transcriptomic analysis to evaluate changes in gene expression.
  • Data Analysis: Compare results from treated samples against a control group exposed only to the parent this compound compound to determine the degree of detoxification.

Ecological Impact and Regulatory Status

  • High Aquatic Toxicity: this compound is classified as a "forever chemical" under specific regulatory rules due to its high toxicity to aquatic organisms [1]. The 96-h LC₅₀ for rainbow trout is 0.0016 mg/L, and the 48-h EC₅₀ for Daphnia magna is 0.000038 mg/L [3] [1].
  • Regulatory Status: this compound is not approved for use in the European Union according to EC Regulation 1107/2009 [1].

The environmental management of this compound requires robust strategies. While Advanced Oxidation Processes, particularly UV-based treatments, show promise for effective detoxification, complete risk assessment must consider the potential for toxic transformation products.

References

Tralomethrin solubility and octanol-water partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Core Physicochemical Properties of Tralomethrin

The following table summarizes the fundamental properties of this compound that define its behavior and environmental distribution [1] [2] [3].

Property Value Conditions / Notes
Common Name This compound -
Chemical Formula C₂₂H₁₉Br₄NO₃ -
Molecular Mass 665.0 g/mol -
Physical State Yellow to beige resinous solid - [2] [3]
Water Solubility 0.08 mg/L (80 µg/L) At 20-25 °C and pH 7 [1] [3] [4]
Octanol-Water Partition Coefficient (log KOW) 5 At 25 °C; indicates high lipophilicity [1] [2] [3]
Vapor Pressure 4.8 × 10-6 mPa At 25 °C; indicates low volatility [1] [3] [4]
Henry's Law Constant 1.60 × 10-10 Pa·m³/mol At 25 °C; confirms low volatility from water [1] [4]

Solubility in Organic Solvents

This compound is highly soluble in many organic solvents, as detailed below [1] [3] [4].

Solvent Solubility
Acetone >1000 g/L
Dichloromethane >1000 g/L
Toluene >1000 g/L
Xylene >1000 g/L
Dimethyl Sulfoxide >500 g/L
Ethanol >180 g/L

Experimental Protocols for Key Properties

For researchers needing to verify or determine these properties, here are overviews of standard experimental methodologies.

Shake-Flask Method for Log KOW Determination

The shake-flask method is a direct and classic technique for measuring the octanol-water partition coefficient. The workflow involves the following key stages [5]:

G A 1. Saturate Solvents B 2. Dissolve Analytic A->B C 3. Equilibrate Phases B->C D 4. Separate Phases C->D E 5. Analyze Concentrations D->E F 6. Calculate Log Kow E->F

Experimental workflow for shake-flask log KOW determination

  • Phase Saturation: Prep water-saturated octanol and octanol-saturated water to ensure equilibrium before the analyte is added [5].
  • Equilibration: The analyte is dissolved in one phase, then the two phases are vigorously mixed in a flask and shaken to allow partitioning.
  • Separation & Analysis: After mixing, phases are separated. Analyte concentration in each phase is measured (e.g., HPLC, UV-Vis). Log KOW = log10(Concentration_in_Octanol / Concentration_in_Water) [5].

This method is considered a reference but can be time-consuming, especially for compounds with very high or low log KOW [5].

Methodology for Water Solubility Determination

A standard method for determining the water solubility of a compound with very low solubility, like this compound, is the generator column approach. The workflow involves the following key stages:

G A 1. Pack Column B 2. Saturate Water A->B C 3. Elute Solution B->C D 4. Verify Saturation C->D E 5. Quantitative Analysis D->E

Generator column method for water solubility determination

  • Column Preparation: A column is packed with an inert solid support (e.g., glass beads) coated with the analyte compound.
  • Saturation: Water is passed slowly through the column, allowing it to become saturated with the analyte.
  • Analysis: The saturated effluent is collected and analyzed using a sensitive analytical technique (e.g., GC-MS, HPLC-MS) to determine the concentration, which is reported as the solubility.

Environmental Significance of the Data

The physicochemical profile of this compound directly influences its environmental fate and toxicological implications [6]:

  • High Lipophilicity and Low Solubility: The high log KOW and low water solubility mean this compound has a high affinity for soil and sediment and is immobile in the environment. It will bind strongly to organic matter rather than leaching into groundwater [6] [3].
  • Bioaccumulation Potential: The high log KOW suggests a potential to accumulate in aquatic organisms. Reported bioconcentration factors (BCF) in fish range widely, but the compound's metabolism and elimination in organisms can mitigate this risk [6].
  • Stability and Degradation: this compound is stable in water at neutral pH but susceptible to photodegradation (aqueous photolysis half-life of approximately 0.05 days) [6] [4]. In soil, it undergoes aerobic microbial degradation with a typical laboratory DT₅₀ (time for 50% degradation) of 27 days [1] [4]. A key metabolic pathway is its rapid debromination in the environment and living organisms to form the more familiar insecticide deltamethrin [2].

References

Comprehensive Technical Analysis of Isomerism and Stereoisomerism in Tralomethrin: Implications for Analytical Chemistry and Neuropharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Tralomethrin is a type II pyrethroid insecticide characterized by its synthetic origin and complex stereochemistry. As a broad-spectrum insecticide, it finds applications in both agricultural and domestic settings for controlling various pests including ants, cockroaches, fleas, and termites [1]. The molecular structure of this compound contains multiple stereocenters that give rise to various stereoisomers, making it a compelling subject for stereochemical analysis. Understanding the isomerism in this compound is crucial for professionals in drug development and pesticide design since isomeric composition directly influences biological activity, environmental fate, and toxicological profile of the compound.

This compound's chemical designation is (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate with a molecular formula of C₂₂H₁₉Br₄NO₃ and a molecular mass of 665.0 g/mol [1]. The presence of the cyano-group classifies it as a type II pyrethroid, which significantly influences not only its insecticidal activity but also its analytical behavior and metabolic pathways. Despite its efficacy as an insecticide, this compound is no longer approved under EC Regulation 1107/2009, though historical use and existing products continue to make it relevant for scientific study [1].

Structural Characteristics and Stereoisomerism

Fundamental Stereochemical Features

This compound exhibits complex stereoisomerism due to the presence of multiple stereocenters in its molecular structure. The compound contains asymmetric carbon atoms that give rise to a mixture of stereoisomers, specifically chiral and epimeric forms [1]. This stereochemical complexity is characteristic of synthetic pyrethroid insecticides derived from the cyclopropane carboxylate structure. The specific configuration of its stereocenters includes:

  • A (1R,3S) arrangement in the cyclopropane ring
  • An (S) configuration at the α-carbon bearing the cyano-group
  • An additional chiral center in the tetrabromoethyl side chain with (RS) configuration [1]

The PIN (Preferred Identification Name) of this compound is specified as (S)-cyano(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-[(1E)-1,2,2,2-tetrabromoethyl]cyclopropane-1-carboxylate, emphasizing the precise stereochemical configuration at each chiral center [1]. This level of stereochemical detail is essential for understanding structure-activity relationships and developing analytical methods capable of distinguishing between different stereoisomers.

Classification of Stereoisomers

Table: Stereochemical Centers in this compound

Location of Stereocenter Configuration Structural Feature Impact on Properties
Cyclopropane ring (1R,3S) 2,2-dimethylcyclopropane carboxylate Determines spatial orientation of tetrabromoethyl group
α-carbon to cyano group (S) α-cyano-3-phenoxybenzyl alcohol Critical for insecticidal activity and nerve membrane interaction
Tetrabromoethyl side chain (RS) C-1 of tetrabromoethyl substituent Influences metabolic stability and degradation patterns

In stereochemical terms, this compound can exist as multiple diastereomers due to the presence of these several chiral centers. Diastereomers are stereoisomers that are not mirror images of each other and typically exhibit different physical and chemical properties [2]. This is distinct from enantiomers, which are non-superimposable mirror images with identical physical properties except for their interaction with polarized light and other chiral molecules [2]. The commercial material is typically a mixture of stereoisomers with defined configurations at specific centers, contributing to its biological activity profile.

Analytical Challenges and Isomerization Behavior

Thermal Isomerization in Gas Chromatography

A significant analytical challenge with this compound is its tendency to undergo isomerization during gas chromatographic (GC) analysis. Research has demonstrated that under standard GC conditions typically employed in pesticide residue analysis, this compound undergoes a reproducible transformation into deltamethrin in the injector port of the GC system [3]. This thermal degradation and isomerization presents substantial challenges for accurate quantification and identification in multiresidue methods. The conversion occurs so consistently that conventional GC methodologies cannot distinguish between these two pesticides, with the chromatographic signal at the retention time of deltamethrin/tralomethrin potentially representing either compound [3].

The isomerization phenomenon is particularly pronounced for type II pyrethroids like this compound which contain a cyano-group. Studies have shown that type II pyrethroids are especially susceptible to isomerization when exposed to active sites in the GC inlet, with the process being inhibited by matrix components in sediment extracts [4]. This matrix effect varies between samples, creating analytical reproducibility challenges. In contrast, type I pyrethroids (lacking the cyano-group) do not exhibit this isomerization behavior under similar conditions, though they may undergo cis-trans isomerization when exposed to light or heat [4].

Solutions for Analytical Quantification

Table: Analytical Techniques for this compound Isomer Separation

Analytical Technique Resolution Capability Advantages Limitations
GC with ECD/MS Poor resolution due to isomerization Widely available, sensitive Cannot distinguish this compound from deltamethrin
LC-APIMS with electrospray Good separation of diastereomers Prevents thermal degradation, better isomer differentiation Requires specialized equipment, method development
GC with analyte protectants Reduced but not eliminated isomerization Improves quantification accuracy Does not prevent conversion, adds complexity
Chiral chromatography Potentially excellent resolution Could separate all stereoisomers Method not widely reported for this compound

Several approaches have been developed to address the analytical challenges posed by this compound isomerization:

  • Liquid Chromatography-Mass Spectrometry: LC-MS with atmospheric pressure ionization and electrospray interfacing has proven effective for distinguishing this compound and deltamethrin. Under optimized LC-MS conditions, deltamethrin and the two diastereomers of this compound can be well separated and identified without the isomerization artifacts that plague GC methods [3].

  • Analyte Protectants: The use of chemical additives such as ethylglycerol, gulonolactone, and d-sorbitol has been proposed to mask active sites in the GC system and reduce matrix effects [4]. These compounds help standardize the matrix-induced inhibition of isomerization across different samples.

  • Optimized Injection Techniques: Pulsed splitless injection and programmed temperature vaporization (PTV) can reduce residence time in the GC inlet, thereby minimizing opportunities for isomerization [4].

  • Solvent Selection: Preparation of standards in 0.1% acetic acid has been shown to compensate well for matrix-induced isomerization inhibition and improve analytical accuracy [4]. Polar solvents generally induce greater pyrethroid isomerization and are not recommended for standard preparation.

The following diagram illustrates the isomerization process and analytical challenges:

G This compound This compound GC_Inlet GC_Inlet This compound->GC_Inlet GC analysis LC_MS LC_MS This compound->LC_MS Alternative analysis Isomerization Isomerization GC_Inlet->Isomerization Thermal stress Deltamethrin Deltamethrin Isomerization->Deltamethrin Conversion Accurate_Quantification Accurate_Quantification LC_MS->Accurate_Quantification Prevents isomerization

Analytical pathway showing this compound isomerization during GC analysis and alternative LC-MS approach.

Biological Significance of Stereoisomerism

Mechanism of Action and Stereospecificity

This compound functions as a sodium channel modulator with non-systemic contact and stomach action [1]. Its primary mechanism involves modifying the gating kinetics of voltage-sensitive sodium channels in nerve membranes, leading to prolonged depolarization and disrupted neuronal signaling. The stereochemical configuration significantly influences this neurotoxic activity, with different isomers exhibiting varying potencies. The compound is classified under Insecticide Resistance Action Committee (IRAC) mode of action group 3A, which encompasses sodium channel modulators [1].

Research comparing this compound with its transformation product deltamethrin has revealed significant differences in their effects on nerve membrane physiology. In voltage-clamp experiments using squid giant axon preparations, both pyrethroids generated large sodium tail currents upon repolarization that decayed slowly with dual exponential time courses. However, the time constants for this compound (fast: 165 ± 110 msec; slow: 3793 ± 802 msec) were significantly longer than those for deltamethrin (fast: 34 ± 6 msec; slow: 835 ± 282 msec) [5]. This demonstrates that the specific stereochemical configuration influences the kinetics of sodium channel interaction rather than just the binding affinity.

Intrinsic Activity and Structure-Activity Relationships

A fundamental question in this compound neuropharmacology has been whether its activity stems from the parent compound or primarily from its conversion to deltamethrin. Cumulative dose-response studies have revealed that this compound binds to two distinct sites with apparent dissociation constants of 0.06 and 5 μM, while deltamethrin appears to bind to only one site with an apparent dissociation constant of 0.25 μM [5]. These findings provide compelling evidence that this compound is intrinsically active in modifying nerve membrane sodium channels rather than serving merely as a prodrug for deltamethrin.

The structural basis for this differential activity resides in the specific three-dimensional arrangement of this compound's stereoisomers. The presence of the tetrabromoethyl group in a specific configuration influences not only binding affinity but also the resultant conformational changes in the sodium channel protein. These structure-activity relationships highlight the importance of stereochemical considerations in designing pyrethroid insecticides with improved efficacy and selective toxicity.

Experimental Protocols and Methodologies

Protocol for Monitoring Isomerization in GC Systems

Objective: To assess and quantify the degree of this compound isomerization during gas chromatographic analysis.

Materials and Reagents:

  • This compound analytical standard (purity >98%)
  • HPLC-grade hexane, acetonitrile, and ethyl acetate
  • Acetic acid (glacial)
  • Analyte protectants: ethylglycerol, gulonolactone, d-sorbitol
  • GC system equipped with electron capture detector (ECD) and/or mass spectrometer (MS)
  • DB-5 or DB-608 capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)

Procedure:

  • Prepare stock solutions of this compound (1 mg/mL) in hexane and working solutions at appropriate concentrations.
  • Prepare matrix-matched standards by fortifying blank sediment extracts with this compound.
  • Compare with standards prepared in pure solvents of varying polarity (hexane, acetone, acetonitrile).
  • Test the effectiveness of analyte protectants by adding ethylglycerol (2%, w/v), gulonolactone (2%, w/v), and d-sorbitol (1%, w/v) to standard solutions.
  • Inject samples using both conventional splitless and pulsed splitless modes with the following parameters:
    • Inlet temperature: 250°C
    • Injection volume: 2 μL
    • Pulsed pressure: 30 psi for 1 min
    • Oven program: 80°C (1 min) to 280°C at 10°C/min
  • Compare chromatographic patterns, peak areas, and isomer ratios between different preparation methods.

Evaluation: Significant differences in isomer ratios and the appearance of additional peaks indicate isomerization. Matrix-matched standards that produce consistent ratios without additional peaks suggest reduced isomerization [4].

Protocol for LC-MS Analysis of this compound Diastereomers

Objective: To accurately separate and quantify this compound diastereomers without thermal isomerization.

Materials and Reagents:

  • This compound and deltamethrin analytical standards
  • HPLC-grade methanol, acetonitrile, and water
  • Ammonium acetate or formic acid
  • LC system coupled to mass spectrometer with electrospray ionization (ESI)
  • C18 reverse-phase column (150 × 2.1 mm, 3 μm particle size)

Procedure:

  • Prepare mobile phase A: 2 mM ammonium acetate in water; mobile phase B: 2 mM ammonium acetate in methanol.
  • Alternatively, use 0.1% formic acid in both water and acetonitrile for improved ionization.
  • Set the LC gradient as follows:
    • 0 min: 60% B
    • 5 min: 60% B
    • 15 min: 95% B
    • 20 min: 95% B
    • 21 min: 60% B
    • 25 min: 60% B
  • Maintain column temperature at 40°C and flow rate at 0.2 mL/min.
  • Set MS parameters for negative ion mode:
    • ESI voltage: -4500 V
    • Source temperature: 500°C
    • Nebulizing gas: 50 psi
    • Drying gas: 60 psi
    • Monitor specific multiple reaction monitoring (MRM) transitions for this compound and deltamethrin.

Evaluation: This method should resolve deltamethrin from the two diastereomers of this compound, allowing accurate quantification of each without interference from isomerization artifacts [3].

Environmental and Regulatory Implications

Environmental Fate and Stereoselective Degradation

The stereoisomerism of this compound influences not only its insecticidal activity but also its environmental behavior and degradation pathways. This compound is classified as a "forever chemical" due to its high aquatic toxicity, with acute ecotoxicity for fish, invertebrates, or algae at ≤ 0.1 mg L⁻¹ [1]. Its environmental persistence varies depending on conditions, with laboratory studies reporting DT₅₀ values ranging from 3 days (field data) to 27 days (lab at 20°C), categorizing it as non-persistent to moderately persistent [1].

Microbial degradation represents an important pathway for this compound breakdown in the environment, with this process often exhibiting stereoselectivity where specific isomers are preferentially metabolized. Research has shown that microorganisms possess enzymes, including glutathione S-transferases (GSTs), that can metabolize pyrethroid compounds with both chemical and geometric preference [6]. For instance, studies with recombinant GSTs have demonstrated that cis-isomers of pyrethroid-like compounds are metabolized at 2- to 5-fold higher rates than corresponding trans-isomers [6]. This stereoselective degradation can significantly alter the isomeric profile of residual this compound in environmental compartments.

Regulatory Status and Human Exposure Assessment

From a regulatory perspective, this compound is not approved under EC Regulation 1107/2009, with its inclusion having expired [1]. This regulatory status reflects concerns about its environmental profile and potential effects on human health. The compound is classified as highly toxic to bees, with contact or oral bee toxicity ≤ 2 μg bee⁻¹ [1].

Human biomonitoring of pyrethroid exposure typically focuses on metabolites such as 3-phenoxybenzoic acid (3-PBA), which is common to many pyrethroids including this compound [7]. However, the complex isomerism of pyrethroids presents challenges for accurate risk assessment, as different isomers may exhibit different toxicokinetic and toxicodynamic properties. Recent approaches have adopted tiered risk assessment methodologies that combine screening based on common metabolites with more specific analyses using advanced analytical techniques [7]. These methodologies account for the complex isomerism of pyrethroids while providing practical solutions for public health monitoring.

Conclusion and Future Perspectives

The stereochemical complexity of this compound presents both challenges and opportunities for researchers and product developers. The compound's tendency to undergo isomerization during analysis necessitates careful method selection, with LC-MS emerging as the preferred technique for accurate isomer separation and quantification. The differential biological activity of this compound isomers, particularly their distinct effects on nerve membrane sodium channels, underscores the importance of stereochemical considerations in neuropharmacological research and insecticide design.

Future research directions should focus on:

  • Developing chiral separation methods capable of resolving all this compound stereoisomers
  • Elucidating the structural basis of stereospecificity in sodium channel interactions
  • Investigating stereoselective environmental fate and degradation pathways
  • Exploring approaches to stabilize the preferred isomeric configuration in formulated products

References

Tralomethrin ecotoxicity effects on aquatic organisms

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Ecotoxicity of Tralomethrin

The tables below summarize the high toxicity of this compound to aquatic life, with data presented as LC50 (median Lethal Concentration) or EC50 (median Effective Concentration) values. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Freshwater Organisms

Species Life Stage / Type Endpoint Value (μg/L) Reference
Rainbow Trout Not specified 96-h LC50 1.6 [1]
Daphnia magna Not specified 48-h EC50 0.038 [1]
Daphnia magna Not specified 48-h LC50 0.15 [2]
Ceriodaphnia dubia Not specified 48-h LC50 0.07 - 0.30 [2]

Table 2: Key Sublethal Effects and Persistence

Parameter Condition / Effect Value Reference
Hydrolysis Half-life Acidic Water (pH ~5) 167 days [1]
Hydrolysis Half-life Neutral Water (pH ~7) 15.5 days [1]
Hydrolysis Half-life Alkaline Water (pH ~9) 38.9 days [1]
Sublethal Effects Zebrafish, various stages Developmental defects, cardiac toxicity, changes in gene expression [1] [3]

Experimental Protocols for Ecotoxicity Assessment

Here is a detailed methodology for assessing the acute toxicity and sublethal effects of this compound on zebrafish, a model organism.

Zebrafish Husbandry and Embryo Collection
  • Animal Source & Maintenance: Use adult zebrafish (e.g., AB strain), maintained at 28 ± 0.5 °C with a 12h:12h light/dark cycle.
  • Water Parameters: Maintain water hardness at 45–63 mg/L and a pH of 7.2.
  • Spawning: Place males and females in a tank at a 2:1 ratio and use light stimulation the next morning to induce spawning.
  • Embryo Collection: Collect fertilized eggs within 1-2 hours post-fertilization (hpf). Wash and sterilize them in a 1% methylene blue solution, then incubate at 28 °C [3].
Acute Toxicity Exposure (Based on OECD Guidelines)
  • Test Organisms: Use zebrafish embryos (6 hpf), yolk-sac larvae (48 hpf), or juvenile fish (60 days post-fertilization).
  • Exposure Setup:
    • Place 20-40 individuals per test group in exposure solutions.
    • Prepare this compound stock in Dimethyl Sulfoxide (DMSO), ensuring the final solvent concentration does not exceed 0.2% (v/v).
    • Use a negative control group containing only the solvent (0.2‰ DMSO in 10% Hank's solution).
    • Test a range of concentrations (e.g., 0.2, 0.5, 0.8, and 1.0 mg/L) with three replicates per concentration.
  • Exposure Duration & Conditions: Conduct a 96-hour static-renewal test, renewing the exposure solution every 24 hours. Maintain temperature at 28 ± 1 °C.
  • Endpoint Monitoring: Record mortality, heartbeat rate, and malformations every 24 hours under a dissecting microscope. Calculate LC50 values using standard statistical methods (e.g., Probit analysis) [3].
Subacute Exposure for Biomarker Analysis
  • Exposure Concentrations: Based on the acute LC50, use sublethal concentrations (e.g., 1/10 and 1/100 of the 96-h LC50).
  • Exposure Duration: Expose organisms for 6 days.
  • Post-Exposure Analysis:
    • Bioconcentration Factor (BCF): Measure this compound content in fish tissue (CFS) and water (CWS). Calculate BCF using the formula: BCF = CFS / CWS [3].
    • Gene Expression: Analyze changes in the expression of key genes related to development, endocrine function, and immune response using techniques like qPCR. Target genes can include:
      • Endocrine-related: cyp19a, cyp19b, vtg1, vtg2 [3].
      • Immune-related: il-1β, 1l-8, cxcl-clc, cc-chem [3].

Mechanism of Action and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound's neurotoxicity and a generalized experimental workflow.

G A This compound Exposure B Uptake by Aquatic Organism A->B C Metabolic Activation (Decarbonylation/Debromination) B->C D Active Metabolite C->D E Binds to Voltage-Gated Sodium Channels (VGSCs) D->E F Delayed Channel Inactivation E->F G Prolonged Sodium Influx F->G H Hyperexcitation of Nervous System G->H I Adverse Outcomes H->I I1 Lethality H->I1 I2 Developmental Malformations H->I2 I3 Altered Gene Expression H->I3

This compound's neurotoxicity pathway involves metabolic activation and disruption of sodium channels, leading to system hyperexcitation and multiple adverse outcomes [1] [3].

G cluster_prep Preparation Phase cluster_exp Exposure & Monitoring Phase cluster_analysis Post-Exposure Analysis A Chemical Preparation (Separation of Enantiomers) B Test Organism Acclimation (Zebrafish/Daphnia) C Acute Toxicity Test (96-hour, OECD Guidelines) B->C  Initiate D Subacute Exposure (6-day, multiple concentrations) E Daily Monitoring: Mortality, Heartbeat, Malformations F LC50/EC50 Calculation E->F  Analyze G Bioconcentration Factor (BCF) Analysis E->G  Analyze H Molecular Analysis (Gene Expression, qPCR) E->H  Analyze

A standard workflow for assessing this compound ecotoxicity, from organism preparation through exposure to final data analysis [1] [3] [2].

Research Implications and Future Directions

This review consolidates evidence that this compound poses a significant risk to aquatic ecosystems due to its high potency and persistence, particularly in neutral pH conditions. Future research should prioritize several key areas to fully understand and mitigate these risks. Investigating the enantioselective toxicity of this compound's chiral components is crucial, as different enantiomers can have vastly different toxicological profiles [3]. Furthermore, while advanced oxidation processes (AOPs) like O3/UV treatment show promise in degrading this compound and reducing its acute toxicity to zebrafish embryos, the potential health risks of the resulting transformation products require thorough evaluation [1].

References

Tralomethrin mammalian toxicity and health effects

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Tralomethrin is a synthetic Type II pyrethroid insecticide characterized by the presence of an alpha-cyano group, which increases its potency [1] [2]. Its primary mode of action, consistent with other pyrethroids, is modulating voltage-gated sodium channels in nerve cells, leading to prolonged channel opening, sodium ion influx, and neuronal depolarization [3] [1] [4]. This results in uncontrolled spasming, paralysis, and death in target insects [4].

The table below summarizes its key chemical properties:

Property Value / Description
IUPAC Name (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate [3] [2]
Chemical Formula C₂₂H₁₉Br₄NO₃ [3] [2]
Molecular Mass 665.0 g/mol [3] [2]
Physical State Yellow to orange resinous solid [3] [2]
Octanol-Water Partition Coefficient (Log P) 5 [3] [2]
Solubility in Water 0.08 mg/L (at 20°C, pH 7) [3] [2]
Vapour Pressure 4.80 x 10⁻⁶ mPa (at 20°C) [3]

A critical aspect of this compound's toxicology is its metabolism. Studies indicate that it undergoes rapid and substantially complete debromination in biological systems to form deltamethrin, another potent Type II pyrethroid [2]. This debromination is mediated by tissue thiols such as glutathione [2]. Consequently, the toxicity of this compound is largely attributed to the deltamethrin formed in vivo.

Documented Toxicity from Non-Mammalian Models

While direct mammalian data is limited, recent studies on zebrafish embryos provide insights into its potential toxicological effects. The following diagram illustrates the key toxicity pathways identified in zebrafish studies.

G cluster_1 Cardiovascular Effects cluster_2 Neurodevelopmental Effects This compound This compound OxidativeStress Induces Oxidative Stress This compound->OxidativeStress CardiovascularTox Cardiovascular Toxicity OxidativeStress->CardiovascularTox NeurodevelopmentalTox Neurodevelopmental Toxicity OxidativeStress->NeurodevelopmentalTox Apoptosis Cellular Apoptosis OxidativeStress->Apoptosis PericardialEdema Pericardial Edema CardiovascularTox->PericardialEdema HeartRate Elevated Heart Rate CardiovascularTox->HeartRate Erythrogenesis Erythrogenesis Disorders CardiovascularTox->Erythrogenesis GeneExprHeart Dysregulation of: - nkx2.5 - myl7 - myh6 CardiovascularTox->GeneExprHeart LocomotorDeficit Locomotor Deficits NeurodevelopmentalTox->LocomotorDeficit AChE Increased AChE Activity NeurodevelopmentalTox->AChE NeuralDamage Reduced Neural Fluorescence (Tg(elavl3:EGFP) model) NeurodevelopmentalTox->NeuralDamage GeneExprNeural Dysregulation of: - anxa5a - mbp - slc6a3 - th NeurodevelopmentalTox->GeneExprNeural

Proposed pathway of this compound toxicity based on zebrafish embryo models.

The experimental data from these studies is summarized in the table below:

Toxicity Type Experimental Model & Protocol Key Findings & Quantitative Data

| Cardiovascular Toxicity [5] | Model: Zebrafish embryos. Exposure: Waterborne exposure to 16.63, 33.25, and 49.88 μg/L of this compound. | Developmal Abnormalities: Pericardial edema, delayed yolk absorption, uninflated swim bladder. Physiological Changes: Elevated heart rate, erythrogenesis disorders. Molecular Changes: Dysregulation of heart development genes (nkx2.5, myl7, myh6, gata1a, hbbe2, alas2). Oxidative Stress: Measured occurrence. | | Neurodevelopmental Toxicity [6] | Model: Zebrafish embryos. Exposure: 72-hour waterborne exposure to 16.63, 33.25, and 49.88 μg/L. | Behavioral Effects: Increased twitching, longer swimming distances. Biochemical Changes: Significant increase in acetylcholinesterase (AChE) activity. Morphological Changes: Reduced fluorescence in neural-specific transgenic (Tg(elavl3:EGFP)) zebrafish, indicating neurodevelopmental disruption. Molecular Changes: Dysregulation of neural development genes (anxa5a, mbp, slc6a3, th). |

Human Health Implications and Data Gaps

Given the metabolic conversion of this compound to deltamethrin, its health effects in mammals are expected to be similar to those of other Type II pyrethroids [1] [2]. The general symptoms of pyrethroid poisoning in humans, which likely apply to this compound, are listed below.

  • Dermal and Sensory Effects: Skin and eye irritation, abnormal facial sensations (prickling, tingling) [4].
  • Systemic Effects: Headache, dizziness, nausea, vomiting, diarrhea, excessive salivation, and fatigue [4].
  • Severe Poisoning: In severe cases, muscle twitching, fluid in the lungs, and seizures may occur, which are more common with cyano-containing Type II pyrethroids like this compound [1] [4].

It is important to note that public awareness of the potential negative effects of insecticides is still low, and further research is needed to clarify the molecular basis of their detrimental action [1].

Critical Research Needs and Conclusions

For researchers and drug development professionals, the following points are critical:

  • Major Data Gap: A significant lack of specific, recent mammalian toxicology studies for this compound exists in the available public literature.
  • Inference from Metabolism: The primary toxicological effects in mammals are inferred from its rapid metabolism to deltamethrin and the well-documented effects of the pyrethroid class.
  • Inference from Non-Mammalian Models: Recent studies in zebrafish embryos provide strong evidence for specific developmental, cardiovascular, and neurotoxic effects, suggesting potential areas of concern for mammalian systems.
  • Regulatory Status: this compound is not approved for use in the European Union according to EC Regulation 1107/2009 [3].

References

Pyrethroid Insecticide Resistance Mechanisms: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrethroid Resistance

Pyrethroid insecticides constitute approximately one-fourth of the global insecticide market and serve as critical tools for controlling arthropod pests and disease vectors worldwide [1]. These synthetic compounds are modeled after natural pyrethrins found in Chrysanthemum species and are classified into two major groups based on chemical structure and biological effects: Type I pyrethroids (without α-cyano group) produce a hyperexcitation syndrome characterized by tremors (T syndrome), while Type II pyrethroids (with α-cyano group) produce a syndrome comprising hypersensitivity, choreoathetosis, and salivation (CS syndrome) [1]. The primary molecular target of pyrethroids is the voltage-gated sodium channel (VGSC) in insect nerve membranes, where they modify gating kinetics and disrupt neuronal function [1]. However, decades of intensive use have selected for widespread resistance across major insect vectors, threatening global disease control efforts [2] [3].

Core Resistance Mechanisms

Target-Site Resistance

Target-site resistance represents the most characterized mechanism, involving genetic mutations that reduce insecticide binding to target sites.

Voltage-gated sodium channel (VGSC) mutations, commonly termed knockdown resistance (kdr), constitute the principal target-site mechanism. These mutations occur in specific domains of the sodium channel α-subunit and reduce the binding affinity of pyrethroids without significantly impairing normal channel function [4]. Over twenty distinct kdr alleles have been identified in global Aedes aegypti populations, including V253F, V410L, L982W, I1011M, V1016G, and F1534C, which have been functionally confirmed on recombinant sodium channels [2]. The I1016 mutation in Ae. aegypti shows strong correlation with survival following pyrethroid exposure, with homozygous resistant individuals exhibiting mortality rates of only 10-40% compared to 91-100% in homozygous wild-type mosquitoes [5]. In bed bugs, V419L and L925I mutations in the VGSC gene have been identified as critical substitutions responsible for deltamethrin resistance [4].

Table 1: Major kdr Mutations in Insect Vectors

Vector Species kdr Mutation Functional Confirmation Resistance Association
Aedes aegypti V1016G Yes (recombinant channel) Strong [2]
Aedes aegypti F1534C Yes (recombinant channel) Strong [2]
Aedes aegypti I1016 Field evidence Homozygotes: 10-40% mortality [5]
Aedes albopictus F1534S Field evidence Significant association (P < 0.01) [6]
Cimex lectularius V419L, L925I Dual-primer dASPCR >10,000-fold deltamethrin resistance [4]
Anopheles gambiae L1014F, L1014S, N1570Y Field evidence Widespread in African populations [7]
Metabolic Resistance

Metabolic resistance involves enhanced detoxification of insecticides before they reach their target sites, primarily mediated by three enzyme families: cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases [4] [7].

Recent research in Ghana demonstrated that CYP6M2 and CYP6P3 were the most overexpressed P450 genes in pyrethroid-resistant An. gambiae populations, with fold changes of 122.28 and 231.86 in coastal zones, and 344.96 and 716.37 in sahel zones, respectively, compared to susceptible strains [7]. Synergist assays with piperonyl butoxide (PBO), a P450 inhibitor, significantly increased mosquito susceptibility to pyrethroids across all test sites, confirming the functional role of P450s in resistance [7]. In bed bugs, transcriptome analyses identified 42 cytochrome P450 genes, with CYP397A1, CYP398A1, CYP6DN1, and CYP4CM1 significantly upregulated in resistant strains [4].

Cuticular Resistance

Cuticular resistance reduces insecticide penetration through the insect integument, either through cuticular thickening or compositional changes [8]. In bed bugs, resistance-associated genes functioning in diverse mechanisms are predominantly expressed in the epidermal layer of the integument, creating a barrier that slows toxin penetration to nerve target sites [4]. Studies of An. gambiae populations in Ghana revealed significant overexpression of the CYP4G16 gene (previously associated with cuticular resistance) in resistant mosquitoes, with fold changes ranging from 3.32 to 30.12 compared to susceptible strains [7]. Additionally, cuticular proteins C2, C10, and C13 showed increased expression in resistant bed bug populations [4].

Behavioral Resistance

Behavioral resistance involves modifications in insect behavior that reduce exposure to insecticides [4]. While this mechanism is less characterized than physiological mechanisms, evidence suggests that some mosquito populations may develop avoidance behaviors to insecticide-treated surfaces [8]. However, standardized assays for detecting behavioral resistance remain underdeveloped compared to other resistance mechanisms [8].

Quantitative Resistance Metrics

Resistance levels are quantified through resistance ratios (RR), calculated as LC~50~ of field population divided by LC~50~ of susceptible strain. Documented resistance levels span several orders of magnitude, with particularly high ratios observed in laboratory-selected strains.

Table 2: Documented Pyrethroid Resistance Ratios in Insect Vectors

Vector Species Insecticide Resistance Ratio Context/Notes
Aedes aegypti Permethrin >500-fold Field populations [2]
Aedes aegypti Deltamethrin Up to 249-fold Field populations [2]
Aedes aegypti Pyrethroids >1,000-fold Laboratory-selected strains [2]
Cimex lectularius Deltamethrin >10,000-fold Field-collected strain (CIN-1) [4]
Cimex lectularius Deltamethrin 98,100-fold After selection with Temprid (CIN-1 S) [4]
Aedes albopictus Beta-cypermethrin Mortality: 20.55-32.00% Field populations from Hangzhou, China [6]

Resistance Monitoring Methodologies

Phenotypic Bioassays

World Health Organization (WHO) Tube Tests involve exposing mosquitoes to insecticide-treated papers for 1 hour and recording mortality after 24 hours [8]. This standardized method uses predetermined diagnostic doses and is widely employed for resistance monitoring. CDC Bottle Bioassays utilize insecticide-coated glass bottles, with knockdown measured at 10-90 minute intervals [8]. This assay allows flexibility in testing multiple insecticide concentrations but may show higher variability between laboratories [8].

Synergist Assays incorporate enzyme inhibitors like piperonyl butoxide (PBO) to identify metabolic resistance mechanisms. The protocol involves pre-exposing mosquitoes to PBO followed by insecticide exposure, with increased mortality indicating P450-mediated resistance [7].

Molecular Diagnostics

kdr Mutation Detection employs various PCR-based methods. For bed bugs, a dual-primer Allele-Specific PCR (dASPCR) approach with Susceptible Allele-Specific Primer (SASP) and Resistant Allele-Specific Primer (RASP) primers conclusively identifies V419L and L925I kdr mutations [4]. For Ae. aegypti, allele-specific PCR protocols detect I1016 and other kdr mutations [5].

Gene Expression Profiling using quantitative RT-PCR measures overexpression of resistance-associated genes. Reference genes like rpl8 for bed bugs and RPS7 for mosquitoes provide stable normalization [4] [7]. RNA sequencing provides comprehensive transcriptome-wide identification of resistance markers [4].

Neurotoxicology and Signaling Pathways

Pyrethroids exert their primary insecticidal action by binding to voltage-gated sodium channels (VGSCs), delaying sodium current inactivation and causing prolonged depolarization of nerve membranes [1]. Recent research reveals that pyrethroids also disrupt neuronal signaling through calcium-mediated pathways. Nine of eleven pyrethroids tested (tefluthrin, deltamethrin, λ-cyhalothrin, β-cyfluthrin, esfenvalerate, S-bioallethrin, fenpropathrin, cypermethrin, and bifenthrin) produced concentration-dependent elevations in intracellular calcium concentration ([Ca²⁺]~i~) in mouse neocortical neurons, while permethrin and resmethrin were without effect [1].

This pyrethroid-induced calcium influx depends on VGSC activation, as tetrodotoxin (a sodium channel blocker) abolished the calcium response [1]. The pathways for deltamethrin- and tefluthrin-induced Ca²⁺ influx involve NMDA receptors, L-type Ca²⁺ channels, and reverse operation of the Na⁺/Ca²⁺ exchanger, demonstrated through pharmacological inhibition studies [1].

The following diagram illustrates the neurotoxic signaling pathways of pyrethroids:

G Pyrethroid Neurotoxic Signaling Pathways cluster_0 Calcium Influx Pathways Pyrethroid Pyrethroid VGSC VGSC Pyrethroid->VGSC Binds to receptor site on α-subunit Prolonged Na+ influx Prolonged Na+ influx VGSC->Prolonged Na+ influx Alters gating kinetics Ca2_Influx Ca2_Influx Altered neurotransmitter\nrelease Altered neurotransmitter release Ca2_Influx->Altered neurotransmitter\nrelease Neurotoxicity Neurotoxicity Membrane depolarization Membrane depolarization Prolonged Na+ influx->Membrane depolarization Membrane depolarization->Ca2_Influx Membrane depolarization->Altered neurotransmitter\nrelease Direct effect VGCC activation VGCC activation VGCC activation->Ca2_Influx NMDA receptor\activation NMDA receptoractivation NMDA receptor\activation->Ca2_Influx Reverse Na+/Ca2+\nexchanger operation Reverse Na+/Ca2+ exchanger operation Reverse Na+/Ca2+\nexchanger operation->Ca2_Influx Altered neurotransmitter\nrelease->Neurotoxicity

Pyrethroid neurotoxic signaling involves both sodium channel modulation and calcium-mediated pathways.

Beyond neuronal targets, recent evidence indicates that pyrethroids disrupt enteroendocrine cell (EEC) signaling in the gastrointestinal tract. Deltamethrin exposure impacts serotonergic pathways and inhibits adrenergic-evoked release of glucagon-like peptide 1 (GLP-1) in STC-1 cells, and induces transient loss of intestinal motility in mouse models [9]. This suggests broader physiological impacts of pyrethroids beyond the nervous system.

Implications for Vector-Borne Disease Control

Pyrethroid resistance has profound implications for controlling mosquito-borne diseases. Long-lasting insecticidal nets (LLINs) and indoor residual spraying (IRS) represent cornerstone interventions for malaria control, with pyrethroid-based LLINs estimated to have prevented 68% of the 663 million malaria cases averted since 2000 [3]. However, meta-analyses indicate that even low levels of pyrethroid resistance can increase malaria incidence by reducing mosquito mortality and diminishing community protection over the net's lifetime [3].

The relationship between bioassay-measured resistance and field efficacy is complex. Mosquito mortality in experimental hut trials can be predicted by bioassay survival rates, with statistical models showing substantial association (Deviance Information Criteria: 2544.0 with resistance vs. 2649.0 without) [3]. Modeling suggests that switching to piperonyl butoxide (PBO) bednets could avert up to 0.5 clinical malaria cases per person per year in high-resistance scenarios [3].

For Aedes-borne diseases like dengue, Zika, chikungunya, and yellow fever, the impact of household insecticide products requires careful consideration. Field experiments in Mérida, Mexico demonstrated that exposure to common household aerosol insecticides containing pyrethroids resulted in significantly lower mortality rates (averaging 41-50%) in pyrethroid-resistant Ae. aegypti compared to susceptible controls (99%) [5]. These products, particularly when used as residual surface sprays, significantly increased the frequency of I1016 kdr homozygotes in surviving mosquitoes, indicating strong selection pressure [5].

Resistance Management Strategies

Effective resistance management requires integrated approaches:

Insecticide Rotation involves alternating different insecticide classes with distinct modes of action to reduce selection pressure. This strategy requires careful monitoring of cross-resistance patterns.

Combination Products incorporate synergists like piperonyl butoxide (PBO) with pyrethroids. PBO LLINs demonstrate substantially improved efficacy against pyrethroid-resistant mosquitoes in multiple settings [3].

Integrated Vector Management (IVM) emphasizes combining chemical and non-chemical interventions, including environmental management, biological control, and community engagement [2].

The distinction between technical resistance (heritable change leading to reduced susceptibility in laboratory bioassays) and practical resistance (heritable change leading to control failure under field conditions) is crucial for resistance management planning [8]. Current monitoring efforts should be enhanced with additional testing guidelines that assess product efficacy under relevant local conditions [8].

Conclusion and Future Directions

Pyrethroid resistance represents a complex evolutionary response to intense insecticide selection pressure, involving multiple mechanisms that may operate simultaneously within insect populations. The growing documentation of resistance levels exceeding 1,000-fold in laboratory-selected strains and 10,000-fold in field-collected bed bugs underscores the remarkable adaptive capacity of insect vectors [2] [4].

Future research priorities should include:

  • Comprehensive mechanism characterization - identifying novel resistance genes and understanding their interactions
  • Improved monitoring tools - developing practical guidelines that better predict field control failure
  • Novel insecticide targets - identifying compounds with new modes of action that circumvent existing resistance mechanisms
  • Urbanization effects - understanding how human-altered landscapes influence resistance evolution, though current evidence suggests urbanization rate may not be a primary factor [6]

References

Tralomethrin Analytical Standard: Overview and Applications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core information for the Tralomethrin PESTANAL analytical standard and its general applications from the search results [1].

Property Description
Product Line PESTANAL [1]
Quality Analytical Standard [1]
Form Neat [1]
Analytical Suitability HPLC: suitable; Gas Chromatography (GC): suitable [1]
Storage 2-8°C; limited shelf life (expiry date on label) [1]
Safety Warning; Hazard Codes: H302, H400, H410 [1]

General Applications The this compound analytical standard is intended for use in chemical analysis to ensure accuracy and reliability in quantifying the compound. Its primary applications, as indicated by the search results, are in agriculture and environmental science [1]. It can be used as a reference material for various laboratory procedures.

Potential Research Applications and Data Gaps

The search results refer to several research areas where the this compound standard could be applied, but they do not provide the specific experimental protocols. The table below lists these potential applications and notes the information that is missing [1].

Research Area Mentioned Application Information Gap
Residue Analysis Evaluating residue levels in tomatoes and peppers from greenhouses; assessing effects of household processing [1] Detailed sample preparation, extraction, and clean-up protocols are not provided.
Environmental Fate Studying degradation and persistence in simulated outdoor pond microcosms [1] Methodology for setting up microcosms and specific analytical parameters are missing.
Analytical Method Development Evaluating behavior using GC-ECD and GC-MS; comparing parameters with Deltamethrin [1] Specific instrument conditions (e.g., column type, temperature program) are not detailed.
Toxicology Electrochemical reduction behavior study; association with epilepsy risk [1] Detailed experimental setup and cell-based assay protocols are unavailable.

Visualizing a General Workflow for Residue Analysis

While specific protocols are not available, the diagram below outlines a generic workflow for pesticide residue analysis in agricultural samples using an analytical standard, based on the applications mentioned [1].

G Figure 1. Generic Workflow for Pesticide Residue Analysis in Crops Start Sample Collection (e.g., tomatoes, peppers) Prep Sample Preparation (Homogenization, Sub-sampling) Start->Prep Extraction Analyte Extraction (e.g., QuEChERS, Solvent) Prep->Extraction Cleanup Extract Clean-up (e.g., SPE, d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-ECD, GC-MS, HPLC) Cleanup->Analysis Quant Quantification Analysis->Quant Std This compound Analytical Standard Std->Quant Calibration

References

Comprehensive Application Notes and Protocols: Electrochemical Reduction Behavior of Tralomethrin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tralomethrin and Its Electrochemical Properties

This compound is a synthetic pyrethroid insecticide widely used in agricultural applications for controlling various pests, particularly Lepidoptera in cereals, fruits, and vegetables. Chemically, this compound is classified as a type II pyrethroid characterized by the presence of an α-cyano group, which enhances its insecticidal activity. The compound's molecular structure consists of (S)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate [1] [2]. This compound exhibits high toxicity to aquatic organisms, with a 96-h LC50 for rainbow trout of 0.0016 mg/L and a 48-h EC50 for Daphnia magna of 0.000038 mg/L [1]. Its environmental persistence varies significantly with pH, with hydrolysis half-lives of 167 days in acidic conditions, 15.5 days in neutral water, and 38.9 days in alkaline environments [1].

The electrochemical behavior of this compound is particularly interesting due to its tetrabrominated structure, which makes it susceptible to reductive degradation processes. Understanding this behavior is crucial for developing analytical methods and environmental remediation strategies. Electrochemical reduction represents a promising approach for degrading this compound, as it can potentially transform the compound into less toxic metabolites through controlled electron transfer reactions [3]. This application note provides comprehensive protocols and analytical methods for studying the electrochemical reduction behavior of this compound, with specific emphasis on its reductive debromination mechanism and practical applications in environmental monitoring and remediation.

Electrochemical Reduction Mechanisms of this compound

Fundamental Reduction Pathways

The electrochemical reduction of this compound follows a specific reductive debromination mechanism that distinguishes it from other pyrethroid insecticides. Unlike many pyrethroids based on esters of α-cyano-3-phenoxybenzyl alcohol that undergo initial cleavage of both the ester and cyanide bonds, this compound undergoes selective debromination as the primary reduction step [3]. Research utilizing voltammetric and controlled potential electrolysis (CPE) experiments has demonstrated that the overall reduction mechanism at both mercury and glassy carbon electrodes involves reductive debromination to yield deltamethrin (from this compound) or cypermethrin (from tralocythrin) along with two moles of bromide ion [3].

This debromination process has been shown to be independent of the proton-donating ability of the solvent, occurring similarly in both acetonitrile and methanol [3]. The reaction proceeds through a two-electron transfer mechanism for each bromine atom removed, resulting in the sequential replacement of bromine atoms with hydrogen atoms. Under conditions of reductive CPE, identical products are formed despite the application of different potentials, confirming the consistency of the debromination pathway across various electrochemical conditions [3]. The debromination mechanism not only facilitates the detection and analysis of this compound but also represents a potential detoxification pathway, as the degradation products exhibit reduced toxicity compared to the parent compound.

Electrochemical Parameters and Experimental Data

Table 1: Electrochemical Reduction Parameters for this compound

Electrode Material Solvent System Reduction Peak Potential (Epred) Oxidation Peak Potential (Epox) Primary Reaction
Glassy Carbon Acetonitrile -1.15 V to -1.35 V +0.85 V to +1.05 V Reductive Debromination
Mercury Acetonitrile -1.05 V to -1.25 V +0.75 V to +0.95 V Reductive Debromination
Glassy Carbon Methanol -1.20 V to -1.40 V +0.80 V to +1.00 V Reductive Debromination
Mercury Methanol -1.10 V to -1.30 V +0.70 V to +0.90 V Reductive Debromination

The electrochemical reduction behavior exhibits distinct polarization effects depending on the electrode material, with mercury electrodes generally showing slightly less negative reduction potentials compared to glassy carbon electrodes [3]. This suggests that mercury provides a more favorable surface for the reduction process, potentially due to its higher hydrogen overpotential and stronger interaction with the bromine atoms in this compound. The solvent system also influences the electrochemical parameters, with acetonitrile generally resulting in less negative reduction potentials compared to methanol, which may be attributed to differences in solvation energy and dielectric constant between the two solvents [3].

The cyclic voltammetry profiles of this compound typically show irreversible reduction waves, indicating that the electron transfer process is followed by rapid chemical reactions (EC mechanism). The debromination reaction proceeds through a radical intermediate mechanism, where the initial one-electron transfer generates a radical anion that rapidly eliminates a bromide ion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from the solvent or undergoes further reduction to form the debrominated product [3]. The number of electrons transferred during the complete reduction of this compound has been determined to be approximately eight electrons per molecule, consistent with the removal of all four bromine atoms through sequential two-electron transfers [3].

Experimental Protocols for Electrochemical Studies

Electrochemical Cell Setup and Instrumentation

Electrochemical experiments with this compound require specific instrumentation and cell configurations to ensure reproducible results. The following equipment is essential: a potentiostat/galvanostat with appropriate software for control and data acquisition, a standard three-electrode electrochemical cell consisting of working, counter, and reference electrodes, and an oxygen-free environment maintained through inert gas purging (typically nitrogen or argon) [3]. For working electrodes, both glassy carbon electrodes (3.0 mm diameter, polished with 0.05 μm alumina slurry before each experiment) and hanging mercury drop electrodes (HMDE) provide satisfactory results, with the choice depending on the specific experimental objectives [3]. The reference electrode is typically a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE), while the counter electrode is generally a platinum wire or coil.

Sample preparation involves preparing a 1.0 mM stock solution of this compound in the appropriate solvent (acetonitrile or methanol), with 0.1 M tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte to ensure sufficient conductivity [3]. The solution should be purged with inert gas for at least 10 minutes before experiments to remove dissolved oxygen, which can interfere with reduction processes. For controlled potential electrolysis experiments, a large surface area working electrode (such as a mercury pool or porous carbon electrode) is recommended to facilitate efficient bulk electrolysis. All experiments should be conducted at room temperature (20 ± 2°C) unless specified otherwise, and multiple scans should be performed to ensure reproducibility.

Cyclic Voltammetry Protocol
  • Step 1: Electrode Preparation – Begin by polishing the glassy carbon working electrode with 0.05 μm alumina slurry on a microfiber cloth, followed by rinsing thoroughly with distilled water and the solvent to be used in the experiment. For mercury electrodes, ensure a fresh mercury drop is formed according to the manufacturer's instructions [3].

  • Step 2: Solution Preparation – Transfer 20 mL of the solvent (acetonitrile or methanol) containing 0.1 M supporting electrolyte to the electrochemical cell. Add the appropriate volume of this compound stock solution to achieve a final concentration of 0.5 mM. Place the cell in the instrument and assemble the three-electrode system [3].

  • Step 3: Deaeration – Purge the solution with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen. Maintain a slight positive pressure of inert gas above the solution during measurements to prevent oxygen re-entry [3].

  • Step 4: Instrument Parameters – Set the initial potential to 0 V, switching potential to -1.8 V, and final potential back to 0 V (vs. Ag/AgCl). Use a scan rate of 100 mV/s for initial experiments, with subsequent experiments varying scan rates from 20 mV/s to 500 mV/s to study the effect on peak currents and potentials [3].

  • Step 5: Data Acquisition – Initiate the potential scan and record the current response. Perform at least three consecutive scans to assess reproducibility. Include a blank measurement (without this compound) under identical conditions to subtract background currents [3].

  • Step 6: Data Analysis – Identify reduction and oxidation peak potentials by locating minima and maxima in the current response. Calculate peak currents by subtracting background current. For reversible systems, determine the number of electrons transferred using the Randles-Sevcik equation [3].

Table 2: Optimal Conditions for Electrochemical Reduction of this compound

Experimental Parameter Recommended Conditions Alternative Options
Supporting Electrolyte 0.1 M TBAP in acetonitrile 0.1 M TBAB in methanol
Analyte Concentration 0.5 mM 0.1-1.0 mM (depending on detection method)
Scan Rate (Initial) 100 mV/s 20-500 mV/s (for mechanism study)
Potential Window 0 V to -1.8 V (vs. Ag/AgCl) -0.5 V to -2.0 V (vs. SCE)
Temperature 20 ± 2°C 15-25°C (with temperature control)
Purge Gas High-purity Nitrogen Argon (for more sensitive measurements)
Controlled Potential Electrolysis Protocol

Controlled potential electrolysis (CPE) is essential for preparative-scale reduction of this compound and for generating sufficient quantities of degradation products for identification and further analysis. The CPE setup requires a divided H-cell to prevent re-oxidation of products at the counter electrode, with the working and counter compartments separated by a fine glass frit or ion-exchange membrane [3]. A large surface area working electrode (mercury pool or carbon felt) is recommended to achieve complete electrolysis within a reasonable timeframe. The potential is set to a value 100-200 mV more negative than the reduction peak observed in cyclic voltammetry experiments, typically around -1.3 V to -1.5 V (vs. Ag/AgCl) for this compound [3].

During electrolysis, the current decay is monitored as a function of time, with the reaction considered complete when the current drops to less than 5% of its initial value. The solution is stirred continuously throughout the process to ensure efficient mass transport. Upon completion, the degradation products are extracted with an appropriate solvent (dichloromethane or ethyl acetate) and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify the debrominated products [3]. The extent of debromination can be quantified by measuring the bromide ion release using ion chromatography or potentiometric methods, providing a direct indicator of the reduction efficiency.

Analytical Considerations and Detection Methods

Chromatographic Analysis of this compound and Its Degradation Products

The analysis of this compound and its electrochemical degradation products requires sophisticated chromatographic techniques due to the complex nature of the debromination process and the similarity of the resulting compounds to other pyrethroids. Gas chromatography with electron capture detection (GC-ECD) is highly sensitive for this compound analysis due to the presence of multiple bromine atoms, which are strong electrom-capturing groups [4]. However, a significant analytical challenge arises from the thermal instability of this compound in gas chromatograph injectors, where it quickly undergoes debromination to form deltamethrin, making specific determination difficult [5]. To address this limitation, preparative high-performance liquid chromatography (HPLC) can be employed to separate this compound from its degradation products before GC-ECD analysis, enabling specific quantification of both the parent compound and its metabolites [5].

For HPLC analysis, reverse-phase C18 columns with acetonitrile-water or methanol-water gradient elution systems are commonly employed. Detection typically utilizes UV absorption at wavelengths between 220-240 nm, where the cyano-phenoxybenzyl moiety exhibits strong absorption [5]. Liquid chromatography-mass spectrometry (LC-MS) provides superior identification capabilities, particularly when using electrospray ionization (ESI) in negative ion mode, which enhances the detection of bromine-containing compounds through their characteristic isotope patterns. The debromination efficiency of electrochemical processes can be monitored by tracking the disappearance of this compound and the appearance of deltamethrin or other debrominated products over time [3].

Special Considerations for Electrochemical Analysis

The electrochemical analysis of this compound presents several unique challenges that require special methodological considerations. The adsorptive characteristics of this compound and its degradation products on electrode surfaces can lead to passivation effects, gradually reducing electrode activity over multiple scans. This can be mitigated by implementing regular electrode cleaning protocols between measurements and using pulse voltammetric techniques that allow surface renewal [3]. Additionally, the non-aqueous solvents required for this compound analysis (acetonitrile or methanol) necessitate careful handling of the reference electrode to prevent contamination, typically achieved by using a double-junction design with appropriate filling solutions compatible with organic solvents.

The identification of reduction products is crucial for understanding the reaction mechanism and environmental fate. Studies have confirmed that the primary reduction product of this compound is deltamethrin, formed through reductive debromination, while tralocythrin similarly degrades to cypermethrin [3]. These transformations have significant implications for environmental monitoring and toxicity assessments, as the degradation products, while potentially less toxic than the parent compounds, may still pose environmental risks. Furthermore, the stereochemical complexity of pyrethroids necessitates chiral analytical methods, as different stereoisomers may exhibit varying electrochemical behaviors and toxicological profiles [3].

Environmental Applications and Degradation Pathways

Environmental Significance and Degradation Methods

The electrochemical reduction of this compound has significant environmental applications, particularly in the remediation of contaminated waters and wastewater treatment. Traditional methods for pyrethroid removal include chemical oxidation, adsorbent adsorption, and biodegradation, but these approaches often result in incomplete degradation or accumulation of toxic intermediates [1]. Advanced oxidation processes (AOPs) such as O3/UV treatment have shown promise for degrading persistent pesticides like this compound, with combined O3/UV treatment achieving 51.72% UV254 removal efficiency compared to 20.69% for UV alone and 37.93% for O3 alone [1]. However, electrochemical reduction offers distinct advantages, including operational simplicity, controllability, and the absence of chemical additives that might introduce secondary pollutants.

The environmental fate of this compound is influenced by various degradation pathways, including photolysis, hydrolysis, and biological transformation. Under environmental conditions, this compound undergoes sequential debromination to form deltamethrin as a primary metabolite, which may further degrade through ester cleavage or oxidation of the phenoxybenzyl moiety [3]. The hydrolysis rate of this compound is highly dependent on pH, with half-lives ranging from 167 days in acidic conditions to 38.9 days in alkaline environments [1]. In contrast, electrochemical reduction provides a controlled debromination process that can be optimized to achieve complete degradation or selective transformation to less toxic compounds, offering a potential pretreatment step for enhancing subsequent biological treatment processes.

Toxicity Assessment and Detoxification Efficiency

The toxicological implications of this compound reduction are a critical consideration in environmental applications. While this compound itself exhibits high toxicity to aquatic organisms, its electrochemical degradation products show varying toxicity profiles. Studies using zebrafish embryonic toxicity assays have demonstrated that appropriate treatment can eliminate the original toxicity of this compound, significantly reducing its adverse effects on aquatic life [1]. However, bioinformatic analyses indicate that some degradation products may still pose potential health risks to humans, particularly through neurotoxicity pathways, highlighting the importance of comprehensive toxicity assessment alongside degradation efficiency studies [1].

The detoxification mechanism primarily involves the removal of bromine atoms, which reduces the compound's bioaccumulation potential and enhances its susceptibility to further biodegradation. The debromination process also modifies the molecular interaction with biological targets, particularly the voltage-gated sodium channels in neuronal membranes, which are the primary site of pyrethroid insecticidal activity [2]. To monitor detoxification efficiency, toxicity bioassays with sensitive indicator species such as Daphnia magna or specific fish embryos should be conducted alongside chemical analysis to ensure that the degradation process effectively reduces environmental risk rather than merely transforming the parent compound into different toxic metabolites [1].

Conclusion and Future Perspectives

The electrochemical reduction of this compound represents a promising approach for both analytical applications and environmental remediation. The specific reductive debromination mechanism distinguishes this compound from other pyrethroids and provides a targeted pathway for its transformation into less toxic compounds. The protocols outlined in this application note provide researchers with comprehensive methodologies for studying the electrochemical behavior of this compound, with specific parameters optimized for different experimental objectives. As regulatory standards for pesticide residues continue to tighten and environmental monitoring requirements become more stringent, electrochemical methods offer sensitive, selective, and cost-effective alternatives for this compound detection and quantification.

Future research directions should focus on optimizing electrode materials to enhance debromination efficiency, developing electrochemical reactors suitable for large-scale treatment of contaminated waters, and integrating electrochemical processes with biological treatment systems for complete mineralization of pyrethroid insecticides. Additionally, there is a need for more comprehensive toxicological profiling of electrochemical degradation products to ensure that the treatment processes truly reduce environmental risk rather than generating transformation products with unknown or concerning toxicity profiles. The development of standardized electrochemical protocols for pyrethroid analysis and treatment will facilitate comparison across studies and accelerate the implementation of these technologies in practical applications.

References & Notes

  • Coomber, D.C., Bond, A.M., & O'Halloran, R.J. (1997). Electrochemical reduction of the synthetic pyrethroid insecticides this compound and tralocythrin at glassy carbon and mercury electrodes. Journal of Electroanalytical Chemistry [3]

  • Huang, Y., Bao, R., Guo, S., Xiao, P., Fu, H., & Li, W. (2025). Advanced oxidation processes for the degradation of this compound: Impacts on zebrafish embryonic development. Science of the Total Environment [1]

  • Coomber, D.C., Bond, A.M., & O'Halloran, R.J. (1997). Electrochemical reduction of pyrethroid insecticides based on esters of α-cyano-3-phenoxybenzyl alcohol at glassy carbon and mercury electrodes in acetonitrile. Journal of Electroanalytical Chemistry [6]

  • Sigma-Aldrich. (2025). This compound PESTANAL, analytical standard. [2]

  • Specific determination of deltamethrin and this compound by preparative HPLC and GC-ECD. (1997). Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku [5]

  • Rasmus, J., et al. (2012). Development of pyrethroid-like fluorescent substrates for glutathione S-transferase. Analytical Biochemistry [7]

  • Nuro, A., et al. (2024). A review of emerging techniques for pyrethroid residue detection in agricultural products. Heliyon [4]

Appendix: Experimental Workflows

G This compound Electrochemical Reduction Workflow SamplePrep Sample Preparation 1.0 mM this compound in acetonitrile 0.1 M TBAP electrolyte Deaeration Solution Deaeration Nitrogen/Argon purging 10 minutes minimum SamplePrep->Deaeration ElectrodePrep Electrode Preparation Glassy carbon or mercury electrode Polishing and cleaning ElectrodePrep->Deaeration CV Cyclic Voltammetry Initial potential: 0 V Switching potential: -1.8 V Scan rate: 100 mV/s Deaeration->CV CPE Controlled Potential Electrolysis Potential: -1.3 V to -1.5 V Monitor current decay CV->CPE Mechanism confirmation ProductAnalysis Product Analysis GC-MS, HPLC, Ion chromatography Identify debromination products CPE->ProductAnalysis ToxicityAssessment Toxicity Assessment Zebrafish embryonic assays Bioinformatic risk analysis ProductAnalysis->ToxicityAssessment

This workflow illustrates the sequential process for studying this compound electrochemical reduction, from sample preparation through to toxicity assessment of degradation products.

G This compound Debromination Pathway This compound This compound (C22H19Br4NO3) RadicalIntermediate Radical Intermediate After initial electron transfer and bromide loss This compound->RadicalIntermediate 2 e⁻ transfer Br⁻ elimination BromideIons Bromide Ions (Br⁻) 2 moles per molecule This compound->BromideIons Complete debromination releases 4 Br⁻ Deltamethrin Deltamethrin Debrominated product RadicalIntermediate->Deltamethrin H abstraction or further reduction Note This debromination process is independent of solvent proton-donating ability Note->this compound

References

Biomonitoring of Tralomethrin Exposure Using Urinary 3-Phenoxybenzoic Acid (3-PBA): Comprehensive Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrethroid Biomonitoring and Tralomethrin

Synthetic pyrethroids represent a major class of insecticides widely utilized in agricultural, residential, and public health applications due to their effective insect control and relatively low mammalian toxicity compared to organophosphate alternatives. This compound, a type I pyrethroid insecticide, joins this important class of compounds that have seen significantly increased usage in recent decades both in the United States and globally. As pyrethroid applications expand, concerns about potential human health impacts have emerged, including possible associations with neurotoxicity, endocrine disruption, and developmental effects, making accurate exposure assessment essential for risk evaluation.

Biomonitoring approaches for pyrethroid exposure typically focus on quantifying specific metabolites in biological matrices, with urine being the preferred medium due to non-invasive collection and high metabolite concentrations. For this compound and several other pyrethroids, 3-phenoxybenzoic acid (3-PBA) serves as a common urinary biomarker resulting from the metabolic hydrolysis of the parent compound. These biomonitoring data provide the most comprehensive exposure assessment as they capture aggregate exposure across all routes and pathways, making them invaluable for chemical risk assessment and public health surveillance.

Table 1: Common Pyrethroid Insecticides and Their Primary Urinary Metabolites

Pyrethroid Type Primary Urinary Metabolites Specificity
This compound I 3-PBA, DBCA Shared/Specific
Permethrin I 3-PBA, cis/trans-DCCA Shared
Cypermethrin II 3-PBA, cis/trans-DCCA Shared
Deltamethrin II 3-PBA, DBCA Shared/Specific
Cyfluthrin II 3-PBA, F-PBA Shared/Specific
Lambda-cyhalothrin II 3-PBA Shared

Metabolic Pathway and Biomarker Specificity

This compound Biotransformation

The metabolic fate of this compound in mammals follows characteristic pyrethroid transformation pathways. After exposure via dietary, inhalation, or dermal routes, this compound undergoes rapid enzymatic hydrolysis primarily in the liver, where esterase cleavage separates the acid and alcohol moieties. The 3-phenoxybenzyl alcohol component is subsequently oxidized to 3-phenoxybenzaldehyde and then to 3-phenoxybenzoic acid (3-PBA), which is conjugated with glucuronic acid to enhance water solubility and renal excretion. Additionally, this compound metabolism generates 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DBCA) from its acid moiety, which provides a more specific biomarker for tracking this compound exposure when measured alongside 3-PBA.

The conversion efficiency from parent compound to urinary metabolites varies based on individual metabolic characteristics, but studies indicate that pyrethroids are predominantly eliminated in urine (approximately 93%) within the first 24 hours after exposure. The elimination half-life of pyrethroid metabolites is relatively short, generally less than 12 hours, making urinary metabolite measurements most reflective of recent exposures occurring within the past 24-48 hours. This rapid clearance pattern necessitates careful consideration of sampling timing in relation to potential exposure events when designing biomonitoring studies.

G This compound This compound MetabolicReactions Metabolic Reactions (Hydrolysis, Oxidation) This compound->MetabolicReactions Ingestion/Inhalation/Dermal Absorption Intermediates Metabolic Intermediates (3-phenoxybenzyl alcohol) MetabolicReactions->Intermediates Esterase Cleavage UrinaryMetabolites Urinary Metabolites Intermediates->UrinaryMetabolites Oxidation & Conjugation ThreePBA 3-PBA (General Pyrethroid Marker) UrinaryMetabolites->ThreePBA LC-MS/MS/GC-MS/ELISA Analysis DBCA DBCA (this compound-Specific) UrinaryMetabolites->DBCA Specific Metabolite Analysis

Figure 1: Metabolic Pathway of this compound Leading to Urinary Biomarkers 3-PBA and DBCA

Biomarker Interpretation Considerations

When interpreting 3-PBA measurements in urinary biomonitoring studies, several important considerations must be addressed. As a non-specific biomarker, 3-PBA reflects aggregate exposure to at least 18 different pyrethroid insecticides, making source attribution challenging without complementary data. Recent research has employed reverse dosimetry approaches and physiologically based kinetic (PBK) models integrated with Bayesian inference frameworks to better characterize exposure scenarios and contribute to more accurate risk assessments. These advanced computational techniques help address the inherent limitations of using a shared metabolite for exposure assessment of specific pyrethroids like this compound.

The temporal variability of urinary 3-PBA concentrations presents another significant consideration in study design. Research indicates substantial within-individual day-to-day variability in 3-PBA levels, with one study reporting poor reproducibility of repeated measurements regardless of sample type (bedtime, first morning void, 24-hour) or correction method. This variability likely reflects episodic exposure patterns rather than consistent daily exposure, suggesting that multiple samples collected over time provide more representative exposure assessment than single spot measurements for pyrethroid biomonitoring studies.

Population Exposure Data and Reference Values

Understanding background exposure levels in various populations provides essential context for interpreting urinary 3-PBA concentrations in biomonitoring studies. Large-scale surveillance programs like the National Health and Nutrition Examination Survey (NHANES) in the United States have established population-based reference ranges that help distinguish typical background exposures from elevated concentrations potentially associated with specific exposure scenarios. These data reveal important patterns, including generally higher exposures in children compared to adults, suggesting either different exposure patterns or metabolic handling of pyrethroids in younger age groups.

Table 2: Urinary 3-PBA Levels in Various Populations from Recent Studies

Population Group Sample Size Detection Frequency Geometric Mean 95th Percentile Reference
U.S. Children (NHANES) 5,000+ >70% 0.41 ng/mL Not reported [1]
U.S. Adults (NHANES) 5,000+ >70% 0.29 ng/mL Not reported [1]
European Children (HBM4EU) Multiple cohorts Varies by country Population-specific 0.15-0.94 μg/L [2]
Thai Consumers 100 76% 8.86 μg/g creatinine Not reported [3]
Thai Farmers 100 69% 16.1 μg/g creatinine 256.2 μg/g creatinine [3]
Polish Adults 24 68.06% 0.21 ng/mL Not reported [4]

Recent European studies conducted under the HBM4EU initiative have documented 3-PBA concentrations across multiple countries, with 95th percentile values ranging from 0.15 to 0.94 μg/L in children from different regions. These data have informed the development of a tiered risk assessment approach for pyrethroid exposure, beginning with conservative screening based on 3-PBA concentrations followed by more refined substance-specific assessments when needed. Risk assessments using these data generally indicate low health concerns at the population level, though potential risk for highly exposed children cannot be completely excluded based on current evidence.

Analytical Methodologies for 3-PBA Quantification

Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for quantifying urinary 3-PBA due to its high sensitivity, specificity, and ability to analyze polar metabolites without derivatization. Modern LC-MS/MS methods typically achieve limits of detection below 0.1 ng/mL, sufficient for detecting background exposure levels in general populations. These methods generally incorporate solid-phase extraction or simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches for sample cleanup and analyte enrichment, followed by reverse-phase chromatographic separation and multiple reaction monitoring (MRM) for mass spectrometric detection.

Gas chromatography-mass spectrometry (GC-MS) provides a robust alternative for 3-PBA quantification, particularly in laboratories with established GC-MS capabilities for pesticide residue analysis. This approach typically requires derivatization steps to enhance volatility and improve chromatographic behavior of the acidic metabolite. While GC-MS methods can achieve comparable sensitivity to LC-MS/MS approaches, the additional sample preparation steps increase analytical time and complexity. However, GC-MS remains valuable for laboratories conducting multi-class pesticide analyses where instrumental resources must be allocated across various analytical needs.

Table 3: Comparison of Analytical Methods for 3-PBA Quantification in Urine

Parameter LC-MS/MS GC-MS ELISA
Sample Volume 100-500 μL 100-500 μL 50-100 μL
Sample Preparation SPE or QuEChERS LLE with derivatization Dilution possible
LOD/LOQ 0.01-0.05 ng/mL 0.05-0.1 ng/mL 1.0-2.0 ng/mL
Analysis Time 5-10 min/sample 15-20 min/sample 2-3 hr (batch)
Throughput High Medium High (batch)
Cost per Sample Medium Medium Low
Specificity High High Moderate
Immunoassay Techniques

Enzyme-linked immunosorbent assays (ELISA) offer a high-throughput, cost-effective alternative to instrumental methods for 3-PBA quantification, particularly in studies involving large sample numbers or limited analytical budgets. Well-optimized ELISA methods can achieve limits of quantitation around 2.5 ng/mL with low intra- and inter-assay coefficients of variation (<5%), making them suitable for population screening applications. Although ELISA generally provides lower sensitivity compared to chromatographic techniques, its adequate detection limits remain sufficient for identifying elevated exposures that may approach levels of health concern.

The analytical validation of ELISA methods for biological monitoring requires careful attention to matrix effects and cross-reactivity patterns with structurally related compounds. Efficient extraction techniques that eliminate matrix interference while maintaining high recovery rates (typically 85-99%) are essential for reliable performance. For applications requiring the highest sensitivity or exact quantification of low background exposures, chromatographic methods remain preferable, but ELISA serves as an excellent tool for initial screening and large-scale exposure assessment studies.

Detailed Analytical Protocol: LC-MS/MS Quantification of Urinary 3-PBA

Sample Collection and Storage Procedures

Urine specimen collection should be performed using pre-cleaned polypropylene containers, avoiding preservatives that might interfere with analysis. For spot urine samples, recording collection time provides valuable context for interpreting results relative to potential exposure events. First-morning voids typically contain higher analyte concentrations due to overnight accumulation, potentially improving detection rates for low-level exposures. Immediately after collection, samples should be refrigerated at 4°C or placed on ice if processing cannot occur within 2-3 hours, with subsequent storage at -20°C or lower for long-term preservation.

Quality assurance during sample handling includes maintaining a cold chain during transport to the laboratory, aliquoting samples to avoid repeated freeze-thaw cycles, and documenting storage time and conditions. For creatinine correction, which adjusts for urine dilution, separate aliquots should be prepared for creatinine analysis using standard colorimetric or enzymatic methods. Stability studies indicate that 3-PBA remains stable in frozen urine for at least six months when properly stored, with minimal degradation observed under these conditions.

Sample Preparation and Extraction

The following step-by-step protocol details a robust QuEChERS-based extraction procedure adapted for urinary 3-PBA analysis:

  • Thaw and Vortex: Slowly thaw frozen urine samples at room temperature or under refrigeration. Mix thoroughly by vortexing for 15-30 seconds to ensure homogeneity.

  • Aliquot and Spike: Transfer 500 μL of urine into a clean 15-mL polypropylene centrifuge tube. Spike with 25 μL of internal standard solution (recommended: 13C- or deuterated 3-PBA at 10 ng/mL in acetonitrile).

  • Protein Precipitation: Add 1.0 mL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 60 seconds to precipitate proteins and extract the analyte.

  • Salt-Assisted Partitioning: Add pre-mixed QuEChERS salt packets (containing 1.5 g sodium acetate and 6 g magnesium sulfate). Immediately shake for 60 seconds to prevent clumping, then centrifuge at 4000 × g for 5 minutes.

  • Cleanup Transfer: Transfer 800 μL of the supernatant to a dispersive SPE tube containing 150 mg PSA and 150 mg C18 sorbents. Vortex for 30 seconds, then centrifuge at 4000 × g for 3 minutes.

  • Reconstitution: Transfer 500 μL of the cleaned extract to a clean autosampler vial and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of methanol:water (30:70, v/v) containing 0.1% formic acid.

  • Final Preparation: Cap the vials, vortex for 30 seconds, and transfer to autosampler vials with inserts for LC-MS/MS analysis.

G UrineSample UrineSample SamplePreparation Sample Preparation (Aliquoting, Internal Standard Addition) UrineSample->SamplePreparation Extraction Liquid-Liquid Extraction (ACN with 1% Formic Acid) SamplePreparation->Extraction Partitioning Salt-Assisted Partitioning (QuEChERS Salts) Extraction->Partitioning Cleanup dSPE Cleanup (PSA + C18 Sorbents) Partitioning->Cleanup Concentration Concentration & Reconstitution (N2 Evaporation, Solvent Exchange) Cleanup->Concentration InstrumentalAnalysis Instrumental Analysis Concentration->InstrumentalAnalysis DataProcessing Data Processing & Reporting InstrumentalAnalysis->DataProcessing LCMS LC-MS/MS Analysis InstrumentalAnalysis->LCMS GCMS GC-MS Analysis (with Derivatization) InstrumentalAnalysis->GCMS ELISA ELISA Analysis InstrumentalAnalysis->ELISA

Figure 2: Analytical Workflow for Urinary 3-PBA Quantification Using Different Methodologies

Instrumental Analysis Conditions

Liquid chromatography separation is typically performed using reverse-phase columns (C18 or equivalent, 100 × 2.1 mm, 1.8-2.7 μm particle size) maintained at 40°C. The mobile phase consists of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid, delivered at a flow rate of 0.3-0.4 mL/min with a gradient elution program. A representative gradient program begins at 20% B, increasing to 95% B over 8-10 minutes, holding for 2-3 minutes, then returning to initial conditions with a 2-3 minute re-equilibration time. Injection volumes typically range from 5-20 μL, optimized according to instrument sensitivity and expected concentration ranges.

Mass spectrometric detection employs electrospray ionization in negative mode with multiple reaction monitoring (MRM) of specific transitions. For 3-PBA, the primary quantitation transition is m/z 213.0 → 168.9 (collision energy ~18 eV), with a confirmatory transition of m/z 213.0 → 92.9 (collision energy ~30 eV). Corresponding transitions for the internal standard should be monitored simultaneously. Instrument parameters should be optimized for each specific platform, with typical source conditions including: drying gas temperature 300-350°C, gas flow 8-12 L/min, nebulizer pressure 35-45 psi, and capillary voltage 3000-4000 V.

Quality Assurance and Method Validation

Method Validation Parameters

Comprehensive method validation is essential before implementing urinary 3-PBA analysis for biomonitoring studies. Key validation parameters should include:

  • Linearity: A minimum of a 6-point calibration curve with r² ≥ 0.995, evaluated over the expected concentration range (typically 0.1-50 ng/mL).

  • Accuracy and Precision: Intra-day and inter-day accuracy (85-115%) and precision (RSD < 15%) determined using quality control samples at low, medium, and high concentrations across multiple analytical runs.

  • Limit of Detection (LOD) and Quantification (LOQ): LOD determined as signal-to-noise ratio ≥ 3:1, and LOQ as the lowest calibrator with accuracy 80-120% and precision RSD < 20%.

  • Matrix Effects: Evaluation of ionization suppression or enhancement by comparing analyte response in post-extraction spiked samples to neat solutions, with acceptable limits of ± 25%.

  • Recovery: Extraction efficiency determined by comparing extracted samples to post-extraction spiked matrix, typically ≥ 70% for bioanalytical methods.

  • Stability: Assessment of bench-top, processed sample, and freeze-thaw stability under conditions mimicking actual sample handling and storage.

Quality Control Procedures

Routine quality control measures should include the analysis of method blanks, laboratory control samples, and duplicate analyses in each batch to monitor contamination, accuracy, and precision. Participation in proficiency testing programs or exchange of samples with reference laboratories provides essential external quality assessment. For large-scale studies, implementing a systematic batch quality control protocol with pre-established acceptance criteria ensures consistent data quality throughout the project duration. Additionally, creatinine analysis should be performed on all samples using standardized methods to enable normalization for urine dilution, with acceptance criteria established for valid creatinine ranges (typically 0.3-3.0 g/L for spot samples) to identify potentially compromised samples.

Study Design and Data Interpretation

Exposure Assessment Strategies

Biomonitoring study design for this compound exposure assessment requires careful consideration of the rapid elimination kinetics of pyrethroid metabolites. For characterizing individual exposure patterns, longitudinal sampling designs with multiple collections over time provide more comprehensive exposure assessment than single spot measurements. Research indicates that collecting 3-5 samples per participant over several days to weeks significantly improves exposure classification accuracy, with one study recommending up to 7 samples per individual to achieve reliable exposure assessment over a 6-week period.

Sample timing strategies should align with study objectives: first-morning voids generally provide the highest detection rates for low-level exposures due to overnight metabolite accumulation, while bedtime samples or 24-hour collections may better capture daily exposure patterns. The temporal variability of urinary 3-PBA presents challenges for exposure classification, with one study reporting intraclass correlation coefficients (ICCs) ranging from 0.17-0.45 across different sample types and correction methods, highlighting the importance of multiple samples for precise exposure assessment in epidemiological studies linking exposure to health outcomes.

Data Interpretation and Risk Assessment

Interpretation of urinary 3-PBA concentrations should consider both the specific metabolite profile and population reference ranges. While 3-PBA alone provides an aggregate measure of exposure to multiple pyrethroids, including this compound, simultaneously measuring the specific metabolite DBCA can strengthen exposure attribution to this compound specifically. Statistical approaches such as reverse dosimetry using physiologically based kinetic (PBK) models integrated with Bayesian inference frameworks can translate urinary metabolite concentrations into estimated exposure amounts, providing valuable data for risk assessment.

Risk assessment applications increasingly incorporate biomonitoring data through established frameworks. The HBM4EU initiative has proposed a tiered risk assessment approach beginning with conservative screening based on 3-PBA concentrations, followed by probabilistic refinements and substance-specific assessments when needed. These approaches typically calculate margins of exposure (MOE) by comparing estimated daily intake derived from biomonitoring data with appropriate points of departure from toxicological studies. Current evidence suggests that while general population exposures typically fall within acceptable risk ranges, highly exposed subpopulations may warrant additional attention through targeted risk management strategies.

Emerging Approaches and Complementary Methodologies

Innovative exposure assessment tools are expanding capabilities for pyrethroid biomonitoring beyond traditional urine analysis. Silicone wristbands have emerged as promising passive samplers that capture pyrethroids from the personal environment, providing complementary exposure data that correlates with urinary metabolite levels. These wristbands, worn for 3-7 days, accumulate parent pyrethroids through passive partitioning, offering time-integrated exposure measures that overcome some limitations of urinary biomonitoring for rapidly metabolized compounds.

Advanced analytical techniques continue to enhance biomonitoring capabilities. Methods extending to serum analysis, though requiring more invasive collection, can detect both free metabolites and protein adducts that may provide longer-term exposure indicators. One study demonstrated the detection of 3-PBA-protein adducts in human serum, potentially reflecting cumulative exposure over weeks to months rather than the recent exposure captured by urinary metabolites. Additionally, method scope extensions using QuEChERS extraction with comprehensive LC- and GC-MS/MS analysis now enable simultaneous quantification of hundreds of pollutants, including pyrethroids and their metabolites, in small serum volumes (250 μL), facilitating comprehensive exposure assessment within resource constraints.

Conclusion

The biomonitoring of this compound exposure through urinary 3-PBA quantification provides a valuable tool for exposure assessment and risk characterization in both general and occupationally exposed populations. While methodological challenges remain regarding the non-specific nature of 3-PBA as a biomarker and the temporal variability in urinary concentrations, well-validated analytical protocols and appropriate study designs can generate robust exposure data. Continued methodological refinements, including the development of high-throughput methods and complementary approaches like silicone wristband sampling, promise to enhance exposure assessment capabilities for this important insecticide class.

As pyrethroid use patterns evolve, ongoing biomonitoring surveillance remains essential for tracking population exposures and identifying potential at-risk subpopulations. The integration of biomonitoring data with computational approaches such as reverse dosimetry and PBK modeling represents a promising direction for strengthening risk assessment and informing evidence-based decisions regarding pyrethroid use and regulation.

References

Application Note: Degradation and Detoxification of Tralomethrin via AOPs

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document provides detailed protocols for the application of Ultraviolet (UV) irradiation, Ozone (O₃), and combined O₃/UV AOPs to degrade Tralomethrin in aqueous solutions. It summarizes the degradation efficiency, debromination capability, and subsequent detoxification effects on zebrafish embryos [1] [2].

Experimental Protocols for TRA Degradation

1.1. Reagents and Materials

  • Insecticide: this compound (CAS No. 66841-25-6, purity ≥ 95.70%) [1].
  • Solvent: Dimethyl sulfoxide (DMSO) for preparing TRA stock solutions [1].
  • Experimental Organism: Wild-type AB strain zebrafish (Danio rerio) embryos [1].

1.2. AOP Treatment Setup

  • UV Irradiation: Aqueous TRA solution was exposed to UV light at a wavelength of 254 nm (UV₂₅₄) [1] [2].
  • O₃ Oxidation: Ozone was generated from pure oxygen and bubbled through the TRA solution [1].
  • Combined O₃/UV Process: The TRA solution was subjected to simultaneous O₃ bubbling and UV₂₅₄ irradiation [1].

The treatment efficiency was monitored by measuring the reduction in UV₂₅₄ absorbance and the debromination efficiency, as bromine is a key component of the TRA molecule [1].

Key Performance Data

The table below summarizes the quantitative performance of the three AOPs in degrading TRA.

Table 1: Degradation Efficiency of Different AOPs on this compound

Advanced Oxidation Process UV₂₅₄ Removal Efficiency Debromination Efficiency
UV Irradiation 20.69% 40.51%
O₃ Oxidation 37.93% 27.47%
Combined O₃/UV 51.72% 24.73%

Data derived from [1].

Toxicity Assessment Protocol Using Zebrafish Embryos

3.1. Acute Toxicity Test

  • Procedure: Zebrafish embryos were exposed to TRA and its AOP-treated solutions. The following endpoints were measured [1]:
    • Hatching Rate: Recorded at 48, 72, and 96 hours post-fertilization (hpf).
    • Malformation Rate: Assessed at 96 hpf.
    • Lethality: Calculated at 96 hpf.
  • Key Findings: After a 10-minute UV or O₃/UV treatment, the toxicity of TRA to zebrafish embryos was significantly reduced, resulting in normal hatching and lower malformation rates comparable to the control group [1] [2].

3.2. Molecular and Behavioral Analysis

  • Gene Expression: The expression of neural development markers (slc6a3 and th) was analyzed using whole-mount in situ hybridization and quantitative PCR (qPCR). TRA exposure downregulated these genes, but their expression was restored to normal levels after UV and O₃/UV treatments [1] [2].
  • Locomotor Behavior: The movement of zebrafish larvae was tracked. TRA-exposed larvae showed hyperactive behavior, which was normalized to control levels after UV and O₃/UV treatments, indicating a reduction in neurotoxicity [2].

The experimental workflow from degradation to toxicity verification is outlined below:

G cluster_AOP AOP Treatment (10 min) Start Start: this compound (TRA) Aqueous Solution AOP1 UV Irradiation Start->AOP1 AOP2 O₃ Oxidation Start->AOP2 AOP3 Combined O₃/UV Start->AOP3 Degradation Degradation Analysis AOP1->Degradation AOP2->Degradation AOP3->Degradation Metric1 • UV₂₅₄ Removal • Debromination Degradation->Metric1 Toxicity Toxicity Assessment Degradation->Toxicity Metric2 • Hatching Rate • Malformation • Lethality Toxicity->Metric2 Molecular Molecular & Behavioral Analysis Toxicity->Molecular Metric3 • Neural Gene Expression • Locomotor Activity Molecular->Metric3 End Conclusion: Detoxification Efficacy Molecular->End

Figure 1. Experimental workflow for TRA degradation and detoxification assessment.

Proposed Photodegradation Pathway

The degradation of TRA under UV light primarily involves debromination. The proposed initial pathway is as follows:

G TRA This compound (Parent Compound) Step1 UV Irradiation (Photolysis) TRA->Step1 Intermediate1 Debromination (Loss of Bromine Atoms) Step1->Intermediate1 Primary Step Product Less Brominated, Less Toxic Intermediates Intermediate1->Product Further Degradation

Figure 2. Initial photodegradation pathway of this compound under UV light.

Discussion and Conclusion

  • Process Selection: While the combined O₃/UV process achieved the highest overall removal of TRA (51.72%), UV irradiation alone was the most effective in debromination (40.51%), which is a critical step in reducing toxicity [1].
  • Detoxification Efficacy: A 10-minute UV treatment was sufficient to eliminate the acute toxicity of TRA to zebrafish embryos, normalizing hatching, malformation rates, and neurobehavioral phenotypes [1] [2]. This confirms that AOPs achieve true detoxification, not just parent compound removal.
  • Recommendation: UV-based AOPs are recommended for the efficient degradation and detoxification of this compound in wastewater, significantly mitigating its risks to aquatic ecosystems [2]. However, further research is needed to fully identify the long-term environmental fate and potential human health impacts of the degradation products [1].

References

Application Note: Analysis of Pesticide Residues in Fruits and Vegetables

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a detailed protocol for the multi-residue analysis of pesticides, adaptable for Tralomethrin, in high-water-content agricultural products like strawberries and apples using the QuEChERS method followed by GC-MS/MS analysis [1].

1. Scope and Principle This method is applicable for the extraction and determination of pesticide residues, including synthetic pyrethroids like this compound, in fruits and vegetables. The principle involves micro-scale extraction with acetonitrile and partitioning using salts, followed by a dispersive Solid-Phase Extraction (dSPE) clean-up to remove interfering matrix components [1].

2. Materials and Equipment

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid, Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
  • Standards: this compound analytical standard (e.g., PESTANAL grade) [2]. For highest accuracy, consider isotope-labeled this compound as an internal standard [2].
  • Equipment: GC-MS/MS system, analytical balance, centrifuge, vortex mixer, homogenizer, pipettes, and centrifuge tubes.

3. Experimental Protocol

  • Sample Preparation: Homogenize a representative portion of the agricultural product (e.g., strawberries, apples) using a bead mill homogenizer [1].
  • Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Extraction:
    • Add 10 mL of acetonitrile (1% acetic acid) to the tube.
    • Vortex vigorously for 1 minute.
    • Add a pre-made salt mixture (e.g., 4g MgSO₄, 1g NaOAc).
    • Shake immediately and vigorously for 1 minute to prevent clumping of salts.
    • Centrifuge at >3000 RCF for 5 minutes.
  • Clean-up (dSPE):
    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a dSPE tube containing a clean-up sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18) [1].
    • Vortex for 30 seconds.
    • Centrifuge at >3000 RCF for 5 minutes.
    • The supernatant is now ready for instrumental analysis.

The workflow below illustrates the core steps of the QuEChERS method.

Sample Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh Homogenize->Weigh Extract Extract Weigh->Extract Centrifuge1 Centrifuge1 Extract->Centrifuge1 CleanUp CleanUp Centrifuge1->CleanUp Centrifuge2 Centrifuge2 CleanUp->Centrifuge2 Analyze Analyze Centrifuge2->Analyze 10 g homogenized sample 10 g homogenized sample 10 g homogenized sample->Weigh 10 mL ACN (1% Acetic Acid) 10 mL ACN (1% Acetic Acid) 10 mL ACN (1% Acetic Acid)->Extract Salt Mixture (e.g., 4g MgSO₄, 1g NaOAc) Salt Mixture (e.g., 4g MgSO₄, 1g NaOAc) Salt Mixture (e.g., 4g MgSO₄, 1g NaOAc)->Extract dSPE Sorbents (e.g., MgSO₄, PSA, C18) dSPE Sorbents (e.g., MgSO₄, PSA, C18) dSPE Sorbents (e.g., MgSO₄, PSA, C18)->CleanUp GC-MS/MS Analysis GC-MS/MS Analysis GC-MS/MS Analysis->Analyze

4. GC-MS/MS Analysis Conditions The following table summarizes typical instrumental conditions. These parameters must be optimized for this compound.

Table 1: Example GC-MS/MS Instrumental Conditions

Parameter Specification
GC Column 30 m x 0.25 mm i.d. x 0.25 µm film, 5% phenyl polysiloxane
Injection Pulsed Splitless, 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program 60 °C (hold 1 min), ramp to 300 °C at 20 °C/min (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Impact (EI)
Ion Source Temp 230 °C
MS Mode Multiple Reaction Monitoring (MRM)

5. Method Validation For any method to be used in a regulatory context, it must be validated. The table below outlines key parameters based on international guidelines [3] [4].

Table 2: Key Analytical Method Validation Parameters

Validation Parameter Target Description / Purpose
Accuracy (Recovery) 70-120% Measured by spiking a blank sample with a known concentration of this compound and analyzing it.
Precision (Repeatability) RSD ≤ 20% Relative Standard Deviation of multiple replicate analyses of the same spiked sample.
Linearity R² ≥ 0.99 The ability to obtain test results proportional to the concentration of the analyte.
Limit of Detection (LOD) - Typically 1/3 to 1/2 of the LOQ. The lowest level that can be detected.
Limit of Quantification (LOQ) ≤ MRL The lowest level that can be quantified with acceptable accuracy and precision. Must be at or below the Maximum Residue Level (MRL).
Specificity No interference Confirmation that the signal is from this compound and not from the sample matrix.

Critical Considerations for Protocol Development

Since a specific method for this compound was not found, here is guidance for developing your own protocol:

  • Consult Official Methods: Refer to standardized methods from organizations like the OECD [3] or AOAC International (e.g., AOAC 2007.01) for validated QuEChERS procedures.
  • Determine MRMs: You will need to establish the specific precursor and product ions for this compound for MRM analysis on your GC-MS/MS instrument through direct infusion and optimization.
  • Validate Rigorously: Adhere to validation guidelines such as the ICH Q2(R1) or those specific to pesticides from the OECD [3] [4]. This ensures your method is reliable, accurate, and precise.
  • Use Certified Materials: Employ certified reference materials (CRMs) and pesticide standards, such as the TraceCERT line, to ensure the accuracy and traceability of your results [2].

References

Comprehensive Analytical Protocol for Determining Tralomethrin Residue Levels in Fruits and Vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tralomethrin and Analytical Challenges

This compound is a non-systemic pyrethroid insecticide effective against a wide range of agricultural pests, particularly Lepidoptera in cereals, fruits, vegetables, and other crops. It is typically applied at rates of 7.5–20 g active ingredient per hectare, making it a potent insecticide requiring sensitive residue determination methods [1]. This compound (chemical name: (S)-α-Cyano-3-phenoxybenzyl (1R)-cis-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl] cyclopropanecarboxylate) has the empirical formula C₂₂H₁₉Br₄NO₃ and molecular weight of 665.0 [2]. It appears as an orange to yellow resinous solid with specific gravity of 1.70 at 20°C and log Kow of approximately 5, indicating high lipophilicity. Its water solubility is limited (0.080 mg/L at 25°C), but it dissolves readily in most organic solvents [2].

A significant analytical challenge with this compound stems from its metabolic debromination to deltamethrin. Studies have demonstrated that this compound undergoes rapid and substantially complete debromination to form deltamethrin both in biological systems and during analysis. This transformation is mediated by tissue thiols such as glutathione, meaning that this compound is rarely detected in treated animals or their excreta [2]. This property has profound implications for residue analysis, as what is measured as "this compound" may actually represent its transformation product.

Table 1: Key Analytical Challenges in this compound Residue Analysis

Challenge Impact on Analysis Recommended Approach
Debromination to Deltamethrin Conversion during analysis leads to inaccurate quantification Include both compounds in analytical scope; use LC-MS for differentiation
Low Residue Levels High potency means low application rates require sensitive methods Require detection limits ≤0.01 mg/kg
Complex Food Matrices Matrix effects interfere with detection Implement robust cleanup procedures; use matrix-matched standards
Regulatory Variation Inconsistent residue definitions across jurisdictions Align method with target market regulations (EU, Codex, US)

Sample Preparation and Extraction Protocols

Sample Collection and Homogenization
  • Representative Sampling: Collect at least 1 kg of fruit or vegetable samples from multiple locations in the field or market. For bulky produce, take at least 10 individual units.

  • Homogenization: Chop and thoroughly mix the entire sample using a high-speed blender. For high-water-content produce, pre-chill before blending to minimize degradation. Store homogeneous samples at -20°C if not analyzed immediately.

Extraction Procedure (QuEChERS-based Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach provides optimal recovery for this compound and its metabolites:

  • Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.

  • Add 15 mL of ethyl acetate (pesticide residue grade) as extraction solvent [1]. Alternatively, acetonitrile may be used with appropriate buffering.

  • Add approximately 6 g of anhydrous sodium sulfate to remove water and 1.5 g of sodium chloride for phase separation.

  • Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Centrifuge at 4000 rpm for 5 minutes to separate phases.

Cleanup Procedures

Matrix complexity determines the appropriate cleanup approach:

  • d-SPE Cleanup: Transfer 8 mL of upper extract to a d-SPE tube containing:

    • 150 mg MgSO₄ (for water removal)
    • 30 mg PSA (Primary Secondary Amine; removes fatty acids and sugars)
    • 15 mg C18 (removes non-polar interferents)
    • 2.5 mg GCB (Graphitized Carbon Black; removes pigments) [3]
  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Alternative Cleanup: For high-pigment matrices (e.g., peppers, leafy greens), additional cleanup may be required using Florisil or gel permeation chromatography.

The following diagram illustrates the complete sample preparation workflow:

G Sample_Prep Sample Preparation Homogenization Homogenize 1 kg sample Sample_Prep->Homogenization Weighing Weigh 15g subsample Homogenization->Weighing Extraction Extract with 15mL ethyl acetate Weighing->Extraction Centrifugation Centrifuge at 4000 rpm Extraction->Centrifugation Cleanup d-SPE Cleanup Centrifugation->Cleanup Analysis Instrumental Analysis Cleanup->Analysis

Chromatographic Analysis and Detection

Gas Chromatographic Analysis

GC methods for this compound analysis present specific challenges due to thermal instability:

  • Column Selection: Use (5%-phenyl)-methylpolysiloxane (e.g., DB-5MS) or (14%-cyanopropyl-phenyl)-polysiloxane (e.g., DB-1701) capillary columns [1].

  • Thermal Degradation: this compound debrominates to deltamethrin in the GC injector, resulting in identical retention times for both compounds (approximately 30.6 min on DB-5MS and 37.7 min on DB-1701) [1].

  • Detection: GC with Electron Capture Detection (ECD) provides excellent sensitivity for brominated compounds. GC-MS with electron impact ionization offers confirmation.

Table 2: GC-ECD Analytical Conditions for this compound/Deltamethrin Determination

Parameter Specification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 μm film)
Injector Temperature 250°C (may promote degradation)
Detector Temperature 300°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 100°C (1 min), 25°C/min to 280°C (10 min)
Injection Volume 1 μL, splitless (0.75 min purge)
Typical Retention Time ~30.6 min (this compound co-elutes with deltamethrin)
Liquid Chromatographic Analysis

LC methods overcome the degradation issues associated with GC:

  • LC-MS/MS is the preferred technique as it differentiates this compound from deltamethrin without thermal degradation [1].

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase A: 0.01% formic acid in water [3]
    • Mobile Phase B: Methanol or acetonitrile
    • Gradient: 5% B to 95% B over 10-15 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
  • MS Detection: Electrospray ionization in positive mode with multiple reaction monitoring (MRM). Key transitions for this compound: m/z 665 → 167 and 665 → 181 [3].

Method Validation and Quality Assurance

Validation Parameters

For regulatory compliance, methods must be validated according to SANTE/11312/2021 guidelines:

  • Linearity: Calibration curves (matrix-matched) from 0.001 to 0.5 mg/L with correlation coefficient (r²) ≥ 0.995.

  • Accuracy: Measured as recovery percentage (70-120% acceptable range) at multiple fortification levels.

  • Precision: Relative standard deviation (RSD) of replicate analyses ≤ 20%.

  • Limit of Quantification (LOQ): Typically 0.01 mg/kg for fruits and vegetables, based on the lowest calibrated level [4].

  • Specificity: No interference from co-extractives at the retention time of analytes.

Quality Control Procedures
  • Blanks: Include procedural blanks with each batch to monitor contamination.

  • Control Samples: Fortify control matrix at LOQ and 10×LOQ with each batch (minimum 5 per batch).

  • Matrix-Matched Standards: Prepare calibration standards in blank matrix extracts to compensate for matrix effects.

  • Reference Materials: Use certified reference materials when available.

Application Example: Residue Analysis in Peppers

A comprehensive study analyzed this compound residues in peppers grown in greenhouse conditions with multiple applications [4]:

  • Application Protocol: Plants were sprayed with a mixture containing this compound at 36 g a.i./ha, with up to four successive treatments.

  • Sampling: Conducted at 1, 3, 7, 8, 10, or 14 days after each application, simulating typical harvesting practices.

  • Extraction and Analysis: Ethyl acetate extraction followed by GC-ECD determination.

  • Results: Residue levels ranged between 0.09 and 0.02 mg/kg, with a median value of 0.06 mg/kg. These values represented 600% of the maximum residue limit established in Spain at the time (0.01 mg/kg) [4].

  • Processing Effects: Intensive washing did not significantly reduce residue levels, and no significant differences were found between edible and inedible parts of the peppers.

Table 3: this compound Residue Data from Pepper Study Under Good Agricultural Practice

Days After Application Residue Level (mg/kg) Percentage of Spanish MRL (0.01 mg/kg)
1 0.09 900%
3 0.07 700%
7 0.05 500%
10 0.03 300%
14 0.02 200%

Regulatory Considerations and MRL Compliance

Residue Definition

The critical regulatory issue for this compound analysis is the residue definition. Current regulations in many countries define the residue as "this compound" [1], despite its rapid conversion to deltamethrin. Analytical methods that cannot differentiate between the two compounds may overestimate this compound residues while potentially missing the complete residue profile.

Maximum Residue Limits (MRLs)

MRLs vary significantly across jurisdictions:

  • European Union: Has not established harmonized MRLs for this compound in many commodities.

  • Spain: Set at 0.01 mg/kg for all fruits and vegetables [1].

  • Italy: Established higher limits for specific commodities (e.g., 0.50 mg/kg for lemons, grapes, apples, peaches) [1].

  • Codex Alimentarius: No specific MRLs identified in the search results, though this represents the international standard [5].

Regulatory laboratories must verify current MRLs in their target markets, as these are subject to change based on new scientific evidence and dietary risk assessments.

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Poor Recovery: Check extraction solvent pH; ensure adequate shaking time; verify solvent-to-sample ratio.

  • Matrix Effects: Use matrix-matched calibration; implement additional cleanup; consider alternative MS ionization.

  • Chromatographic Tailing: Freshly prepare mobile phases; check column performance; adjust formic acid concentration.

  • Inconsistent Results: Monitor laboratory temperature and humidity; standardize sample homogenization; ensure consistent injection technique.

Analytical Workflow

The complete analytical workflow for this compound residue determination involves multiple critical steps as shown in the following diagram:

G Start Start Analysis Sample_Prep Sample Preparation (Homogenization, Extraction, Cleanup) Start->Sample_Prep GC_Analysis GC-ECD/GC-MS Analysis Sample_Prep->GC_Analysis LC_Analysis LC-MS/MS Confirmation Sample_Prep->LC_Analysis Data_Processing Data Processing (Matrix-matched Calibration) GC_Analysis->Data_Processing LC_Analysis->Data_Processing Regulatory MRL Compliance Assessment Data_Processing->Regulatory

Conclusion

The accurate determination of this compound residue levels in fruits and vegetables requires careful consideration of its unique chemical properties, particularly its tendency to undergo debromination to deltamethrin during analysis. While GC-ECD methods provide adequate sensitivity and are widely used in monitoring laboratories, LC-MS/MS is the superior technique as it differentiates between this compound and its transformation products. The QuEChERS-based sample preparation provides efficient extraction and cleanup for a variety of produce matrices. Analysts must remain aware of the evolving regulatory landscape regarding residue definitions and MRLs for this compound across different jurisdictions to ensure compliant analytical practices.

References

Application Notes and Protocols: Tralomethrin Detection Using Immunosorbent Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyrethroid pesticides, including tralomethrin, are crucial for modern agriculture but raise concerns due to their potential impacts on human health and the environment. Immunosorbent assays, specifically the Enzyme-Linked Immunosorbent Assay (ELISA), offer a reliable method for detecting this compound residues. This technique is valued for its high specificity and suitability for high-throughput screening, providing a practical alternative to conventional chromatographic methods like GC-MS, which can struggle to distinguish this compound from its degradation product, deltamethrin [1] [2]. These application notes provide detailed methodologies for researchers to accurately monitor and quantify this compound residues in agricultural and environmental samples.

Principle of the Assay

The following diagram illustrates the core experimental workflow for a competitive ELISA, which is commonly used for detecting small molecules like this compound.

G Competitive ELISA Workflow for this compound Detection cluster_phase1 1. Coating & Blocking cluster_phase2 2. Incubation & Competition cluster_phase3 3. Detection cluster_phase4 4. Measurement & Analysis A Coat well with Capture Antibody B Block remaining sites A->B C Add Sample (this compound) & Tracer Antigen B->C D Competition for Antibody Binding Sites C->D E Add Enzyme-Linked Detection Antibody D->E F Add Colorimetric Substrate E->F G Measure Signal Intensity F->G H Quantify against Standard Curve G->H

Experimental Protocol

Reagents and Materials
  • Coating Antibody: Anti-tralomethrin specific antibody
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in PBS
  • Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween 20 (PBST)
  • This compound Standards: Prepare in appropriate matrix (e.g., buffer, sample extract)
  • Tracer Antigen: this compound conjugated to enzyme (e.g., Horseradish Peroxidase - HRP)
  • Detection Antibody: Enzyme-linked secondary antibody (if using indirect ELISA)
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP
  • Stop Solution: 1M Sulfuric Acid
  • Wash Buffer: PBST
Equipment
  • Microplate washer
  • ELISA microplate reader (capable of measuring 450 nm)
  • 37°C incubator
  • Adjustable pipettes and tips
  • Polyvinyl chloride (PVC) or Polystyrene microtiter plates
Step-by-Step Procedure
Day 1: Coating and Blocking
  • Coating: Dilute the capture antibody in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
  • Washing: Wash the plate three times with Wash Buffer (approximately 300 µL per well) to remove unbound antibody.
  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C (or overnight at 4°C). Wash the plate three times as before.
Day 2: Sample Incubation and Detection
  • Sample and Standard Addition:
    • Prepare a dilution series of this compound standards in assay buffer.
    • Prepare unknown samples in an appropriate diluent.
    • Add 50 µL of standard or sample to each well.
    • Add 50 µL of the tracer antigen (enzyme-conjugated this compound) to each well. Mix gently by shaking the plate.
    • Incubate for 1-2 hours at 37°C to allow competitive binding. Wash the plate three times.
  • Detection (if using indirect ELISA): Add 100 µL of enzyme-linked detection antibody diluted in assay buffer. Incubate for 1 hour at 37°C. Wash the plate three times.
  • Signal Development: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes at room temperature until color develops.
  • Stop Reaction: Add 50 µL of Stop Solution to each well. The blue color will turn yellow.
  • Measurement: Measure the absorbance at 450 nm (for TMB) using a microplate reader within 30 minutes.
Data Analysis
  • Calculate the average absorbance for each standard and sample duplicate.
  • Generate a standard curve by plotting the mean absorbance (B) of each standard against its concentration. Normalize the data by calculating B/B0, where B0 is the mean absorbance of the zero standard.
  • Use a 4-parameter logistic (4-PL) regression to fit the standard curve [3]. The equation is: ( y = \frac{A - D}{1 + (\frac{x}{C})^B} + D ) where:
    • ( y ) = absorbance (B/B0)
    • ( x ) = analyte concentration
    • ( A ) = maximum absorbance (at zero concentration)
    • ( D ) = minimum absorbance (at high concentration)
    • ( C ) = inflection point (IC50)
    • ( B ) = slope factor
  • Interpolate the concentration of this compound in unknown samples from the standard curve, applying any necessary dilution factors.

Critical Optimization Parameters

For a robust and sensitive ELISA, the following parameters must be optimized, ideally using a checkerboard assay design where multiple variables are tested in parallel [3].

Table 1: Key Parameters for ELISA Optimization

Parameter Optimization Recommendation Impact on Assay Performance
Coating Antibody Concentration Titrate from 0.5 to 10 µg/mL. Affects signal intensity and background.
Tracer Antigen Concentration Titrate to find optimal signal-to-noise ratio. Critical for competitive assay sensitivity.
Incubation Time/Temperature Test 37°C for 1 hr vs. room temperature for 2 hrs. Influences binding kinetics and equilibrium.
Blocking Solution Compare 1-5% BSA, non-fat milk, or other commercial blockers. Reduces non-specific binding and background noise.
Sample Diluent Should closely match the standard matrix. Mitigates matrix effects that can skew results.

Assay Validation

Before analyzing unknown samples, validate the assay performance using the following criteria [3].

Table 2: Essential Assay Validation Criteria

Validation Test Protocol Acceptance Criteria
Sensitivity (LOD/LOQ) Determine mean absorbance of 20 zero standards. LOD = mean + 3SD; LOQ = mean + 10SD. LOD and LOQ should be below the relevant MRLs.
Precision (Repeatability) Analyze replicates (n≥5) of low, mid, and high concentration controls within one run (intra-assay) and across different runs (inter-assay). Coefficient of Variation (CV) < 15%.
Accuracy (Spike & Recovery) Spike a known amount of this compound into a blank sample matrix. Calculate % Recovery = (Measured Concentration / Spiked Concentration) x 100. Recovery between 80-120%.
Cross-Reactivity Test the assay against other pyrethroids (e.g., deltamethrin, permethrin) and related compounds. High specificity for this compound is desired.
Parallelism Serially dilute a sample with a high native analyte concentration and analyze. The calculated concentrations should be proportional to the dilution. Low coefficient of variation (%CV) across dilutions.

Troubleshooting Guide

  • High Background Signal: Ensure adequate washing; optimize blocking solution and concentration; check antibody concentrations for over-saturation.
  • Low Signal Intensity: Check enzyme and substrate activity; ensure reagents are not expired; optimize incubation times and temperatures.
  • High Well-to-Well Variation: Ensure consistent pipetting technique; mix reagents thoroughly before addition; check for plate surface defects.
  • Poor Standard Curve Fit: Ensure standards are prepared correctly and are stable; check that the regression model (e.g., 4-PL) is appropriate.

References

Comprehensive Application Notes and Protocols for Tralomethrin in Public Health Insect Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Tralomethrin is a synthetic pyrethroid insecticide belonging to the Type II pyrethroid class characterized by the presence of an alpha-cyano group that enhances its insecticidal potency. As a broad-spectrum insecticide, this compound exhibits potent insecticidal properties through its action as a sodium channel modulator, modifying the gating kinetics of neuronal sodium channels to prolong depolarization and ultimately causing uncontrolled spasming, paralysis, and death in target insects [1] [2]. The compound demonstrates high efficacy against a wide range of public health pests including ants, cockroaches, fleas, and termites, making it valuable for both agricultural and public health applications [3].

The chemical structure of this compound exhibits complex stereoisomerism due to multiple stereocenters in its cyclopropane carboxylate structure, with the preferred identification name being (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate [3]. With a molecular formula of C₂₂H₁₉Br₄NO₃ and molecular mass of 665.0, this compound appears as a yellow resinous solid with low water solubility (0.08 mg/L at 20°C) but high solubility in organic solvents [3] [1]. Its regulatory status varies across regions, with the compound not approved under EC Regulation 1107/2009 in the European Union and no current registration with the U.S. EPA or California Department of Pesticide Regulation [3] [4].

Public Health Applications and Efficacy

Target Pests and Use Cases

This compound demonstrates efficacy against a broad spectrum of public health pests, particularly insects of medical importance that vector human diseases. Its primary applications in public health include:

  • Household insect control: Effective against ants, cockroaches, and fleas in residential settings [3]
  • Community-wide vector control: Historically used against mosquito populations that transmit arboviruses [5]
  • Structural pest management: Termite control in buildings and commercial structures [3]

The compound operates through non-systemic action with both contact and stomach activity, making it effective through multiple exposure routes [3]. Its rapid knockdown effect is particularly valuable in public health settings where quick reduction of insect populations is necessary to interrupt disease transmission cycles.

Efficacy Data Against Key Vector Species

Table 1: Efficacy Profile of this compound Against Public Health Vectors

Target Organism Efficacy Level Application Context Resistance Reports
Mosquitoes (Culex spp.) High mortality in field trials [5] Ultra-low volume (ULV) space spraying Documented resistance in Aedes populations [6]
Aedes aegypti Variable (resistance documented) [6] Emergency outbreak response 67% mortality at diagnostic dose [6]
Aedes albopictus Variable (resistance documented) [6] Peri-domestic control 33% mortality at diagnostic dose [6]
Cockroaches Effective [3] Indoor residual treatments Limited data available
Fleas Effective [3] Residential applications Limited data available

Recent studies have revealed concerning resistance patterns in Aedes mosquitoes, with mortality rates as low as 33% for Aedes albopictus and 67% for Aedes aegypti when exposed to diagnostic concentrations of deltamethrin (a compound closely related to this compound due to metabolic conversion) [6]. This emerging resistance poses significant challenges for this compound's continued efficacy in public health programs, particularly for controlling arbovirus vectors.

Application Protocols and Formulations

Formulation Guidance

This compound has been commercially formulated into several product types optimized for different public health scenarios:

  • Emulsifiable concentrates (EC): For residual spraying on walls and surfaces
  • Gel formulations: Targeted application for cockroach control
  • ULV sprays: For space spraying in outdoor mosquito control [3] [5]
  • Residual sprays: For longer-lasting protection on indoor surfaces

Commercial products historically containing this compound include Scout-X-TRA, Hotshot, Rid-a-Bug, and Spectracide [3]. Formulators should note that this compound's low water solubility necessitates appropriate solvent systems for effective delivery, with the compound showing high solubility in xylene, toluene, and acetone [3].

Operational Application Procedures

Space Spraying for Mosquito Control:

  • Apply via truck-mounted ULV foggers at mid-label rate of 0.00089 lb deltamethrin/acre (0.998 g/ha), recognizing that this compound rapidly converts to deltamethrin [5]
  • Conduct applications during early morning or evening when mosquito activity peaks and temperature inversions stabilize spray cloud
  • Maintain swath width of 300 ft (91.4 m) with vehicle speed of 10 mph (16.1 km/h)
  • Optimal droplet spectrum: 5-25 μm volume median diameter (VMD) for optimum airborne suspension

Residual Surface Spraying:

  • Apply to indoor surfaces where resting mosquitoes contact treated areas
  • Focus on lower portions of walls (up to 1.5m height) and under furniture
  • Avoid direct application to food preparation surfaces

Sentinel Cage Field Evaluation:

  • Establish transect grids perpendicular to spray path at 100, 200, and 300 ft distances
  • Deploy weather meters at 5 ft and 30 ft heights to monitor temperature, humidity, wind
  • Use droplet impingers with Teflon-coated slides to characterize spray droplet spectrum
  • Assess mortality at 24 hours post-application to determine field efficacy [5]

Resistance Management and Monitoring

Resistance Monitoring Protocols

The CDC Bottle Bioassay (BBA) serves as the standard method for monitoring insecticide resistance in mosquito populations. For this compound resistance monitoring:

Bottle Preparation:

  • Coat 250-ml glass Wheaton bottles with technical-grade or formulated insecticide
  • Use acetone as carrier solvent, ensuring complete evaporation before use
  • Include control bottles treated with acetone only
  • Store prepared bottles in dark at room temperature, replacing every 2-4 weeks

Testing Procedure:

  • Expose 10-25 non-blood-fed female mosquitoes (2-5 days old) to treated bottles
  • Record knockdown at 5-minute intervals for initial 30 minutes
  • Assess mortality at 30, 60, 120, and 180 minutes [5]
  • Maintain testing environment at 25±2°C and 60±10% relative humidity

Interpretation Criteria:

  • Mortality ≥98% indicates susceptibility
  • Mortality 90-97% requires confirmation of resistance
  • Mortality <90% confirms resistance [6]

Synergist Assays:

  • Pre-expose mosquitoes to piperonyl butoxide (PBO) for 1 hour before bioassay
  • Compare mortality with and without PBO to detect metabolic resistance
  • Restoration of susceptibility with PBO indicates cytochrome P450-mediated resistance [6]
Resistance Management Strategies

Table 2: Resistance Management Strategies for this compound Use

Resistance Mechanism Detection Method Management Approach
Metabolic Resistance Synergist assays with PBO [6] Piperonyl butoxide (PBO) synergization; formulation with inhibitors
Target Site Resistance Voltage-gated sodium channel gene mutation analysis [2] Insecticide rotation to non-pyrethroid classes; mixture with unrelated chemistry
Mixed Mechanisms Extended exposure BBA endpoints [5] Combination approaches; rotational schemes with OP/carbamates

The following workflow diagram illustrates the comprehensive resistance management protocol:

G Start Start Resistance Monitoring Collect Field Collection of Mosquitoes Start->Collect Colony Colony Establishment (G0-G1 generations) Collect->Colony BBA CDC Bottle Bioassay with Diagnostic Dose Colony->BBA MortalityCheck Mortality Assessment at 30, 60, 120, 180 min BBA->MortalityCheck Susceptible Mortality ≥98% Susceptible Population MortalityCheck->Susceptible Yes ResistanceSuspected Mortality 90-97% Resistance Suspected MortalityCheck->ResistanceSuspected Check ResistanceConfirmed Mortality <90% Resistance Confirmed MortalityCheck->ResistanceConfirmed No Monitor Continue Regular Monitoring (Quarterly Recommended) Susceptible->Monitor SynergistTest PBO Synergist Assay to Detect Metabolic Resistance ResistanceSuspected->SynergistTest ResistanceConfirmed->SynergistTest Management Implement Resistance Management Strategies SynergistTest->Management Rotate Rotate Insecticide Classes Management->Rotate Formulate Use Synergized Formulations Management->Formulate Rotate->Monitor Formulate->Monitor

Environmental and Safety Profiles

Human Health Considerations

This compound exhibits characteristic pyrethroid toxicity profiles in mammals with the following potential effects:

  • Acute toxicity symptoms: Irritation of skin and eyes, irritability to sound or touch, abnormal facial sensation, paresthesia (prickling, tingling sensation on skin), headache, dizziness, nausea, vomiting, diarrhea, excessive salivation, and fatigue [2]
  • Severe poisoning manifestations: Fluid in the lungs, muscle twitching, and seizures which occur more commonly with cyano-pyrethroids (Type II) like this compound [2]
  • Neurotoxic effects: As a sodium channel modulator, this compound primarily affects neuronal function through prolonged depolarization [3]

Appropriate personal protective equipment (PPE) including chemical-resistant gloves, protective eyewear, and long-sleeved clothing should be worn during handling and application. In cases of accidental exposure, contaminated clothing should be removed immediately and skin washed thoroughly with soap and water.

Ecotoxicology and Environmental Fate

Table 3: Environmental Fate and Ecotoxicological Profile of this compound

Parameter Value Significance
Avian Toxicity Not specified in sources Limited available data
Aquatic Toxicity Highly toxic to fish [7] Requires careful application near water bodies
Bee Toxicity High toxicity to bees (contact or oral bee toxicity ≤2 μg/bee) [3] Avoid application during flowering periods
Soil Degradation (DT₅₀) 3-27 days (lab) [3] Non-persistent in environment
Aquatic Plant Impact Accumulation observed [2] Potential ecosystem disruption
Zooplankton Effects Intoxication, mortality, population impacts [2] Secondary food chain effects

This compound poses significant risks to aquatic ecosystems, with recent studies demonstrating cardiovascular toxicity in zebrafish embryos at concentrations as low as 16.63-49.88 μg/L [7]. Exposure led to developmental abnormalities including pericardial edema, delayed yolk absorption, uninflated swim bladder, elevated heart rate, and erythrogenesis disorders [7]. Additionally, this compound disrupts neurodevelopment and locomotor function in zebrafish, increasing acetylcholinesterase activity and altering expression of neural development genes [8].

The compound is classified as a "forever chemical" under specific criteria due to its high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤0.1 mg/L) [3]. This designation necessitates extra precautions to prevent environmental contamination, particularly water body pollution.

Risk Mitigation Measures
  • Aquatic ecosystem protection: Establish no-spray buffer zones around water bodies
  • Pollinator protection: Avoid application during peak foraging hours and on flowering vegetation
  • Non-target organism safety: Target applications to specific infestation areas rather than broad-scale treatment
  • Environmental monitoring: Conduct regular aquatic ecosystem assessments in areas with repeated applications

Experimental Protocols and Methodologies

Standardized Bioassay Procedures

CDC Bottle Bioassay with Formulated Products:

  • Prepare stock solutions of formulated this compound products in acetone
  • Coat bottles with 1 mL of appropriate diagnostic concentration (determined annually against susceptible strains)
  • Rotate bottles to ensure complete interior surface coverage
  • Evaporate solvent completely (minimum 2 hours)
  • Introduce 10-25 adult female mosquitoes per bottle, replicating 4 times
  • Record knockdown intervals and final mortality at 120 and 180 minutes [5]
  • Calculate corrected mortality using Abbott's formula when control mortality exceeds 5%

Sentinel Cage Field Trial Protocol:

  • Utilize 12" cubic cages with mesh screening to contain 25-50 non-blood-fed female mosquitoes
  • Position cages at predetermined distances along transect lines perpendicular to spray path
  • Protect cages from direct wind exposure while maintaining airflow
  • Collect cages 30 minutes post-application and transfer to clean holding containers
  • Provide 10% sucrose solution ad libitum during 24-hour mortality assessment period
  • Maintain control cages in unsprayed location with similar microclimate conditions [5]
Molecular Resistance Detection

For detection of the kdr (knockdown resistance) mutations associated with pyrethroid resistance:

  • Extract genomic DNA from individual mosquitoes using commercial extraction kits
  • Amplify target regions of voltage-gated sodium channel gene via PCR
  • Sequence amplified products or use allele-specific PCR to identify known mutations
  • Correlate genotype with bioassay results to establish diagnostic doses

Conclusion and Future Directions

This compound remains a potent insecticidal tool for public health insect control despite increasing resistance challenges in target populations. Its efficacy against a broad spectrum of public health pests, combined with its relatively favorable environmental fate characteristics, supports its continued role in integrated vector management programs when available and approved.

Future development should focus on advanced formulation technologies that enhance delivery efficiency and reduce environmental impacts, as well as synergistic combinations that overcome resistance mechanisms. The demonstrated cardiovascular and neurodevelopmental toxicity in aquatic organisms [7] [8] underscores the need for stringent environmental safeguards and continued monitoring of non-target impacts.

The rapid metabolic conversion of this compound to deltamethrin in biological systems [1] suggests that resistance monitoring should consider cross-resistance patterns between these compounds, and that efficacy data for deltamethrin may inform this compound application strategies. As insecticide resistance continues to evolve globally, the sustainable use of this compound will depend on judicious application within rotation schemes and integrated vector management approaches that combine chemical and non-chemical control methods.

References

mitigating Tralomethrin toxicity in aquatic environments

Author: Smolecule Technical Support Team. Date: February 2026

Tralomethrin Toxicity in Aquatic Models

The table below summarizes key toxicity findings from recent zebrafish studies, a common model organism in aquatic toxicology.

Toxicity Type Experimental Model Concentration Range Key Observed Effects Proposed Molecular Mechanisms
Cardiovascular Toxicity [1] Zebrafish embryos 16.63, 33.25, and 49.88 μg/L Pericardial edema, elevated heart rate, erythrogenesis disorders, delayed yolk absorption Dysregulation of heart development genes ( nkx2.5, myl7, myh6); Oxidative stress
Neurodevelopmental Toxicity [2] Zebrafish embryos 16.63, 33.25, and 49.88 μg/L Increased locomotion, twitching behavior, increased swimming distance Increased acetylcholinesterase (AChE) activity; Dysregulation of neural genes ( mbp, slc6a3 )

The experimental protocol common to these studies is as follows:

  • Test Organism: Zebrafish (Danio rerio) embryos.
  • Chemical Exposure: Embryos are exposed to this compound at various concentrations (e.g., 16.63, 33.25, and 49.88 μg/L) for a set period (e.g., 72 or 96 hours post-fertilization) [1] [2].
  • Control Group: A control group is maintained in clean water, often with a matching amount of the solvent (e.g., DMSO) used to dissolve this compound.
  • Endpoint Analysis:
    • Morphological Assessment: Observation of developmental abnormalities like pericardial edema and yolk sac absorption under a microscope [1].
    • Behavioral Testing: Recording of locomotor activity and swimming patterns [2].
    • Biochemical Assays: Measurement of enzyme activity (e.g., Acetylcholinesterase) and oxidative stress markers [1] [2].
    • Gene Expression Analysis: Using methods like qPCR or transcriptome sequencing to analyze the expression of key genes related to cardiovascular and neural development [1] [2].

This workflow for a standard zebrafish embryo toxicity test can be visualized as follows:

G Start Start Experiment Prep Prepare Zebrafish Embryos Start->Prep Randomize Randomize and Distribute Embryos Prep->Randomize Exposure Expose to this compound (16.63 - 49.88 μg/L) Randomize->Exposure Control Maintain Control Group (this compound-free) Randomize->Control Assess Assess Endpoints Exposure->Assess Control->Assess Morph Morphological Assessment Assess->Morph Behav Behavioral Analysis Assess->Behav Biochem Biochemical & Molecular Analysis Assess->Biochem Data Data Collection & Analysis Morph->Data Behav->Data Biochem->Data

Advanced Oxidation for Mitigation

Advanced Oxidation Processes (AOPs) are effective for degrading persistent organic pollutants. Research shows promising results for this compound detoxification [3].

  • Experimental Protocol (O₃/UV Treatment):

    • Solution Preparation: A stock solution of this compound is prepared in a solvent like Dimethyl Sulfoxide (DMSO) and then diluted in water to the desired concentration for treatment [3].
    • Treatment Setup: The solution is subjected to one of three processes in a reaction vessel:
      • UV Alone: Exposure to UV radiation (e.g., 254 nm).
      • O₃ Alone: Bubbling ozone gas through the solution.
      • O₃/UV Combined: Simultaneous application of ozone and UV radiation [3].
    • Efficiency Monitoring: Samples are taken at intervals to measure this compound concentration and debromination efficiency [3].
    • Toxicity Validation: The success of detoxification is confirmed by testing the treated solutions on zebrafish embryos. Effective treatment should eliminate the developmental toxicities observed before treatment [3].
  • Key Findings:

    • The combined O₃/UV treatment was the most effective, achieving a 51.72% removal efficiency of this compound, compared to 37.93% for O₃ alone and 20.69% for UV alone [3].
    • A 10-minute UV irradiation treatment was sufficient to degrade this compound to a point where it no longer caused toxicity in zebrafish embryos [3].
    • Despite the removal of acute aquatic toxicity, bioinformatic analysis suggests that some degradation products may still pose potential risks to human health, indicating the need for further research [3].

The logic for selecting and evaluating a mitigation method is outlined below:

G Goal Goal: Mitigate this compound Method Select AOP Method Goal->Method UV UV Irradiation Method->UV O3 Ozone (O₃) Method->O3 Combined Combined O₃/UV Method->Combined Eval Evaluate Effectiveness UV->Eval O3->Eval Combined->Eval Chem Chemical Analysis (Concentration, Debromination) Eval->Chem Bio Biological Validation (Zebrafish Embryo Test) Eval->Bio Outcome Determine Detoxification Success Chem->Outcome Bio->Outcome

FAQs & Troubleshooting

Q1: Why are my analytical results for this compound inconsistent? A: A major challenge is its instability during analysis. This compound can rapidly degrade to Deltamethrin in the injector port of a Gas Chromatograph (GC) due to high temperatures [4]. This debromination reaction also occurs in biological systems and the environment [5] [6].

  • Troubleshooting Tip: If using GC-based methods (GC-ECD or GC-MS), your "this compound" peak may actually be Deltamethrin, making the two compounds indistinguishable [4]. Consider using Liquid Chromatography-Mass Spectrometry (LC-MS) for a more accurate determination, as it uses a softer ionization technique that prevents this degradation [4].

Q2: What makes this compound so toxic and persistent in aquatic environments? A: Its high toxicity stems from a combination of factors:

  • Mode of Action: Like other pyrethroids, it is a sodium channel modulator, leading to neurotoxicity in organisms [2] [5] [6].
  • High Potency: It is a Type II pyrethroid, containing an alpha-cyano group that increases its insecticidal potency [5].
  • Physicochemical Properties: It has a very low water solubility (0.08 mg/L) and a high log P (5), meaning it is highly hydrophobic and will readily bind to sediments and organic matter [6]. This, combined with a hydrolysis half-life of 15.5 days in neutral water, contributes to its persistence and bioaccumulation potential [3].

Q3: The degradation process worked, but I'm concerned about residual toxicity. How can I be sure it's safe? A: This is a critical consideration. A successful treatment must be validated biologically, not just chemically.

  • Best Practice: Always use a combination of chemical analysis and bioassays. As demonstrated in research, even after the parent compound is degraded, its products must be tested for toxicity. The zebrafish embryo toxicity test is a highly sensitive and relevant model for this purpose [3]. A significant reduction or elimination of developmental defects in the embryos indicates successful detoxification.

References

improving Tralomethrin detection sensitivity in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for Pyrethroid Detection

The table below summarizes validated methodologies from recent literature that can be applied to or adapted for Tralomethrin analysis in complex matrices.

Matrix Technique Sample Preparation Key Methodological Insight / Advantage Sensitivity (LOD/LOQ) Source
Rat Plasma UPLC-MS/MS Single-step protein precipitation Simple, rapid (5 min run time); suitable for toxicokinetic studies with small volumes (100 µL). LLOQ: 7.8 ng/mL for multiple pyrethroids [1]
Fruits & Vegetables UHPLC-MS/MS QuEChERS Superior for multi-residue analysis; avoids isobaric interference common in GC methods. - [2]
Human Serum LC-MS/MS & GC-MS/MS QuEChERS (single-step) Multi-residue method (353 compounds) validated for small sample volumes (250 µL). 92% of analytes <1.25 ng/mL [3]
Human Urine LC-MS/MS Solid-phase Extraction (SPE) Method developed for specific metabolites of current-use pesticides for exposure biomonitoring. - [4]
Soil GC/ECD - Official EPA method for this compound and Deltamethrin. LOQ: 10 µg/kg [5]

Detailed Experimental Protocol

Based on the highly sensitive UPLC-MS/MS method for pyrethroids in rat plasma [1], here is a detailed protocol that can serve as a foundation for this compound analysis.

1. Sample Preparation (Protein Precipitation)

  • Matrix: Plasma (can be adapted for other biological fluids).
  • Volume: Use 100 µL of sample.
  • Esterase Inhibition: Add sodium fluoride (20 mM final concentration) to the plasma to prevent ex vivo hydrolysis of this compound [1].
  • Precipitation: Add 200 µL of an organic solvent (e.g., acetonitrile or methanol) containing your internal standard.
  • Processing: Vortex mix vigorously, then centrifuge to pellet the precipitated proteins.
  • Injection: Transfer the clear supernatant for analysis.

2. Instrumental Analysis (UPLC-MS/MS Conditions)

  • Chromatography:
    • Column: C18 (e.g., 4.6 x 50 mm, 5.0 µm).
    • Mobile Phase: Isocratic elution with Methanol: 5mM Ammonium Formate (90:10, v/v).
    • Flow Rate: 0.6 mL/min.
    • Run Time: 5 minutes.
    • Temperature: 37°C.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Spray Voltage: 5500 V.

3. Method Optimization Notes

  • Adduct Formation: For LC-MS/MS, pyrethroids often form better adducts with ammonium ([M+NH₄]⁺) than with protons ([M+H]⁺). Optimize this for this compound to enhance sensitivity [2].
  • Ion Source Conditions: Avoid high ion source temperatures to reduce in-source fragmentation and improve ionization efficiency for pyrethroids [2].

Troubleshooting Guide & FAQs from Methodological Insights

You can structure FAQs and troubleshooting advice around the key challenges identified in the research.

Q1: How can I improve the ionization efficiency of this compound in LC-MS/MS?

  • Check the mobile phase additives. Use ammonium formate instead of formic acid to promote the formation of the ammonium adduct [M+NH₄]⁺, which is often more stable and provides a stronger signal for pyrethroids [2].
  • Optimize ion source temperature. High temperatures can cause in-source fragmentation. Lower the ion source temperature to preserve the precursor ion and improve sensitivity [2].

Q2: My analyte is degrading in biological samples before analysis. What can I do?

  • Use an esterase inhibitor. Pyrethroids are susceptible to esterase-mediated hydrolysis. Adding sodium fluoride (20 mM) to blood or plasma samples immediately after collection is critical to stabilize this compound and prevent ex vivo degradation [1].

Q3: Should I use GC or LC for this compound analysis?

  • For multi-residue analysis and metabolites, choose LC-MS/MS. UHPLC-MS/MS is now considered a powerful tool for pyrethroids. It avoids the isobaric interferences that can occur in GC-MS/MS due to shared fragmentation patterns and is better for thermally labile compounds and metabolites [2] [4].
  • GC is still viable but has drawbacks. While GC with ECD or MS detectors is historically used, it can struggle with resolving multiple diastereoisomers of pyrethroids and often requires longer run times [2].

Q4: How can I handle a complex matrix like serum or food with minimal sample volume?

  • Implement a QuEChERS-based extraction. This "quick, easy, cheap, effective, rugged, and safe" method is highly effective for multi-residue extraction from complex matrices like serum, fruits, and vegetables. It is simple, requires low solvent volumes, and can be automated for high throughput [3] [2].

This compound Analysis Workflow

The following diagram outlines the core experimental workflow based on the protocols discussed above, highlighting key steps for success.

cluster_1 Critical Step for Stability cluster_2 Key to Sensitivity Start Start Sample Preparation A Add Esterase Inhibitor (e.g., Sodium Fluoride) Start->A B Add Internal Standard and Precipitation Solvent A->B C Vortex and Centrifuge B->C D Inject Supernatant into UPLC-MS/MS C->D E Chromatography: C18 Column, MeOH/NH₄Formate D->E F Mass Spectrometry: ESI+ and MRM Mode E->F E->F G Data Analysis F->G

References

optimizing degradation efficiency of Tralomethrin in wastewater

Author: Smolecule Technical Support Team. Date: February 2026

Core Degradation Methods & Performance Data

The following table summarizes the key performance data for different AOPs in degrading Tralomethrin (TRA), as found in recent studies [1] [2].

Process Key Operational Condition UV254 Removal Efficiency Debromination Efficiency Detoxification Effect on Zebrafish Embryos
UV Irradiation 254 nm wavelength 20.69% 40.51% Yes; normal hatching, lower malformation rates, restored neural marker expression [1] [2].
O₃ Oxidation Not specified 37.93% Information Missing Higher detoxification than parent compound, but less than UV or combined process [1] [2].
Combined O₃/UV Not specified 51.72% Lower than UV alone Yes; similar positive detoxification effects as UV treatment [1] [2].
Fe(III)/Sulfite Process (For Deltamethrin, a related pyrethroid) pH=4, [Fe(III)]=100 μM, [HSO₃⁻]=1 mM Not applicable for TRA Not applicable for TRA Not tested on TRA; achieved ~69.5% degradation of Deltamethrin [3].

Detailed Experimental Protocols

Protocol 1: UV, O₃, and O₃/UV AOPs for this compound [1]

This protocol is adapted from the experimental section of the study on TRA degradation.

  • Reagents & Preparation:

    • This compound Stock Solution: Prepare a stock solution in dimethyl sulfoxide (DMSO). The purity of TRA used in the study was ≥ 95.70% [1].
    • Experimental Setup: The study implies the use of a laboratory-scale reaction system equipped with a UV lamp (254 nm wavelength) and an ozone generator.
  • Procedure:

    • Place the TRA wastewater sample in the reaction vessel.
    • For UV Treatment: Expose the solution to UV irradiation. The study identified 10 minutes as the optimal time to achieve effective degradation and detoxification [1] [2].
    • For O₃ Treatment: Bubble ozone through the wastewater sample for a specified duration.
    • For O₃/UV Treatment: Simultaneously bubble ozone and expose the sample to UV light.
    • Monitor degradation efficiency by measuring the reduction in UV254 absorbance.
  • Key Analysis & Validation:

    • Degradation Efficiency: Calculate removal efficiency based on UV254 values [1].
    • Debromination: Measure bromide ion (Br⁻) release to calculate debromination efficiency [1].
    • Toxicity Assessment: Use zebrafish embryonic development assays to confirm detoxification. Key endpoints include [1] [2]:
      • Hatching rate.
      • Malformation rate.
      • Gene expression levels of neural markers (slc6a3, th).
      • Locomotor behavior.
Protocol 2: Fe(III)/Sulfite AOP for Pyrethroids [3]

This system effectively degrades Deltamethrin and could be applicable to TRA, though optimization would be required.

  • Reagents:

    • Deltamethrin (or compound to be tested).
    • Iron(III) sulfate (Fe₂(SO₄)₃).
    • Sodium sulfite (Na₂SO₃).
    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
    • Methanol (MeOH) or Tert-butanol (TBA) for quenching experiments.
  • Procedure:

    • Measure 250 mL of the test water (ultrapure water or secondary effluent) into a reaction vessel.
    • Pre-heat/cool the solution to the desired temperature (e.g., in a constant-temperature water bath).
    • Adjust the initial pH of the solution to the optimal value of 4.0 using H₂SO₄ or NaOH.
    • Add Fe₂(SO₄)₃ to achieve a concentration of 100 μM.
    • Rapidly add Na₂SO₃ to achieve a concentration of 1 mM to initiate the reaction.
    • Take samples at regular intervals and immediately add MeOH or TBA to quench the reaction.
  • Key Analysis & Mechanistic Insights:

    • Active Species Identification: Perform quenching experiments with MeOH (scavenges both HO• and SO₄•⁻) and TBA (scavenges mainly HO•) to identify the dominant radical. EPR experiments can provide further confirmation [3].
    • Pathway Analysis: The primary mechanism involves the generation of hydroxyl radicals (HO•) and sulfate radicals (SO₄•⁻), with HO• being predominant. Density functional theory calculations and GC-MS analysis can identify degradation pathways and products [3].

FAQs for Researchers

  • Why is detoxification just as important as degradation efficiency? High degradation efficiency does not guarantee the formation of less toxic by-products. The study on TRA showed that while O₃ had a higher UV254 removal than UV alone, UV treatment achieved superior debromination, which was critical for eliminating neurotoxicity and ensuring normal development in zebrafish embryos [1] [2]. Always complement chemical analysis with bioassays.

  • What is the significance of debromination in this compound degradation? this compound contains bromine atoms, which contribute to its high toxicity. The removal of these atoms (debromination) is a key step in detoxification. UV irradiation was found to be particularly effective at this, with a 40.51% debromination efficiency, leading to significantly less toxic products [1].

  • The Fe(III)/Sulfite system is effective for Deltamethrin. Can I use it for this compound? It is a promising candidate. Both Deltamethrin and this compound are Type II synthetic pyrethroids with similar chemical structures. The Fe(III)/Sulfite system generates strong oxidizing radicals that attack these structures. However, you will need to conduct preliminary experiments to optimize pH, concentration, and reaction time specifically for TRA [3].

Troubleshooting Common Experimental Challenges

Problem Potential Cause Suggested Solution
Low Degradation Efficiency Suboptimal pH; Impurities scavenging radicals; Incorrect oxidant/catalyst ratio. Adjust pH to the optimal range for the specific AOP (e.g., pH 4 for Fe(III)/Sulfite). Use purified water for initial tests. Systematically vary reactant ratios [3].
High Toxicity of Treated Sample Formation of toxic intermediate products. Extend reaction time to promote complete mineralization. Try a different AOP (e.g., switch to UV-based process which showed better debromination). Always include a toxicity bioassay in analysis [1] [2].
Inconsistent Results Between Batches Fluctuating source water quality; Unstable ozone or UV light output. Characterize your wastewater matrix (e.g., DOC, alkalinity). Regularly calibrate ozone generators and check UV lamp intensity [3].

Experimental Workflow and Degradation Pathway

To help visualize the core experimental process and a key degradation mechanism, please see the following diagrams.

G cluster_analysis Analysis Phase Start Start Experiment Prep Prepare TRA Wastewater Sample Start->Prep Method Select AOP Method Prep->Method UV UV Irradiation Method->UV O3 O3 Oxidation Method->O3 O3UV Combined O3/UV Method->O3UV Analyze Chemical & Biological Analysis UV->Analyze O3->Analyze O3UV->Analyze End Evaluate Detoxification Analyze->End A1 Measure Degradation (UV254 Removal) Analyze->A1 A2 Assess Debromination (Br⁻ Release) A3 Toxicity Bioassay (Zebrafish Embryos)

Diagram 1: Experimental workflow for evaluating AOPs on this compound.

G TRA This compound (Parent Compound) UV UV Irradiation TRA->UV Debromination Key Step: Debromination (Loss of Bromine Atoms) UV->Debromination LessToxicProd Less Toxic Degradation Products Debromination->LessToxicProd Detox Reduced Neurotoxicity Normal Zebrafish Development LessToxicProd->Detox

Diagram 2: Key detoxification pathway of this compound via UV irradiation.

References

reducing Tralomethrin analytical interference in chromatographic methods

Author: Smolecule Technical Support Team. Date: February 2026

Identifying the Problem: Thermal Degradation

The table below summarizes the core interference issue and the key evidence for it.

Aspect Description
Core Problem Thermal degradation of Tralomethrin in the hot injection port of a Gas Chromatograph (GC) system [1] [2].
Resulting Interference This compound is converted into Deltamethrin. Consequently, the signal at Deltamethrin's retention time can originate from either compound, making them indistinguishable [1].
Key Evidence A 2002 study titled "What are we determining using gas chromatographic multiresidue methods: this compound or deltamethrin?" established this transformation occurs reproducibly under standard GC conditions [1].

The Primary Solution: LC-MS/MS Methods

To avoid this interference, the consensus across recent studies is to replace GC-based methods with Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

  • Why it works: LC-MS/MS is an ambient injection technique that bypasses the hot GC injector, preventing the thermal decomposition of this compound [2]. It allows for the direct, separate identification and quantification of both this compound and Deltamethrin [1].
  • Performance Advantage: Compared to GC-MS/MS, LC-MS/MS offers better specificity, efficiency, and sensitivity for pyrethroid analysis, and it effectively handles thermolabile compounds [2] [3].

Recommended Experimental Protocols

Here are detailed methodologies for implementing a robust LC-MS/MS analysis for this compound.

Sample Preparation: QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for preparing complex food and plant samples for pesticide analysis [2] [4].

  • Procedure Overview:
    • Extraction: Homogenize the sample and extract with acetonitrile.
    • Partitioning: Add salts like Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) to induce phase separation.
    • Purification (d-SPE): Clean the extract using dispersive Solid-Phase Extraction. A common mixture is 150 mg MgSO₄, 25 mg PSA (for removing fatty acids), and 25 mg C18 (for removing lipids) [5]. For challenging matrices, 2.5 mg of Graphitized Carbon Black (GCB) can be added to remove pigments [6].
Instrumental Analysis: LC-ESI-QqQ-MS/MS

This is the preferred setup for accurate quantification [2].

  • Chromatographic Conditions:
    • Mobile Phase A: 0.01% Formic acid in water [6]
    • Mobile Phase B: Methanol (or Acetonitrile)
    • Gradient: Use a standard reverse-phase gradient for elution.
  • Mass Spectrometry Conditions:
    • Ionization: Electrospray Ionization (ESI), typically in positive mode [2].
    • Detection: Multiple Reaction Monitoring (MRM). The pseudomolecular ions (like [M+H]+ or [M+NH4]+) of this compound and its two diastereoisomers are selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole for quantification [1] [3].

The following workflow diagram summarizes the complete analytical process, from sample to result.

Start Start: Sample Material Step1 Sample Preparation (QuEChERS Method) Start->Step1 Step2 Liquid Chromatography (LC Separation) Step1->Step2 Step3 Mass Spectrometry (MS/MS Detection) Step2->Step3 Result Result: Accurate Quantification Step3->Result

Important Considerations for Method Development

  • Matrix Effects: In LC-MS/MS, the sample matrix can suppress or enhance the ionization of the analyte. Use matrix-matched calibration standards or isotope-labeled internal standards (if available) to compensate for these effects and ensure quantitative accuracy [2] [4].
  • GC Method Caution: If you must use GC, be aware that you are likely measuring this compound as its breakdown product, Deltamethrin, and the two compounds cannot be distinguished. This is not suitable for regulatory or precise quantitative work where the specific compound must be identified [1].

Conclusion

  • Primary Solution: Replace GC methods with an LC-MS/MS method.
  • Sample Prep: Use a validated QuEChERS protocol for cleanup.
  • Key Advantage: This approach allows for the specific identification and quantification of intact this compound, free from Deltamethrin interference.

References

Technical Support Center: Lambda-Cyhalothrin Solution Stability

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: The following information is synthesized from public scientific literature and technical datasheets and is intended for research purposes only. Always follow your institution's specific safety protocols and validate all methods for your application.


Frequently Asked Questions (FAQs)

Q1: Why does my Lambda-Cyhalothrin standard solution degrade so quickly, leading to inconsistent HPLC/GC-MS results? A: Lambda-Cyhalothrin is highly susceptible to degradation via two primary pathways:

  • Hydrolysis: The ester bond and nitrile group in its structure are labile in the presence of water, even at trace levels. This reaction is catalyzed by both acids and bases.
  • Photodegradation: The molecule's complex structure absorbs UV light, leading to bond cleavage and isomerization when exposed to light.

Q2: What is the best solvent for preparing a stable stock solution of Lambda-Cyhalothrin? A: For long-term storage, HPLC-grade acetonitrile is generally preferred over methanol or acetone. Acetonitrile is aprotic (reduces hydrolysis), has good solubilizing power, and exhibits less UV absorption in commonly used ranges. For short-term use or specific applications, isooctane or hexane are excellent choices due to their non-polar, inert nature.

Q3: How should I store my Lambda-Cyhalothrin solutions to maximize their shelf life? A: Follow these storage protocols:

  • Solvent: Use anhydrous, HPLC-grade solvents.
  • Container: Use amber glass vials to protect from light.
  • Atmosphere: Flush the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
  • Temperature: Store at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide: Common Issues & Solutions

Problem Observed Potential Root Cause Recommended Solution
Decreasing peak area in HPLC/GC analysis. Hydrolytic degradation in protic solvent (e.g., MeOH). Prepare fresh stock in acetonitrile. Ensure solvents are anhydrous.
Appearance of new, unknown peaks in chromatogram. Photodegradation products forming. Transfer solution to an amber vial immediately. Keep vials in the dark when not in use.
Precipitate forming in stock solution. Solvent evaporation or cold-temperature crystallization. Warm the vial gently to re-dissolve and verify concentration. Ensure vial is tightly sealed.
Inconsistent results between different analysts. Inconsistent handling (e.g., exposure to light, variable solvent grades). Implement a standardized, written SOP for preparation and handling.

Quantitative Stability Data

The following table summarizes key stability data for Lambda-Cyhalothrin under various conditions, compiled from recent studies.

Table 1: Lambda-Cyhalothrin Degradation Half-Lives Under Different Conditions

Condition Solvent Temperature Estimated Half-Life (t₁/₂) Key Degradation Pathway
Acidic (pH 3) Aqueous Buffer 25°C ~10-15 days Hydrolysis
Neutral (pH 7) Aqueous Buffer 25°C ~30-40 days Hydrolysis
Basic (pH 9) Aqueous Buffer 25°C ~2-5 days Hydrolysis
Dark, Inert Acetonitrile -20°C > 1 year Minimal
Light Exposure Acetonitrile 25°C ~7-14 days Photolysis

Experimental Protocols

Protocol 1: Preparation of a Stable Primary Stock Solution (1000 µg/mL)

Objective: To accurately prepare a stable primary stock solution of Lambda-Cyhalothrin.

Materials:

  • High-purity Lambda-Cyhalothrin analytical standard (e.g., >98%)
  • Anhydrous, HPLC-grade Acetonitrile
  • Amber glass volumetric flask (e.g., 10 mL or 25 mL)
  • Amber glass vials with PTFE-lined caps
  • Analytical balance (capable of weighing 0.1 mg)
  • Micropipettes
  • Source of Inert Gas (Argon or Nitrogen)

Methodology:

  • Weighing: Accurately weigh approximately 10.0 mg of the Lambda-Cyhalothrin standard into a tared weighing boat.
  • Transfer: Quantitatively transfer the solid to a 10 mL amber volumetric flask using the anhydrous acetonitrile.
  • Dissolution: Fill the flask to about three-quarters full with acetonitrile and swirl gently until the solid is completely dissolved.
  • Dilution to Volume: Carefully add acetonitrile to bring the meniscus to the calibration mark on the flask.
  • Aliquoting: Immediately transfer the solution into pre-labeled amber glass vials (e.g., 1 mL per vial).
  • Inert Atmosphere: Briefly stream a gentle flow of argon or nitrogen into the headspace of each vial for 10-15 seconds before immediately sealing the cap tightly.
  • Storage: Label the vials clearly and store at -20°C.

Calculation: Concentration (µg/mL) = [Mass of standard (mg) / Volume of flask (mL)] * 1000

Protocol 2: Accelerated Stability Verification Test

Objective: To rapidly assess the stability of a prepared Lambda-Cyhalothrin solution by simulating stress conditions.

Materials:

  • Aliquot of the primary stock solution from Protocol 1.
  • HPLC system with UV/VIS or PDA detector.
  • Controlled temperature water bath or incubator.

Methodology:

  • Baseline Analysis: Inject a sample of the freshly prepared stock solution and record the chromatogram. Note the retention time and peak area of the main Lambda-Cyhalothrin peak.
  • Stress Conditions:
    • Thermal Stress: Place one aliquot in a water bath at 40°C for 24 hours.
    • Photostress: Expose one aliquot to direct UV light (e.g., in a UV chamber) for 1-2 hours.
    • Keep a control aliquot stored at -20°C in the dark.
  • Post-Stress Analysis: After the stress period, analyze all aliquots (stressed and control) using the same HPLC method.
  • Evaluation: Compare the chromatograms.
    • A significant decrease (>5-10%) in the main peak area of the stressed samples compared to the control indicates instability.
    • The appearance of new peaks confirms the formation of degradation products.

Visualization of Degradation Pathways & Workflow

Diagram 1: Cyhalothrin Degradation Pathways

This diagram illustrates the primary chemical degradation routes for Lambda-Cyhalothrin.

G LambdaCyhalothrin LambdaCyhalothrin Hydrolysis Hydrolysis LambdaCyhalothrin->Hydrolysis  + H₂O Photolysis Photolysis LambdaCyhalothrin->Photolysis  + hν Acidic Acidic Hydrolysis->Acidic Basic Basic Hydrolysis->Basic Isomerization Isomerization Photolysis->Isomerization BondCleavage BondCleavage Photolysis->BondCleavage DegradantA DegradantA Acidic->DegradantA DegradantB DegradantB Basic->DegradantB DegradantC DegradantC Isomerization->DegradantC BondCleavage->DegradantC

Diagram Title: Cyhalothrin Degradation Pathways

Diagram 2: Stable Solution Prep Workflow

This flowchart outlines the critical steps for preparing and storing a stable Lambda-Cyhalothrin solution.

G Start Start Preparation Step1 Weigh High-Purity Standard Start->Step1 Step2 Use Anhydrous Acetonitrile Step1->Step2 Step3 Use Amber Glassware Step2->Step3 Step4 Dissolve & Make to Volume Step3->Step4 Step5 Aliquot into Small Vials Step4->Step5 Step6 Flush Headspace with N₂/Ar Step5->Step6 Step7 Store at -20°C Step6->Step7 End Stable Stock Solution Step7->End

overcoming insect resistance to Tralomethrin insecticides

Author: Smolecule Technical Support Team. Date: February 2026

Tralomethrin Overview and Resistance Basics

Q1: What is this compound and what is its primary mode of action? this compound is a synthetic pyrethroid insecticide used against a wide range of agricultural pests and household insects such as ants, cockroaches, fleas, and termites [1]. Its mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 3A, a sodium channel modulator [1] [2]. It functions by keeping sodium channels open in insect nerve cells, leading to prolonged depolarization and uncontrolled nerve signaling. This results in hyperexcitation, uncontrolled spasms, paralysis, and eventual death of the insect [1] [3].

Q2: What are the primary mechanisms by which insects develop resistance to this compound? Resistance to this compound is not due to a single factor but arises through several key mechanisms, which often occur in combination [4]:

  • Target-Site Resistance (Knockdown Resistance - kdr): Mutations in the gene encoding the voltage-gated sodium channel (VGSC) change the protein's structure. This reduces the binding affinity of this compound, diminishing its effect. Examples of such mutations include V410L, V1016I, and F1534C found in mosquito populations like Aedes aegypti [4].
  • Metabolic Resistance: Insects overproduce detoxification enzymes that break down the insecticide before it can reach its target site. The primary enzymes involved are:
    • Cytochrome P450 monooxygenases (CYPs)
    • Carboxylesterases (CESs)
    • Glutathione S-transferases (GSTs) [4]
  • Penetration Resistance: A thickened or modified insect cuticle can slow the rate of insecticide penetration, reducing the internal dose and providing more time for metabolic detoxification [4].
  • Behavioral Resistance: Insects may develop behaviors to avoid contact with treated surfaces, though this is less commonly documented for this compound specifically [4].

The table below summarizes the core resistance mechanisms.

Mechanism Molecular/Behavioral Basis Impact & Characteristics
Target-Site Insensitivity Mutations in voltage-gated sodium channel genes (e.g., V1016I, F1534C) [4]. High-level, class-specific resistance; can cause rapid control failure.
Metabolic Resistance Overexpression/amplification of detoxification enzymes (P450s, esterases, GSTs) [4]. High-level, broad-spectrum resistance; can confer cross-resistance to other insecticides.
Penetration Resistance Thickened or altered cuticle composition reduces uptake [4]. Moderate-level resistance; often synergizes with other mechanisms.
Behavioral Resistance Avoidance of treated surfaces or changed resting habits [4]. Low to moderate resistance; compromises contact-dependent control.

Resistance Diagnosis & Monitoring

Q3: What experimental protocols can be used to diagnose and confirm this compound resistance?

A robust diagnosis involves a combination of bioassays, biochemical tests, and molecular techniques. The following diagram outlines a recommended integrated workflow.

G Start Start: Suspected Field Failure Bioassay Bioassay (Dose-Response) Start->Bioassay MolTest Molecular Screening Bioassay->MolTest Confirmed Resistance BiochemTest Biochemical Assay Bioassay->BiochemTest Confirmed Resistance IRM Implement IRM Strategy MolTest->IRM BiochemTest->IRM

1. Bioassay: Establishing the Resistance Phenotype

  • Purpose: To confirm reduced susceptibility in a field population compared to a known susceptible strain.
  • Protocol: a. Insect Collection: Collect a representative sample of the pest population from the field. b. Test Setup: Use a standardized diagnostic dose (often the LC90 of a susceptible strain) or a series of concentrations to create a dose-response curve. The WHO vial bioassay or topical application are common methods. c. Monitoring: Expose insects to the insecticide and record mortality at specific time intervals (e.g., 1, 2, 4, 24 hours). d. Data Analysis: Calculate LC50 and Resistance Ratios (RR = LC50 of field population / LC50 of susceptible strain). An RR greater than 5-10-fold is typically indicative of significant resistance.

2. Molecular Diagnostics: Identifying Target-Site Mutations

  • Purpose: To detect known mutations (e.g., kdr) in the sodium channel gene.
  • Protocol: a. DNA Extraction: Extract genomic DNA from individual insects. b. PCR Amplification: Use specific primers to amplify regions of the sodium channel gene where mutations are known to occur. c. Mutation Detection: Employ methods like PCR-RFLP (Restriction Fragment Length Polymorphism), allele-specific PCR, or direct sequencing to identify the presence of resistance alleles. d. Frequency Calculation: Determine the allele frequency within the population to assess the prevalence of the mutation.

3. Biochemical Assays: Detecting Metabolic Detoxification

  • Purpose: To measure the elevated activity of detoxifying enzymes.
  • Protocol: a. Enzyme Preparation: Prepare homogenates from individual or pools of insects. b. Enzyme Activity Tests: * P450s: Use a model substrate like 7-ethoxycoumarin and measure fluorescence of the product. * Esterases: Use substrates like α-naphthyl acetate or β-naphthyl acetate and quantify the formation of naphthol. * GSTs: Use CDNB (1-chloro-2,4-dinitrobenzene) as a substrate and monitor conjugation with glutathione. c. Data Analysis: Compare the mean enzyme activity levels in the field population to those of a susceptible lab strain. Statistically significant elevation confirms the involvement of metabolic resistance.

Strategies for Overcoming Resistance

Q4: What integrated strategies can be implemented to manage and overcome this compound resistance?

Effective Insecticide Resistance Management (IRM) requires a multi-pronged approach to reduce selection pressure and preserve the efficacy of this compound. The core strategies are visualized below.

G IRM Integrated Resistance Management (IRM) Rotate Rotate MoA Groups IRM->Rotate Synergists Use Synergists IRM->Synergists IPM Adopt IPM IRM->IPM Threshold Follow Economic Thresholds IRM->Threshold

1. Rotate or Alternate Modes of Action (MoA) This is the cornerstone of IRM. Consistently using insecticides from the same IRAC group selects for resistant individuals. Alternating with compounds from different, unrelated groups breaks this cycle [5].

  • Protocol: After using this compound (IRAC Group 3A), switch to an insecticide from a different group, such as:
    • Group 1 (Acetylcholinesterase inhibitors, e.g., organophosphates like dimethoate)
    • Group 4 (Neonicotinoids, e.g., acetamiprid, thiamethoxam)
    • Group 5 (Nicotinic acetylcholine receptor allosteric modulators, e.g., spinosyns) [2] [5].
  • Consideration: Always check for potential cross-resistance, particularly from metabolic mechanisms, as enhanced P450 activity can sometimes confer resistance to multiple, chemically unrelated groups [4] [5].

2. Use Synergists to Counteract Metabolic Resistance Synergists inhibit detoxification enzymes, allowing this compound to effectively reach its target.

  • Protocol: Co-apply or pre-apply a synergist with this compound. Common examples include:
    • PBO (Piperonyl Butoxide): A cytochrome P450 inhibitor.
    • DEF (S,S,S-Tributyl Phosphorotrithioate): An esterase inhibitor.
    • DEM (Diethyl Maleate): A glutathione S-transferase inhibitor.
  • Experimental Validation: In lab bioassays, pre-treat insects with a synergist before exposing them to this compound. A significant increase in mortality compared to this compound alone confirms the role of metabolic resistance. Note that synergists are primarily used as a diagnostic tool or in specific formulations and are not a standalone solution.

3. Adopt Integrated Pest Management (IPM) Reduce reliance on any single control tactic by incorporating non-chemical methods [4] [5].

  • Biological Control: Conserve and enhance populations of natural enemies (parasitoids, predators, entomopathogenic fungi). For example, research shows that parasitoids and entomopathogenic fungi can be effective against resistant fall armyworm (Spodoptera frugiperda) [4].
  • Cultural Control: Use practices like crop rotation and adjusting planting dates to disrupt pest life cycles.
  • Chemical Ecology: Explore the use of pheromones for mating disruption or attract-and-kill tactics.

4. Apply Insecticides Judiciously

  • Follow Economic Thresholds: Base insecticide applications on established economic thresholds, not on a calendar schedule. For instance, in soybeans, the threshold for aphids is 250 aphids per plant with 80% of plants infested and populations increasing [5]. This avoids unnecessary applications and reduces selection pressure.
  • Ensure Proper Application: Use correct dosage, thorough coverage, and target the most susceptible life stage to maximize efficacy and minimize the survival of partially resistant insects.

Key Chemical Properties of this compound

The following quantitative data is essential for understanding its environmental behavior and potential for non-target effects.

Property Value Significance / Interpretation
Water Solubility (at 20°C, pH 7) 0.08 mg/L [1] Very Low. Suggests high potential for adsorption to soil and sediment, and low leaching potential.
Octanol-Water Partition Coefficient (Log P) 5 [1] High. Indicates strong lipophilicity and high potential for bioaccumulation in fatty tissues.
Soil DT₅₀ (Laboratory) 27 days [1] Non-persistent. Under lab conditions, it degrades relatively quickly. Field persistence may vary.
Vapor Pressure (at 20°C) 4.80 x 10-6 mPa [1] Low Volatility. Unlikely to volatilize significantly from treated surfaces.
Acute Ecotoxicity to Fish & Aquatic Invertebrates High (Effects: Mortality, Population) [3] Highly Toxic to Aquatic Life. Extreme care must be taken to prevent contamination of water bodies.

References

minimizing Tralomethrin environmental persistence

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate & Degradation Data

A clear understanding of Tralomethrin's fundamental properties is the foundation for designing effective experiments. The table below summarizes key quantitative data.

Property Value Conditions & Notes Reference
Water Solubility 0.08 mg/L At 20°C, pH 7; considered low [1]
Half-life in Water 12.7 hours Rapid conversion to Deltamethrin under spray drift conditions [2]
Half-life in Soil (Lab) 3 - 27 days Range from different lab studies; considered non-persistent [1]
Soil Sorption (Log P) 5 High; strongly binds to soil and sediment [1]
Primary Metabolite Deltamethrin Formed via debromination; itself degrades rapidly [2]
Major Degradation Product Decamethrinic acid (BR2CA) Comprised ~90% of radioactivity in water after 168 hours [2]

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on the established literature.

Q1: My analytical methods are detecting Deltamethrin instead of, or in addition to, this compound in my water samples. Is my sample degrading? A: This is expected and confirms the compound's known behavior. This compound rapidly metabolizes to Deltamethrin in aquatic environments.

  • Recommended Action: Adjust your experimental protocol to account for this conversion. Method development should include analytical standards for both this compound and Deltamethrin, and you should track the concentration of both compounds over time. The half-life of this conversion can be as short as 12.7 hours [2].

Q2: In soil column experiments, this compound shows minimal leaching, making it difficult to study its mobility and aquifer contamination risk. A: This result is consistent with this compound's high octanol-water partition coefficient (Log P = 5) and low water solubility.

  • Recommended Action:
    • Focus on Runoff: The primary risk for aquatic contamination is not through leaching to groundwater but via adsorption to eroded soil particles and transport during surface runoff events [2]. Design experiments to simulate rainfall-runoff on soil cores or plots.
    • Analyze Sediment: Since the compound is not mobile in the water column, analyze the sediment in your microcosms or receiving waters, where it will likely have accumulated [2].

Q3: What are the most promising approaches for enhancing the biodegradation of this compound in contaminated environments? A: Biodegradation by native microbial communities is a key sustainable remediation strategy.

  • Recommended Action:
    • Explore Microbial Consortia: Recent research focuses on identifying native microbial species and the specific genes involved in pyrethroid degradation pathways [3].
    • Investigate Mathematical Modeling: Incorporate kinetic modeling of pyrethroid biodegradation to predict and optimize degradation rates under various environmental conditions in your experiments [3].

Experimental Pathway & Workflow

For research on mitigating this compound's environmental impact, a structured approach is crucial. The following diagram outlines the key experimental pathways and decision points.

tralomethrin_workflow start Start: this compound Introduction path1 Aquatic Fate Pathway start->path1 path2 Terrestrial Fate Pathway start->path2 conv Rapid Conversion Half-life: ~12.7h path1->conv soil Study Soil Binding & Runoff path2->soil bio Investigate Biodegradation (Microbial Consortia) path2->bio meta1 Primary Metabolite: Deltamethrin conv->meta1 meta2 Major Degradation Product: Decamethrinic Acid (BR2CA) meta1->meta2 Further Degradation

References

enhancing recovery rates in Tralomethrin residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to some common and critical questions about Tralomethrin analysis:

Q1: My recovery rates for this compound are inconsistent and sometimes show 100% conversion to Deltamethrin. What is happening?

  • Cause: This is a documented analytical phenomenon. Under the high temperatures in a standard GC injector port, this compound (a mixture of two diastereomers) can undergo debromination, transforming reproducibly into Deltamethrin [1] [2]. Your method is not distinguishing between the two compounds and is quantifying the transformed product.
  • Solution:
    • Switch to LC-MS/MS: Use Liquid Chromatography with mass spectrometry detection. LC-MS methods have been shown to successfully separate and individually identify this compound's diastereomers and Deltamethrin, preventing the conversion and allowing for accurate quantification of the true this compound residue [1] [2].
    • Review Residue Definition: Consult the latest regulations. The "residue definition" for monitoring purposes may need clarification, as some definitions have historically referred only to "this compound" despite this analytical challenge [2].

Q2: Are there any validated multi-residue methods for extracting this compound from food or soil samples?

  • Answer: Yes, but they primarily rely on GC and will be subject to the conversion issue mentioned above.
    • For food matrices like fruits and vegetables, an ethyl acetate-based multiresidue extraction method has been evaluated for this compound in peppers [2].
    • For soil matrices, an EPA-registrant method (MRID 41283901) exists that uses GC/ECD with a stated Limit of Quantitation (LOQ) of 10 µg/kg [3]. The agency notes that while not all methods are independently validated, they may still be useful.

Q3: How do I choose the right analytical method to avoid misidentification?

The table below compares the core techniques to help you select the right method for your research goals.

Method Key Principle Ability to Distinguish this compound from Deltamethrin Primary Advantage Main Disadvantage
GC-ECD or GC-MS [1] [2] High-temperature vaporization Cannot distinguish Widely available, good for multi-residue screens This compound converts to Deltamethrin, leading to inaccurate results
LC-MS (e.g., LC-ESI-MS) [1] [2] Solvent separation at room temperature Can distinguish Prevents on-instrument degradation; allows for accurate, separate quantification Requires more specialized instrumentation

Experimental Protocols & Workflows

Based on the literature, here is a detailed methodological approach.

Protocol: Distinguishing this compound and Deltamethrin Residues using LC-MS

This protocol is derived from the research that identified the GC conversion problem and established LC-MS as a viable solution [1] [2].

  • Sample Preparation (Extraction):

    • Procedure: Homogenize the sample (e.g., pepper fruit). Extract the homogenate with ethyl acetate [2].
    • Cleanup: Dry the extract over anhydrous sodium sulfate to remove water [2].
  • Instrumental Analysis (LC-MS):

    • Chromatography: Use a reverse-phase LC column. The mobile phase should be a gradient of acetonitrile and water (LC-grade) [2].
    • Mass Spectrometry: Employ an electrospray ionization (ESI) source interfaced with the mass spectrometer, operating in negative or positive mode as optimized. Selected Reaction Monitoring (SRM) is recommended for highest sensitivity and selectivity [1].
    • Separation Outcome: Under these LC-MS conditions, the two diastereomers of this compound and Deltamethrin will show distinct retention times and mass signatures, allowing for clear identification and individual quantification [1].

The following workflow diagram summarizes the decision process for method selection based on your analytical goal:

Start Start: Analyze this compound Goal Define Analytical Goal Start->Goal GC GC-ECD/GC-MS Analysis ResultGC Result: Combined signal of This compound & Deltamethrin GC->ResultGC LC LC-MS/MS Analysis ResultLC Result: Separated quantification of This compound & Deltamethrin LC->ResultLC Screen Screen for Pyrethroids (Multi-residue) Goal->Screen AccurateID Accurately Quantify This compound & Deltamethrin Goal->AccurateID Screen->GC AccurateID->LC

Key Technical Insight

The central problem is that This compound is analytically defined by its transformation. In GC, "this compound" is not what you introduce into the instrument; it is the Deltamethrin that is produced inside it [1] [2]. Therefore, any troubleshooting guide must start with this understanding. If your research requires precise data on the parent this compound compound, GC-based multiresidue methods are fundamentally unsuitable, and a specific LC-MS method must be developed and validated.

References

debromination efficiency in Tralomethrin detoxification processes

Author: Smolecule Technical Support Team. Date: February 2026

TRA Detoxification & Debromination Efficiency

The following table summarizes the key quantitative findings from a 2025 study that evaluated different AOPs for degrading Tralomethrin and assessed the detoxification of the resulting products using zebrafish embryos[ citation:4].

Process UV254 Removal Rate Debromination Efficiency Resulting Toxicity to Zebrafish
UV Irradiation 20.69% 40.51% Significant detoxification; normal hatching rates, lower malformation, improved gene expression and movement patterns.
O₃ Oxidation Higher than UV alone Lower than UV alone Higher removal but lower debromination led to more toxic products than UV.
Combined O₃/UV Higher than UV alone Lower than UV alone Enhanced detoxification compared to the parent TRA compound.

Key Takeaway: While O₃ and O₃/UV achieve higher overall TRA removal, UV irradiation alone is most effective at the specific debromination reaction that leads to the greatest reduction in toxicity[ citation:4]. The optimal processing time for UV irradiation to achieve efficient TRA degradation was identified as 10 minutes[ citation:4].

Experimental Protocol: UV Irradiation for TRA Detoxification

Based on the research, here is a detailed methodology for evaluating TRA detoxification via UV irradiation[ citation:4]:

  • Solution Preparation: Prepare an aqueous solution of this compound (TRA) at the desired concentration for treatment.
  • UV Treatment: Expose the TRA solution to UV irradiation (UV254). The study identified 10 minutes as the optimal processing time for efficient degradation.
  • Efficiency Analysis:
    • UV254 Removal Rate: Use analytical methods (e.g., HPLC) to measure the concentration of TRA before and after treatment to calculate the removal rate.
    • Debromination Efficiency: Monitor the release of bromide ions (Br⁻) to calculate the debromination efficiency, which was 40.51% for UV alone.
  • Toxicity Assessment (using Zebrafish Embryos):
    • Acute Toxicity: Expose zebrafish embryos to the degradation products and monitor survival rates.
    • Hatching Rate: Record the percentage of embryos that hatch normally.
    • Malformation Rate: Quantify the incidence of physical malformations.
    • Gene Expression: Analyze the expression of neural markers such as slc6a3 and th via qPCR. The full restoration of these markers indicates significant detoxification.
    • Locomotor Behavior: Assess movement patterns of the embryos; normalized movement is a key indicator of reduced neurotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why is debromination so critical for this compound detoxification? this compound's insecticidal activity and toxicity are linked to its bromine-containing structure. Debromination converts TRA into the less toxic compound Deltamethrin[ citation:9]. This initial debromination is a crucial first step that enables subsequent degradation pathways (like esterase hydrolysis) to further reduce toxicity[ citation:9].

Q2: The O₃/UV process had a higher TRA removal rate, but why were its products more toxic than those from UV alone? The higher removal rate indicates that O₃/UV is very effective at breaking down the parent TRA molecule. However, the lower debromination efficiency means the process may generate intermediate breakdown products that are still toxic. UV irradiation, while slower at overall removal, is more specific in breaking the critical carbon-bromine bonds, leading to less toxic outputs[ citation:4].

Q3: What is the proposed degradation pathway initiated by UV irradiation? The research indicates that UV irradiation primarily drives photodegradation. The high debromination efficiency suggests that the cleavage of the carbon-bromine bond is a major initial step in the pathway, leading to the formation of debrominated products that are less harmful to aquatic organisms[ citation:4].

Experimental Workflow for TRA Detoxification

The diagram below outlines the logical workflow for conducting and evaluating a TRA detoxification experiment.

Start TRA Experiment Start TRA Experiment Prepare TRA Solution Prepare TRA Solution Start TRA Experiment->Prepare TRA Solution Apply UV Treatment\n(10 min optimum) Apply UV Treatment (10 min optimum) Prepare TRA Solution->Apply UV Treatment\n(10 min optimum) Analyze Removal Rate Analyze Removal Rate Apply UV Treatment\n(10 min optimum)->Analyze Removal Rate Measure Debromination\nEfficiency Measure Debromination Efficiency Apply UV Treatment\n(10 min optimum)->Measure Debromination\nEfficiency Interpret Data Interpret Data Analyze Removal Rate->Interpret Data Measure Debromination\nEfficiency->Interpret Data Assess Toxicity in\nZebrafish Embryos Assess Toxicity in Zebrafish Embryos Interpret Data->Assess Toxicity in\nZebrafish Embryos If degraded

comparison of Tralomethrin and deltamethrin analytical parameters

Author: Smolecule Technical Support Team. Date: February 2026

Key Analytical Challenge: Indistinguishable by GC

The most critical finding for analysts is that under standard Gas Chromatography (GC) conditions, Tralomethrin and Deltamethrin co-elute, meaning they produce a single, indistinguishable signal [1] [2]. This occurs because this compound is thermally transformed into Deltamethrin in the hot injector port of a GC system [2]. Therefore, a chromatographic signal at the retention time for Deltamethrin could originate from either compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique to accurately identify and quantify these compounds individually, as it separates and confirms the two diastereomers of this compound and Deltamethrin without decomposition [1] [2].

Comparison of Analytical Parameters

The table below summarizes the key analytical parameters for this compound and Deltamethrin based on the available data.

Parameter This compound Deltamethrin Experimental Context
Molecular Mass 665 [1] 505 [1] Certified reference standards.
GC Retention Time (DB-5MS) 30.6 min [1] 30.6 min [1] Co-elution observed with GC-ECD and GC-MS.
GC Retention Time (DB-1701) 37.7 min [1] 37.7 min [1] Co-elution observed with GC-ECD and GC-MS.
Recovery in Fortified Samples 101-109% [1] 95-101% [1] Pepper samples fortified at 0.05 and 0.50 mg/kg, extracted with ethyl acetate.
Limit of Detection (LOD) in Nets Information missing 0.009 g a.i./kg net (or 0.3 mg a.i./m²) [3] GC-μECD analysis of insecticidal nets; method also applicable to other pyrethroids.

Detailed Experimental Protocols

The data in the table above is derived from specific methodologies. Here are the detailed experimental protocols from the key study.

Protocol 1: GC-Based Multiresidue Method for Food Samples

This method was used to demonstrate the co-elution of the two compounds and analyze fortified pepper samples [1].

  • Extraction: Sample material (e.g., peppers) is homogenized with ethyl acetate and anhydrous sodium sulfate.
  • Cleanup: The extract is concentrated and potentially cleaned up, if necessary, before analysis.
  • GC-ECD Analysis:
    • Columns: DB-5MS (30 m × 0.25 mm i.d., 0.25 μm film) and DB-1701 (30 m × 0.25 mm i.d., 0.25 μm film).
    • Temperature Program: Initial 80°C (held 1 min), increased to 280°C at 20°C/min (held 10 min).
    • Injector/Detector Temperature: 250°C / 320°C.
  • GC-MS Confirmation: Used the same DB-5MS column with similar temperature programming and electron impact (EI) ionization.
Protocol 2: LC-MS Method for Distinguishing the Compounds

This method was developed to overcome the limitations of GC [1].

  • LC Column: Luna C18 (150 mm × 2.0 mm i.d., 5 μm particle size).
  • Mobile Phase: Gradient of water and acetonitrile, both with 0.1% formic acid.
  • Flow Rate: 0.2 mL/min.
  • MS Detection: Electrospray ionization (ESI) in positive ion mode; selected ion monitoring (SIM) for Deltamethrin ([M+H]+ m/z 523) and this compound ([M+H]+ m/z 665/667).
Protocol 3: Extraction for Insecticidal Net Analysis

A validated method for determining pyrethroids in mosquito nets [3].

  • Extraction Solvent: Xylene.
  • Process: 30-minute reflux extraction.
  • Analysis: GC with micro-electron capture detection (GC-μECD).

Analytical Workflow and Decision Pathway

The following diagram illustrates the recommended analytical decision process based on the project's goal.

Start Start: Analyze for This compound/Deltamethrin Goal What is the analytical goal? Start->Goal TotalPotency Determine total pyrethroid content or potency Goal->TotalPotency  Measure total activity SpecificID Specifically identify and quantify each compound Goal->SpecificID  Identify specific residues UseGC Use GC-ECD or GC-MS (Be aware results represent combined signal) TotalPotency->UseGC UseLCMS Use LC-MS (Can separate and individually quantify both compounds) SpecificID->UseLCMS ResultGC Report result as 'this compound+Deltamethrin' UseGC->ResultGC ResultLC Report individual concentrations for this compound and Deltamethrin UseLCMS->ResultLC

Key Insights for Researchers

  • Method Selection is Critical: For general screening where total pyrethroid activity is sufficient, GC-ECD is a valid and sensitive technique. For studies on metabolic pathways, environmental degradation, or regulatory compliance requiring precise residue definition, LC-MS is the necessary method [1] [2].
  • Consider Formulated Products: When analyzing commercial products, be aware that formulated insecticides may contain proprietary ingredients which can affect analytical performance and biological efficacy, as noted in studies on other pyrethroids [4].
  • Explore Emerging Techniques: The field of pyrethroid analysis is advancing with new extraction methods and sensor technologies aimed at improving sensitivity and practicality for various applications [5].

References

efficacy comparison Tralomethrin other insecticides Lepidoptera control

Author: Smolecule Technical Support Team. Date: February 2026

Insecticide Efficacy Against Lepidoptera

The table below compares the efficacy of various insecticides against Spodoptera littoralis based on recent field studies, alongside available data for Tralomethrin [1] [2] [3].

Insecticide Chemical Class Reported Efficacy / Key Findings Key Experimental Metrics
Emamectin Benzoate Avermectin (Macrocyclic lactone) Most effective; over 80% pest control in field trials [2] [3]. Field efficacy trials on cotton crops over two consecutive seasons (2023-2024) [2] [3].
Lufenuron Insect Growth Regulator (Chitin synthesis inhibitor) High effectiveness; second only to emamectin benzoate [2] [3]. Field efficacy trials on cotton crops over two consecutive seasons (2023-2024) [2] [3].
Cypermethrin Synthetic Pyrethroid Effective; showed additive or potentiating effects when mixed with emamectin benzoate [2] [3]. Field efficacy trials and assessment of joint action (additive/potentiation) in mixtures [2] [3].
Chlorpyrifos Organophosphate Effective; showed additive or potentiating effects when mixed with emamectin benzoate [2] [3]. Field efficacy trials and assessment of joint action (additive/potentiation) in mixtures [2] [3].
Spinosad Spinosyn (Fermentation-derived) Lower effectiveness; antagonistic effect when mixed with emamectin benzoate [2] [3]. Field efficacy trials and assessment of joint action (antagonistic) in mixtures [2] [3].
This compound Synthetic Pyrethroid Lacks specific efficacy data; known for environmental degradation to Deltamethrin and high toxicity in aquatic environments [4] [1]. Not determined in current comparative studies.

Key Experimental Protocols

The efficacy data in the table were generated using standardized entomological field research methods [2] [3]:

  • Field Trial Design: Experiments conducted on cotton crops over two consecutive growing seasons (2023-2024). Insecticides were applied at recommended concentrations, with mixtures involving emamectin benzoate at half the recommended rate.
  • Efficacy Assessment: Control effectiveness was calculated based on reduction of larval population counts before and after application.
  • Enzyme Activity Analysis: Mechanisms investigated by measuring changes in detoxification enzyme activity (alfa-esterase, beta-esterase, acetylcholinesterase, glutathione S-transferase) in larvae after insecticide treatment.

Insecticide Mechanisms of Action

The insecticides compared work through distinct molecular targets, which helps explain their efficacy and potential for mixture interactions [2] [5] [3]. The following diagram illustrates their primary modes of action.

G Insect Nerve & Muscle Cells Insect Nerve & Muscle Cells Emamectin Benzoate Emamectin Benzoate Insect Nerve & Muscle Cells->Emamectin Benzoate Binds to GluCl channels Cypermethrin Cypermethrin Insect Nerve & Muscle Cells->Cypermethrin Disrupts sodium channels Chlorpyrifos Chlorpyrifos Insect Nerve & Muscle Cells->Chlorpyrifos Inhibits AChE enzyme Spinosad Spinosad Insect Nerve & Muscle Cells->Spinosad Targets nAChR & GABA receptors Insect Growth & Development Insect Growth & Development Lufenuron Lufenuron Insect Growth & Development->Lufenuron Inhibits chitin synthesis Hyperpolarization & Paralysis Hyperpolarization & Paralysis Emamectin Benzoate->Hyperpolarization & Paralysis Hyperexcitation & Paralysis Hyperexcitation & Paralysis Cypermethrin->Hyperexcitation & Paralysis Nerve Overstimulation & Paralysis Nerve Overstimulation & Paralysis Chlorpyrifos->Nerve Overstimulation & Paralysis Spinosad->Hyperexcitation & Paralysis Failed Molting & Death Failed Molting & Death Lufenuron->Failed Molting & Death Death Death Hyperpolarization & Paralysis->Death Hyperexcitation & Paralysis->Death Nerve Overstimulation & Paralysis->Death Failed Molting & Death->Death

Important Considerations for this compound

Available studies highlight two critical considerations for this compound that distinguish it from the other insecticides listed [4] [1]:

  • Analytical Chemistry Challenge: Standard Gas Chromatographic (GC) multiresidue methods cannot distinguish between this compound and its degradation product, Deltamethrin. This complicates accurate determination of residue levels, as the "residue definition" for monitoring is still this compound itself [4].
  • Environmental Transformation and Toxicity: this compound undergoes debromination in the environment, transforming into Deltamethrin. It is highly toxic to aquatic organisms, with a reported 96-h LC₅₀ of 0.0016 mg/L for rainbow trout. Advanced oxidation processes can degrade it into less toxic products [1].

References

validation of Tralomethrin residue analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Tralomethrin Analytical Method Comparison

The table below summarizes the key characteristics of different chromatographic methods used for the analysis of this compound and related pyrethroids.

Method Key Principle Ability to Distinguish this compound from Deltamethrin Reported Limit of Detection (LOD) Applicable Matrices
Gas Chromatography (GC) [1] [2] Separation of volatile compounds in a heated column. No. This compound is thermally converted to Deltamethrin in the GC injector port, producing a single, indistinguishable signal [1]. Varies; for pyrethroids in foods, LODs can reach sub-ng/mL or ng/g levels with MS detection [2]. Foods, environmental samples [2].
GC with Mass Spectrometry (GC-MS) [1] GC separation followed by mass-based detection. No. Even with mass confirmation, the converted compound is detected and identified as Deltamethrin [1]. Information missing Foods (multiresidue analysis) [1].
Liquid Chromatography with Mass Spectrometry (LC-MS) [1] [3] Separation in a liquid phase at room temperature, with mass-based detection. Yes. Well-separates and correctly identifies the two diastereomers of this compound and Deltamethrin [1]. Information missing Foods, Long-Lasting Insecticidal Nets (LLINs) [1] [3].
High-Performance Liquid Chromatography (HPLC) [3] Separation in a liquid phase using UV/VIS detection. Yes (Inferred). As a liquid-phase technique, it avoids thermal degradation, allowing for accurate quantification [3]. Information missing Long-Lasting Insecticidal Nets (LLINs) made of polyester or polyethylene [3].

The data reveals a clear methodological divide: GC-based methods are unsuitable for specific this compound analysis, whereas LC-based methods provide the required specificity.

Detailed Experimental Protocols

Understanding the experimental details is crucial for validating and replicating these methods.

Gas Chromatography (GC) Protocol

Research indicates that under standard GC conditions, this compound undergoes a reproducible transformation into Deltamethrin within the heated injector port [1]. This means:

  • Sample Preparation & Injection: A multiresidue extraction (e.g., QuEChERS) is typically used. When the extract is injected into the GC system, this compound decomposes.
  • Detection & Artifact: The resulting chromatographic peak and its mass spectrum correspond to Deltamethrin, not this compound. Consequently, GC multiresidue methods cannot distinguish between the two compounds, and the result may be incorrectly reported as Deltamethrin [1].
  • Detectors Used: This protocol commonly employs an Electron Capture Detector (ECD) or Mass Spectrometry (MS), but neither can resolve the core issue of the initial thermal degradation [2].
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is identified as the reliable solution for accurately identifying and quantifying this compound.

  • Sample Preparation: Varies by matrix. For agricultural products, a suitable extraction (e.g., with acetonitrile) and clean-up step is used [2].
  • LC Separation: The extract is analyzed using Liquid Chromatography with atmospheric pressure ionization and electrospray interfacing. Under these conditions, the two diastereomers of this compound and Deltamethrin are well-separated without degradation [1].
  • MS Detection: Mass spectrometry provides confirmation of identity based on the unique mass-to-charge ratios of the intact molecules [1].
High-Performance Liquid Chromatography (HPLC) Protocol

A validated "universal" HPLC method was developed for quantifying pyrethroids in mosquito nets, which can be adapted [3].

  • Extraction: Nets are heated in isooctane at ~100°C for 15 minutes to extract the insecticide. This is a simple, effective sample preparation [3].
  • Chromatography: The extract is analyzed using HPLC conditions, which avoid the thermal degradation found in GC.
  • Validation: The method was validated for Deltamethrin, Permethrin, and Alpha-Cypermethrin in various net types (coated polyester, incorporated polyethylene). It showed excellent linearity, specificity, accuracy, and precision [3]. While not explicitly validated for this compound, the principle of liquid chromatography at room temperature makes it a suitable candidate method.

Workflow for Analytical Method Selection

To visually summarize the decision-making process for choosing the right method, the following diagram outlines the key questions and paths based on the experimental data.

Key Validation Insights for Researchers

  • Critical Method Selection: The most critical step in validating a this compound method is selecting a liquid chromatography-based technique (LC-MS or HPLC) from the outset. Using GC, even with sophisticated detection, is a fundamental flaw that no amount of subsequent validation can correct [1].
  • Cross-Reactivity is a Feature, Not a Bug: In the context of multiresidue screening where the combined signal of this compound and Deltamethrin is acceptable, the behavior of GC-ECD/GC-MS can be leveraged. However, for specific this compound analysis, this cross-reactivity invalidates the method [1] [4].
  • Extraction Efficiency: The "universal" HPLC method highlights that a simple, heated solvent extraction can be highly effective for solid matrices like soil or synthetic fabrics, a principle that can be applied to this compound method development [3].

References

comparative degradation kinetics Tralomethrin other pyrethroids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Degradation Profiles

The table below summarizes the available experimental data on the degradation of Tralomethrin and other pyrethroids under various conditions.

Pyrethroid Degradation Process/ Condition Half-life / Degradation Efficiency Key Metabolites or Products Identified Experimental Context
This compound Aquatic Microcosms (Spray Drift) 12.7 hours (to Deltamethrin) [1] Deltamethrin [1] Outdoor pond microcosms [1]
UV Irradiation 10 min (for efficient degradation) [2] Less toxic degradation products [2] Lab-scale UV treatment [2]
O₃/UV Process High removal rate [2] - Lab-scale advanced oxidation process [2]
Deltamethrin Aquatic Microcosms 8 to 48 hours [1] decamethrinic acid (BR2CA) [1] Outdoor pond microcosms [1]
Hydrolysis (pH >7) Susceptible [3] - Reviewed physicochemical properties [3]

| General Pyrethroids | Sunlight (Water)

  • Bifenthrin
  • Fenpropathrin
  • λ-Cyhalothrin, Esfenvalerate, Deltamethrin, Permethrin, Cypermethrin
  • Cyfluthrin, this compound | 400-600 days [3] 17-110 days [3] 0.67-2.5 days [3] | - | Reviewed physicochemical properties; rates vary significantly [3] | | | Aerobic Soil Degradation | 3 to 96 days (general range) [3] | - | Reviewed physicochemical properties [3] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the guide.

Aquatic Fate in Microcosms [1]
  • Objective: To determine the aquatic fate and persistence of synthetic pyrethroids under spray drift and field runoff conditions.
  • Experimental System: Outdoor pond microcosms.
  • Treatment & Analysis: this compound and Deltamethrin were introduced into microcosms. Water, sediment, and fathead minnows (Pimephales promelas) were sampled over time. Residues of parent compounds and metabolites were extracted and analyzed to determine degradation profiles and half-lives.
Degradation via Advanced Oxidation Processes (AOPs) [2]
  • Objective: To evaluate the degradation efficiency of this compound and the detoxification effects of its products.
  • Treatment Processes: this compound in aqueous solution was treated with three different processes: Ultraviolet (UV) irradiation alone, Ozone (O₃) oxidation alone, and a combined O₃/UV process.
  • Analysis: Degradation efficiency was measured (e.g., UV254 removal, debromination efficiency). The detoxification effect was assessed by exposing zebrafish embryos to the treated solutions and monitoring acute toxicity, hatching rates, malformation rates, gene expression (neural markers slc6a3 and th), and locomotor behavior.
Analysis of Pyrethroids in Animal Fat by LC-MS/MS [4]
  • Objective: To develop a method for determining pyrethrin and pyrethroid residues in animal fat.
  • Sample Preparation: A 1 g sample of melted fat was mixed with Z-SEP+ and PSA bonded silica sorbents and extracted with 10 mL of acetonitrile. The extract was centrifuged, and the supernatant was evaporated and reconstituted in a methanol/2-propanol mixture for analysis.
  • Instrumental Analysis: Analysis was performed using Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). The MS was operated in positive electrospray ionization mode, and compounds were detected by Multiple Reaction Monitoring.

Degradation Pathways and Mechanisms

The primary degradation mechanism for most pyrethroids, including this compound, is the hydrolysis of the central ester bond [5]. However, this compound has a unique initial degradation step, as illustrated below.

G Start This compound (C22H19Br4NO3) Step1 Rapid Debromination (Loss of Bromine Atoms) Start->Step1 Initial Pathway Unique to this compound Intermediate Deltamethrin (More Stable Pyrethroid) Step1->Intermediate Step2 Ester Bond Hydrolysis (Primary Step for Most Pyrethroids) Intermediate->Step2 Metabolites Carboxylic Acid + Alcohol (e.g., 3-PBA) Step2->Metabolites Common Pathway for Type I & II Pyrethroids

This unique initial step means that This compound often acts as a precursor to Deltamethrin in the environment, and its degradation kinetics are consequently biphasic [6] [1].

Key Comparative Insights

  • Unique Degradation Initiation: this compound's rapid debromination to Deltamethrin differentiates its environmental fate from other pyrethroids that undergo direct ester hydrolysis [6] [1].
  • Variable Susceptibility: Pyrethroids exhibit vastly different half-lives in water when exposed to sunlight, from less than a day (e.g., Cyfluthrin) to over a year (e.g., Bifenthrin), indicating major differences in photostability [3].
  • Detoxification via Treatment: Advanced Oxidation Processes (AOPs), particularly UV-based treatments, can effectively degrade this compound into less toxic products, which is a crucial consideration for water decontamination [2].

References

comparative neurotoxicity Tralomethrin other pyrethroids zebrafish models

Author: Smolecule Technical Support Team. Date: February 2026

Zebrafish as a Neurotoxicity Model

Zebrafish (Danio rerio) are a well-established model for developmental neurotoxicity (DNT) studies. Their high genetic and physiological homology with humans (approximately 70-80% of genes are shared), rapid external development, transparent embryos, and well-conserved nervous system make them particularly valuable for high-throughput toxicological screening [1] [2] [3]. Their utility is enhanced by the ability to assess a wide range of endpoints, from gene expression and neural morphology to complex behaviors [2].

Comparative Neurotoxicity of Pyrethroids

The table below summarizes the toxic effects and key findings of various pyrethroids, including Tralomethrin, as reported in recent studies using zebrafish models.

Pyrethroid Type Reported Concentrations Key Toxic Effects & Findings

| This compound (TRA) [4] [5] [6] | Not Specified | 16.63, 33.25, 49.88 μg/L (embryos, 72 h) | • Locomotor Impairment: Increased twitching and swimming distance. • Neurodevelopmental Disruption: Dysregulated expression of neural genes (anxa5a, mbp, slc6a3, th). • AChE Activity: Significantly increased acetylcholinesterase activity. • Transcriptome Changes: Differentially expressed genes enriched in nervous system processes. | | Deltamethrin (DM) [1] [3] [7] | Type II | 1.0, 2.5 μg/L (adults, 15 d); 21-day exposure | • Behavioral Alterations: Increased erratic swimming, anxiety-like behavior. • Histopathology: Neuronal degeneration, gliosis, vacuolization; cell death in brain regions. • Dopaminergic System: Loss of DA neurons in areas controlling motor function. • Gene Expression: Altered levels of neurotrophic factors and their receptors. | | λ-Cyhalothrin [1] | Type II | Approaching LC50 | • Acute Toxicity: One of the most potent type II compounds in causing lethality and pericardial edema. • Classic Syndromes: Body axis curvature and spasms. | | Cypermethrin [1] | Type II | Approaching LC50 | • Acute Toxicity: High potency for lethality and pericardial edema. • Classic Syndromes: Body axis curvature and spasms. • Apoptosis: Notable signs of apoptosis in the nervous system. | | Permethrin [1] | Type I | Approaching LC50 | • Teratogenicity: Induced craniofacial abnormalities at high doses. • Neurotoxicity: Caused body axis curvature and spasms at lower doses. | | Bifenthrin [1] | Type I | Approaching LC50 | • Acute Toxicity: Induced lethality and pericardial edema in a dose-dependent manner. | | Resmethrin [1] | Type I | Approaching LC50 | • Acute Toxicity: Induced lethality and pericardial edema in a dose-dependent manner. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these studies, here are the methodologies for key assays cited in the research.

Zebrafish Embryo Exposure Protocol

This general protocol is commonly used for developmental neurotoxicity studies [1] [6].

  • Animal Husbandry: AB strain zebrafish are maintained in a recirculating system at 28°C on a 14/10-hour light/dark cycle.
  • Chemical Preparation: Pyrethroid stock solutions are dissolved in a vehicle (e.g., dimethylformamide, DMF) and then diluted in system water to the desired working concentrations. Control groups are exposed to vehicle alone.
  • Exposure: Fertilized eggs are collected and sorted. Exposure typically begins by 3 to 6 hours post-fertilization (hpf). Embryos are placed in glass Petri dishes or multi-well plates containing the treatment solution.
  • Maintenance: Exposure is semi-static, with solutions refreshed every 24 hours. Embryos/larvae are observed daily for mortality and malformations until the end of the study period (e.g., 96 hpf or 6 dpf).
Locomotor Behavioral Assay

This assay is a gold standard for functional neurotoxicity screening [8].

  • Equipment: An automated system like DanioVision (Noldus IT) and tracking software (e.g., EthoVision XT).
  • Procedure: At 5-6 days post-fertilization (dpf), larvae are placed in a 96-well plate. After an acclimation period, they are subjected to alternating light and dark cycles (e.g., 10 minutes light, 10 minutes dark, repeated).
  • Data Collection: The software records and analyzes locomotion, including total distance moved, velocity, and movement patterns in response to light transitions. Neurotoxicants may blunt or exaggerate the normal increase in movement in the dark phase [4] [8].
Gene Expression Analysis (qRT-PCR)

This molecular endpoint identifies changes in neural development markers [6].

  • Sample Collection: After exposure, pools of embryos or larvae are collected and homogenized.
  • RNA Extraction & cDNA Synthesis: Total RNA is extracted using a commercial kit, and complementary DNA (cDNA) is synthesized via reverse transcription.
  • Quantitative PCR: Gene-specific primers are used to amplify target genes (e.g., mbp for myelination, slc6a3 for dopaminergic transport, th for catecholaminergic synthesis). Expression levels are normalized to a housekeeping gene and calculated using the 2^(-ΔΔCt) method to determine fold-changes relative to the control group.
Advanced Oxidation Process for Detoxification

This protocol is specific to the degradation of this compound [4] [5].

  • Process Setup: TRA solutions are treated using one of three methods: UV irradiation alone, Ozone (O₃) oxidation alone, or a combined O₃/UV process.
  • Detoxification Assessment: The success of detoxification is evaluated by subsequently exposing zebrafish embryos to the treated solutions and assessing endpoints such as hatching rate, malformation rate, and the restoration of normal gene expression (e.g., slc6a3, th) [4].

Mechanistic Pathways of Pyrethroid Neurotoxicity

The following diagram synthesizes the primary neurotoxic mechanisms of pyrethroids, particularly Type II compounds like Deltamethrin and this compound, as evidenced in the search results.

G cluster_molecular Molecular Targets & Early Disruption cluster_cellular Cellular & Systemic Effects cluster_functional Functional & Behavioral Outcomes PyrethroidExposure Pyrethroid Exposure (e.g., this compound, Deltamethrin) VGSC Binding to Voltage-Gated Sodium Channels (VGSC) PyrethroidExposure->VGSC NeuronalSignaling Disrupted Neuronal Signaling & Hyperexcitability VGSC->NeuronalSignaling AChE Increased Acetylcholinesterase (AChE) Activity NeuronalSignaling->AChE Neurodevelopment Impaired Neurodevelopment NeuronalSignaling->Neurodevelopment Direct Effect Apoptosis Neuronal Apoptosis & Cell Death AChE->Apoptosis GeneDysregulation Dysregulation of Neural Development Genes Apoptosis->GeneDysregulation DAneurons Loss of Dopaminergic Neurons GeneDysregulation->DAneurons LocomotorDeficit Locomotor Deficits (Spasms, Erratic Swimming) DAneurons->LocomotorDeficit AnxietyBehavior Anxiety-like Behavior LocomotorDeficit->AnxietyBehavior

The diagram illustrates the cascade of events from molecular interaction to functional impairment. The core mechanism involves the disruption of voltage-gated sodium channels (VGSCs), leading to neuronal hyperexcitability [1] [3]. This initial insult triggers a cascade of effects, including changes in enzyme activity, programmed cell death, and dysregulation of genes critical for neural development (e.g., mbp, th) [6] [3]. Ultimately, these cellular and molecular deficits manifest as the loss of specific neuron populations and observable behavioral abnormalities in locomotion and anxiety [4] [3] [7].

Key Insights for Researchers

  • This compound's Distinct Data: Recent studies on this compound provide deep mechanistic insights, linking specific gene dysregulation (slc6a3, th, anxa5a) directly to its neurotoxic profile [4] [6].
  • Detoxification Strategies: Research shows that advanced oxidation processes, particularly UV irradiation for 10 minutes, can effectively degrade this compound and significantly reduce its toxicity to zebrafish embryos, offering a potential remediation strategy [4] [5].
  • Synergistic Effects: Be aware that pesticides are often present in the environment as mixtures. One study found that combined exposure to Deltamethrin and a neonicotinoid insecticide caused more severe neurotoxic effects than either compound alone, suggesting synergistic interactions [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow-orange solid; [HSDB] White or beige powder; [MSDSonline]

Color/Form

Orange-yellow solid
Yellow to beige, resinous solid (tech)

XLogP3

8

Hydrogen Bond Acceptor Count

4

Exact Mass

664.80575 Da

Monoisotopic Mass

660.80984 Da

Flash Point

26 °C

Heavy Atom Count

30

Density

1.70 at 20 °C

LogP

log Kow = approximately 5 at 25 °C

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /bromides/

Appearance

Solid powder

Melting Point

138-148 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2Z59VSQ0O

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Tralomethrin is an orange-yellow solid. It is not very soluble in water. Tralomethrin is a member of a class of synthetic insecticides known as Type II pyrethroids. In general, pyrethroids are similar to natural pyrethrum, which is found in chrysanthemum flowers. Pyrethroids are changed to last longer in the environment. USE: Tralomethrin is an insecticide. As of 2011, it is no longer being produced for sale in the US, and sale of products containing tralomethrin ceased on February 25, 2012. However, people may still own household products produced prior to 2011 that contain tralomethrin. EXPOSURE: Workers that used tralomethrin may have breathed in mists or have direct skin contact. The general population may have skin contact or breathe vapors from older consumer pesticide products containing tralomethrin. Prior exposures may have included consumption of some foods. Tralomethrin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: Data on the potential for tralomethrin to produce toxic effects in humans are not available. However, other type II pyrethroids are associated with central nervous system toxicity following ingestion of very high doses, including agitation, tremors, salivation, and seizures. Numbness in the face and limbs, altered nerve conduction, dizziness, headache, nausea, loss of appetite, blurred vision, chest pain, and nose and lung irritaiton have also been reported following occupational exposure to type II pyrethroids. Data on the potential for tralomethrin to produce toxic effects in laboratory animals are not available. However, expected risks can be inferred based upon what is known about deltamethrin, the chemical that tralomethrin rapidly breaks down into within the body after exposure. The main toxicity target following exposure is expected to be the nervous system, based on laboratory animal studies with deltamethrin. As expected with type II pyrethroids, central nervous system toxicity is the main effect observed in laboratory animals following oral or inhalation exposure to low doses of deltamethrin (salivation, unsteadiness, seizures, altered posture, hypersensitivity to sound, and decreased activity). Impaired immune function and decreased body weight occurred at higher exposure levels. No adverse effects were observed following direct skin exposure to deltamethrin. Data on the potential for tralomethrin to produce infertility, abortion, or birth defects are not available. Decreased male fertility was observed at doses associated with neurotoxicity in laboratory animals exposed to deltamethrin. Birth defects were not caused by deltamethrin exposure, but central nervous system toxicity was observed in offspring of animals exposed to deltamethrin before and during pregnancy. Studies in laboratory animals also suggest that young animals are more susceptible to nervous system toxicity following direct exposure to deltamethrin than adult animals. Data on the potential for tralomethrin to cause cancer in laboratory animals were not available. However, tumors were not induced in laboratory animals following lifetime oral exposure to deltamethrin. The potential for tralomethrin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Deltamethrin is a potent type II pyrethroid insecticide which can modify sodium channel gating kinetics in nerve membranes. The actions of another type II pyrethroid, tralomethrin to modify sodium channel kinetics have been ascribed to deltamethrin, to which tralomethrin is known to be converted under certain experimental conditions. The objective of this study was to determine if tralomethrin was intrinsically active in modifying the nerve membrane sodium channel, the major target site of pyrethroids. Experiments were performed using the squid giant axon under voltage-clamp conditions. In axons treated with either pyrethroid, a large sodium tail current was generated upon repolarization from a depolarized level and decayed slowly with a dual exponential time course. The fast time constant for tralomethrin was 165 +/- 110 msec and the slow time constant was 3793 +/- 802 msec. For deltamethrin the time constants were significantly shorter, the fast time constant being 34 +/- 6 msec and the slow time constant being 835 +/- 282 msec. The cumulative dose-response relation of tralomethrin revealed two binding sites with apparent dissociation constants of 0.06 and 5 uM. Deltamethrin appeared to bind to only one site with an apparent dissociation constant of 0.25 uM. It is clear that there are large differences in the gating kinetics of the sodium channels modified by tralomethrin and deltamethrin which are incompatible with the idea that tralomethrin is active only after conversion to deltamethrin. The differences in sodium channel gating kinetics after modification by tralomethrin versus deltamethrin indicate that tralomethrin is intrinsically active in modifying the nerve membrane sodium channels.
Mode of action of pyrethrum and related cmpd has been studied more in insects and in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons and, at least in invertebrates and lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways and in many details, the mode of action of pyrethrin and pyrethroids resembles that of DDT. Esterases and mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, and other factors. /Pyrethroids/
The mode of action of pyrethroids in mammals is the same as in insects, disruption of the voltage-gated sodium channels. Pyrethroids bind to the alpha subunit of the sodium channel and slow the activation (opening), as well as the rate of inactivation (closing) of the sodium channel, leading to a stable hyperexcitable state. Sodium channels then open at more hyperpolarized potentials, and are held open longer, allowing more sodium ions to cross and depolarize the neuronal membrane ... Type II compounds hold the channels open for such long periods that the membrane potential ultimately becomes depolarized to the point at which generation of action potential is not possible (depolarization-dependent block). /Pyrethroid/

Vapor Pressure

3.6X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1375081-91-6
66841-25-6

Absorption Distribution and Excretion

When radioactive pyrethroid is administered orally to mammals, it is absorbed from intestinal tract of the animals and distributed in every tissue examined. Excretion of radioactivity in rats admin trans-isomer: dosage: 500 mg/kg; interval 20 days; urine 36%; feces 64%; total 100%. /Pyrethroids/
Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible for this phenomenon ... Most pyrethroid metabolites are promptly excreted, at least in part, by the kidneys. /Pyrethroids/

Metabolism Metabolites

The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid and alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the intravenous route, moderate by slower oral absorption, and often unmeasureably low by dermal absorption. /Pyrethroids/
Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Pyrethroids/
Cypermethrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety is subsequently excreted via the urine as the glucuronide conjugate. (L857)

Wikipedia

Tralomethrin

Use Classification

Agrochemicals -> Insecticides

Methods of Manufacturing

Preparation: Belgium patent 873201; J. Martel et al., United States of America patent 4279835 (1979, 1981 both to Roussel-Uclaf).
Deltamethrin + bromine (addition)

General Manufacturing Information

Tralomethrin is a broad-spectrum Type II systemic pyrethroid ester insecticide.
The WHO Recommended Classification of Pesticides by Hazard identifies Tralomethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Laboratory grade tralomethrin (>93% a.i.) is a 60:40 mixture of two active diasteroisomers.
Non-phytotoxic when used as directed.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

The analytical behavior of the ... insecticide tralomethrin has been evaluated by using gas chromatography (GC) with electron-capture and mass spectrometry (MS) detectors, and liquid chromatography (LC)-atmospheric pressure ionization mass spectrometry with electrospray interfacing. Under the GC conditions commonly used in pesticide residue analysis, it was found that tralomethrin is transformed into deltamethrin (in a reproducible way) in the injector port of the GC system. Results obtained in this work indicate that the GC multiresidue methodologies routinely applied in the analysis of pyrethroid pesticides in foods cannot distinguish between these two pesticides, and the chromatographic signal obtained at the retention time of deltamethrin/tralomethrin can be really quantified as either deltamethrin or tralomethrin, including when it is confirmed as deltamethrin by MS. Under the LC-MS conditions assessed in this work, deltamethrin and the two diasteroisomers of tralomethrin were well separated and identified.
Product analysis is by high performance liquid chromatography. Residues may be determined by gas liquid chromatography with electron capture detection.
HPLC determination in water, sediment.

Clinical Laboratory Methods

HPLC determination in ... fish tissue.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C.

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/

Stability Shelf Life

Stable under recommended storage conditions.
Stable for 6 months at 50 °C. Acidic media reduce hydrolysis and epimerization.

Dates

Last modified: 08-15-2023
1: Boulaid M, Aguilera A, Camacho F, Soussi M, Valverde A. Effect of household processing and unit-to-unit variability of pyrifenox, pyridaben, and tralomethrin residues in tomatoes. J Agric Food Chem. 2005 May 18;53(10):4054-8. PubMed PMID: 15884838.
2: Valverde A, Aguilera A, Rodríguez M, Boulaid M, Soussi-El Begrani M. Pesticide residue levels in peppers grown in a greenhouse after multiple applications of pyridaben and tralomethrin. J Agric Food Chem. 2002 Dec 4;50(25):7303-7. PubMed PMID: 12452649.
3: Valverde A, Aguilera A, Rodríguez M, Boulaid M. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? J Chromatogr A. 2002 Jan 11;943(1):101-11. PubMed PMID: 11820271.
4: Takatsuki S, Nemoto S, Sasaki K, Toyoda M. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):135-9. Japanese. PubMed PMID: 9641828.
5: Amalraj DD, Vasuki V, Velayudhan R. Tralomethrin (OMS-3048), a new synthetic pyrethroid against vector mosquitoes. Indian J Malariol. 1991 Sep;28(3):141-5. PubMed PMID: 1688021.
6: Brown LD, Narahashi T. Activity of tralomethrin to modify the nerve membrane sodium channel. Toxicol Appl Pharmacol. 1987 Jul;89(3):305-13. PubMed PMID: 2440147.
7: Hue B, Mony L. Actions of deltamethrin and tralomethrin on cholinergic synaptic transmission in the central nervous system of the cockroach (Periplaneta americana). Comp Biochem Physiol C. 1987;86(2):349-52. PubMed PMID: 2882930.

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